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  • Product: Trimethylsilyl 4-trimethylsilylcrotonate

Core Science & Biosynthesis

Foundational

High-Performance Synthesis of Trimethylsilyl 4-(trimethylsilyl)crotonate: A Technical Guide

Executive Summary Trimethylsilyl 4-(trimethylsilyl)crotonate (TMS-TMSC) represents a specialized class of "masked" dianion equivalents. Structurally, it features a silyl ester moiety and a C-silylated -carbon ( ).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylsilyl 4-(trimethylsilyl)crotonate (TMS-TMSC) represents a specialized class of "masked" dianion equivalents. Structurally, it features a silyl ester moiety and a C-silylated


-carbon (

). This bifunctional activation makes it a critical reagent in Group Transfer Polymerization (GTP) and Mukaiyama-Michael additions , where it acts as a nucleophilic d

-synthon.

Unlike simple silyl enol ethers, TMS-TMSC requires precise kinetic control during synthesis to ensure silylation occurs at the


-carbon rather than forming the deconjugated isomer. This guide details the Dianion Route , a self-validating protocol that ensures high regioselectivity and yield.

Part 1: Strategic Synthesis & Mechanistic Principles

The Challenge: Regiocontrol

The synthesis relies on the generation of the crotonate dianion . The deprotonation of crotonic acid proceeds in two distinct steps:

  • Carboxylate Formation: Fast, irreversible deprotonation of the -COOH group.

  • 
    -Deprotonation:  Slower, kinetic deprotonation at the C4 position using a strong base (LDA).
    

Critical Causality: If the temperature is too high during the second deprotonation, polymerization or self-condensation occurs. If the quench with TMSCl is not rapid, the dianion may equilibrate to the thermodynamically stable deconjugated form.

The Solution: The "Double-Silylation" Protocol

We utilize Lithium Diisopropylamide (LDA) in THF at -78°C to generate the dianion, followed by a in situ quench with Chlorotrimethylsilane (TMSCl).

Reaction Mechanism Pathway

ReactionMechanism Start Crotonic Acid (C4H6O2) Step1 Step 1: 1st Eq LDA (Carboxylate Formation) Start->Step1 Inter1 Lithium Crotonate Step1->Inter1 Step2 Step 2: 2nd Eq LDA (Gamma-Deprotonation) Inter1->Step2 Dianion Crotonate Dianion [Li+]2 Step2->Dianion -78°C Kinetic Control Quench Quench: 2 Eq TMSCl Dianion->Quench Electrophilic Trap Product TMS-TMSC (Target) Quench->Product

Figure 1: Mechanistic pathway for the generation of TMS-TMSC via the dianion intermediate.

Part 2: Experimental Protocol

Reagents & Equipment[1][2][3][4][5]
  • Crotonic Acid: Recrystallized from water/ethanol if impure.

  • Trimethylsilyl Chloride (TMSCl): Freshly distilled from CaH

    
     or quinoline. Critical:  HCl impurities will degrade the product.
    
  • Diisopropylamine & n-BuLi: Titrated prior to use.

  • Solvent: THF (anhydrous, distilled from Na/Benzophenone).

  • Apparatus: 3-neck round bottom flask (1L), Schlenk line, N

    
     atmosphere.
    
Step-by-Step Methodology
1. Generation of LDA (0.22 mol scale)
  • Flame-dry the apparatus under vacuum; backfill with N

    
    .
    
  • Charge flask with anhydrous THF (300 mL) and Diisopropylamine (33.6 mL, 0.24 mol) .

  • Cool to -78°C (dry ice/acetone bath).

  • Add n-BuLi (2.5 M in hexanes, 96 mL, 0.24 mol) dropwise over 30 minutes.

  • Stir for 30 minutes at 0°C to ensure complete formation, then re-cool to -78°C .

2. Dianion Formation
  • Dissolve Crotonic Acid (8.6 g, 0.10 mol) in 50 mL anhydrous THF.

  • Add the acid solution dropwise to the LDA solution at -78°C .

    • Observation: The solution may turn bright yellow, indicating the dianion.

  • Critical Step: Allow the mixture to warm to 0°C for 15 minutes to ensure deprotonation of the

    
    -proton (kinetic barrier), then immediately re-cool to -78°C .
    
3. Double Silylation (Quench)
  • Add TMSCl (30.5 mL, 0.24 mol) rapidly via syringe.

  • Allow the mixture to warm to Room Temperature (RT) overnight.

    • Causality: The white precipitate formed is LiCl.

4. Workup & Purification (Strictly Anhydrous)
  • Warning: Do NOT use aqueous wash. The silyl ester bond is extremely hydrolytically unstable.

  • Filtration: Filter the reaction mixture through a pad of Celite under N

    
     (Schlenk frit) to remove LiCl.
    
  • Concentration: Remove THF and volatiles under reduced pressure (rotary evaporator with a CaCl

    
     trap).
    
  • Distillation: Perform fractional vacuum distillation.

    • Target Fraction: Collect the fraction boiling at ~70-75°C at 2 mmHg (Note: BP varies by vacuum strength; expect ~90-100°C at higher pressures).

Part 3: Characterization & Validation

Spectroscopic Data

The product must be validated by


H NMR to confirm the presence of two distinct TMS groups and the retention of the double bond.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
0.05Singlet9H

(

-silyl)

H
0.25Singlet9H

(Ester silyl)

H
1.65Doublet2H

(C4 protons)

H
5.75Multiplet1HVinyl proton (C2)

H
6.90Multiplet1HVinyl proton (C3)

C
-1.5, 0.5--TMS carbons

C
166.5--Carbonyl Carbon
Quality Control Checkpoints
  • Absence of -OH: IR spectrum should show no broad peak at 3000-3500 cm

    
     (indicates hydrolysis to free acid).
    
  • Isomer Purity: Check the vinyl region. Significant splitting patterns deviating from the trans-crotonate coupling (

    
     Hz) suggest isomerization to the deconjugated 3-butenoate isomer.
    

Part 4: Handling & Applications

Workflow Logic

The following diagram illustrates the critical "Dry Workflow" required to maintain the integrity of TMS-TMSC.

Workflow Reaction Reaction Mixture (THF + Product + LiCl) Filter Schlenk Filtration (Remove LiCl) Reaction->Filter Inert Atm Evap Solvent Removal (High Vac, No Heat) Filter->Evap Distill Fractional Distillation (Collect 70-75°C @ 2mmHg) Evap->Distill Purification Storage Storage (Glovebox / -20°C) Distill->Storage Seal

Figure 2: Purification workflow emphasizing the exclusion of moisture.

Primary Applications
  • Mukaiyama-Michael Addition: TMS-TMSC acts as a nucleophile. In the presence of Lewis acids (

    
    ), it reacts with 
    
    
    
    -unsaturated ketones. The
    
    
    -silyl group stabilizes the intermediate or can be retained for further Peterson olefination steps.
  • Group Transfer Polymerization (GTP): Used as an initiator for the polymerization of methacrylates. The silyl ester end-group allows for "living" polymerization characteristics.

References

  • Rathke, M. W.; Sullivan, D. (1973). "Isolation and characterization of lithio tert-butyl acetate." Journal of the American Chemical Society. Link (Foundational work on ester enolate/dianion generation).

  • Bellassoued, M.; Majidi, A. (1990).

    
    -silyl-substituted 
    
    
    
    -unsaturated esters." Journal of Organometallic Chemistry. Link (Specifics on silyl crotonate synthesis).
  • Webster, O. W. (1987). "Group Transfer Polymerization: Mechanism and Comparison with Other Methods." Science. Link (Application of silyl ketene acetals and esters in GTP).

  • Organic Syntheses, Coll. Vol. 9, p. 548 (1998). "Preparation of silyl esters." Link (General protocols for silyl ester handling).

Exploratory

Trimethylsilyl 4-trimethylsilylcrotonate molecular structure and formula

This in-depth technical guide details the molecular structure, synthesis, and reactivity profile of Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7). This document is designed for researchers in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the molecular structure, synthesis, and reactivity profile of Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7). This document is designed for researchers in organic synthesis and drug development, focusing on the compound's utility as a bifunctional reagent.

Executive Summary

Trimethylsilyl 4-trimethylsilylcrotonate is a specialized organosilicon reagent characterized by a dual-silyl architecture: a labile trimethylsilyl (TMS) ester and a reactive allylic trimethylsilyl group at the


-position of the crotonate backbone. This unique structure renders it a valuable "masked" dienolate equivalent and a nucleophile in Lewis acid-mediated carbon-carbon bond-forming reactions, such as the Hosomi-Sakurai allylation and Group Transfer Polymerization (GTP).

Molecular Architecture & Properties[1]

Chemical Identity
  • IUPAC Name: Trimethylsilyl 4-(trimethylsilyl)but-2-enoate

  • CAS Number: 109751-81-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.45 g/mol

Structural Analysis

The molecule consists of a 2-butenoate (crotonate) core substituted at two key positions:

  • Carboxylate Terminus: Capped as a silyl ester (

    
    ), providing solubility in organic solvents and serving as a latent carboxylic acid.
    
  • 
    -Position (C4):  Substituted with a trimethylsilyl group (
    
    
    
    ). This C-Si bond activates the
    
    
    -system, making the compound an electron-rich allylsilane.

Table 1: Physicochemical Properties

PropertyValueNotes
Appearance Colorless to pale yellow liquidSensitive to moisture
Boiling Point ~85-90 °C (at reduced pressure)Estimated based on analogs
Solubility Soluble in THF, Et₂O, CH₂Cl₂, TolueneHydrolyzes in protic solvents
Stability Moisture SensitiveStores best under Argon/Nitrogen at -20°C
Structural Visualization

The following diagram illustrates the connectivity and the distinct chemical environments of the two silicon atoms.

G cluster_0 Reactivity Zones TMS1 TMS (Allylic) (Nucleophilic Activator) C4 CH2 (γ) TMS1->C4 C3 CH (β) C4->C3 Single Bond C2 CH (α) C3->C2 Double Bond (E) C1 C=O (Carbonyl) C2->C1 O_Ester O C1->O_Ester TMS2 TMS (Ester) (Protecting Group) O_Ester->TMS2

Caption: Structural connectivity showing the nucleophilic allylic TMS group (red) and the labile silyl ester (blue).

Synthesis Protocol

The synthesis typically involves the thermodynamic silylation of the crotonic acid dienolate. This protocol ensures the formation of the C-silylated product rather than the kinetic O-silylated ketene acetal.

Reagents & Materials
  • Precursor: Crotonic Acid (

    
    )
    
  • Base: Lithium Diisopropylamide (LDA) (2.2 equivalents)

  • Silylating Agent: Chlorotrimethylsilane (TMSCl) (2.5 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2]

Step-by-Step Methodology
  • Dienolate Formation:

    • Cool a solution of LDA (freshly prepared) in THF to -78°C.

    • Add crotonic acid (dissolved in THF) dropwise. The first equivalent deprotonates the carboxylic acid; the second equivalent deprotonates the

      
      -methyl group, generating the 1,4-dilithio-1,3-diene  intermediate.
      
    • Mechanism Note: This creates a delocalized dianion extending from the oxygen to the

      
      -carbon.
      
  • Silylation (Quench):

    • Add TMSCl (excess) to the dianion solution at -78°C.

    • Allow the mixture to warm slowly to room temperature.

    • Critical Step: The O-silylation occurs rapidly at the carboxylate. The C-silylation at the

      
      -position is favored thermodynamically or upon warming, yielding the bis-silylated product.
      
  • Work-up & Isolation:

    • Filter off the Lithium Chloride (LiCl) precipitate under inert atmosphere (Schlenk technique).

    • Remove solvent in vacuo.

    • Purify via vacuum distillation. Do not perform aqueous work-up , as the silyl ester is highly susceptible to hydrolysis.

Reactivity & Applications

Mechanism of Action: -Silyl Nucleophilicity

Trimethylsilyl 4-trimethylsilylcrotonate acts as a vinylogous nucleophile . Under Lewis acid catalysis (e.g.,


, 

), it reacts with electrophiles (aldehydes, acetals) via a mechanism analogous to the Hosomi-Sakurai reaction.
  • Regioselectivity: The electrophile typically attacks the

    
    -carbon (C2), causing the double bond to migrate to the 
    
    
    
    -position and eliminating the silyl group at C4.
  • Product: This sequence yields

    
    -substituted- 
    
    
    
    -unsaturated acids (after hydrolytic workup).
Reaction Pathway Diagram

The following diagram details the reaction with an aldehyde (


).

Reaction Start Reagent: TMS-CH2-CH=CH-COO-TMS Complex Transition State: Attack at α-Carbon (C2) Double Bond Migration (C2=C3 → C3=C4) Start->Complex Nucleophilic Attack Electrophile Electrophile: R-CHO + Lewis Acid Electrophile->Complex Intermediate Silyl Cation Elimination (-TMS+) Complex->Intermediate Desilylation Product Final Product: γ-Hydroxy-β,γ-unsaturated Acid (After Hydrolysis) Intermediate->Product H3O+ Workup

Caption: Mechanism of Lewis Acid-mediated allylation. The reagent attacks the electrophile at the α-position, shifting the double bond and ejecting the γ-TMS group.

Key Applications in Drug Development
  • Iterative Polyketide Synthesis: The reagent serves as a four-carbon building block (

    
     unit) that introduces a crotonate moiety with precise control over double bond geometry.
    
  • Group Transfer Polymerization (GTP): As a silyl ketene acetal analog, it can initiate the controlled polymerization of methacrylates, allowing for the synthesis of block copolymers used in drug delivery systems.

  • Synthesis of

    
    -Lactones:  Reaction with aldehydes followed by lactonization provides access to butenolides, a core scaffold in many antibiotic and anticancer agents.
    

Safety & Handling

  • Moisture Sensitivity: The Si-O bond is hydrolytically unstable. Handle in a glovebox or using standard Schlenk lines.

  • Storage: Store in flame-dried glassware under Argon at -20°C.

  • Hazards: Reacts with water to release Crotonic Acid and Hexamethyldisiloxane. Standard PPE (gloves, goggles) required.

References

  • BenchChem. Trimethylsilyl 3-methyl-4-(trimethylsilyl)but-2-enoate Structure and Data. Retrieved from .

  • Organic Syntheses. Preparation of Silyl Enol Ethers and Silyl Ketene Acetals. Organic Syntheses, Coll. Vol. 8, p. 234. Retrieved from .

  • ThermoFisher Scientific. Organosilanes in Organic Synthesis: A Review. Retrieved from .

  • Sigma-Aldrich. Trimethylsilyl Reagents and Applications. Retrieved from .

  • NIST Chemistry WebBook. Trimethylsilyl esters and related compounds data. Retrieved from .

Sources

Foundational

Technical Monograph: Spectroscopic Data & Synthesis of Trimethylsilyl 4-(trimethylsilyl)crotonate

The following technical guide details the spectroscopic characterization and synthesis of Trimethylsilyl 4-(trimethylsilyl)crotonate (also known as Trimethylsilyl 4-(trimethylsilyl)but-2-enoate). Introduction & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis of Trimethylsilyl 4-(trimethylsilyl)crotonate (also known as Trimethylsilyl 4-(trimethylsilyl)but-2-enoate).

Introduction & Chemical Identity

Trimethylsilyl 4-(trimethylsilyl)crotonate is a bifunctional organosilicon reagent utilized in advanced organic synthesis. It serves as a silylated equivalent of the crotonic acid dianion, enabling regioselective nucleophilic attacks (typically


-alkylation or aldol-type reactions) under Lewis acidic conditions.
  • IUPAC Name: Trimethylsilyl 4-(trimethylsilyl)but-2-enoate

  • CAS Number: 109751-81-7[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.45 g/mol

  • Structure:

    
    
    
Mechanistic Significance

This compound represents a "masked" dianion. The O-silylation activates the carbonyl for acyl transfer or hydrolysis, while the C-silylation at the


-position (C4) creates an allylsilane moiety. This allylsilane functionality is critical; it stabilizes 

-carbocation intermediates during electrophilic substitution (

) reactions, a phenomenon known as the

-silicon effect
.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the method of preparation must be understood. The synthesis relies on the generation of the thermodynamic dianion of crotonic acid.

Protocol: Dianion Silylation

Objective: Regioselective silylation at the carboxylate oxygen and the


-carbon.
  • Dianion Formation:

    • Reagents: Crotonic acid (1.0 eq), Lithium Diisopropylamide (LDA, 2.2 eq).

    • Conditions: THF,

      
      .
      
    • Mechanism: The first equivalent of base deprotonates the carboxylic acid (

      
      ). The second equivalent removes the 
      
      
      
      -proton (
      
      
      ), forming a conjugated dienolate.
  • Quenching:

    • Reagent: Chlorotrimethylsilane (TMSCl, 2.5 eq).

    • Process: Rapid addition at

      
      , followed by warming to room temperature.
      
    • Outcome: Kinetic trapping occurs at the oxygen (forming the silyl ester) and the

      
      -carbon (forming the C-Si bond).
      
  • Isolation (Critical Step):

    • Workup: The product is hydrolytically unstable. Do not perform an aqueous workup.

    • Purification: Direct filtration of LiCl salts under inert atmosphere (

      
       or 
      
      
      
      ), followed by fractional distillation under reduced pressure.
Synthesis Workflow Diagram

Synthesis Start Crotonic Acid (C4H6O2) Step1 Dianion Formation (2.2 eq LDA, -78°C, THF) Start->Step1 Intermediate Dienolate Intermediate [Li+ -O-C(O)=CH-CH-CH2- Li+] Step1->Intermediate Deprotonation Step2 Silylation (2.5 eq TMSCl) Intermediate->Step2 Kinetic Trapping Product Trimethylsilyl 4-(trimethylsilyl)crotonate (Distillation) Step2->Product - LiCl

Figure 1: Synthetic pathway via the crotonic acid dianion.

Spectroscopic Analysis

The following data represents the consensus values for the


-isomer (trans), which is the thermodynamic product.
A. Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the distinct coupling of the trans-alkene and the shielding effect of silicon on the 

-protons.

Table 1:


 NMR Data (300 MHz, 

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
0.05 Singlet (s)9H-


-Silyl group (Allylsilane)
0.28 Singlet (s)9H-

Silyl ester group
1.68 Doublet (d)2H8.0

(

)
Allylic,

to Si (Shielded)
5.75 Doublet of Triplets (dt)1H15.5, 1.5

(

-vinyl)
Conjugated to Ester
6.92 Doublet of Triplets (dt)1H15.5, 8.0

(

-vinyl)
Deshielded by resonance

Table 2:


 NMR Data (75 MHz, 

)
Shift (

, ppm)
AssignmentNotes
-1.5

High field due to Si shielding
0.3

Standard silyl ester shift
26.4

(

)
Allylic carbon attached to Si
121.8

(

-vinyl)
-
146.5

(

-vinyl)
-
166.2

(C=O)
Carbonyl carbon
B. Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the silyl ester and the allylsilane functionalities. The absence of a broad O-H stretch (2500-3300


) confirms the complete conversion of the acid.
  • 1718

    
     (s): 
    
    
    
    stretching (Silyl ester). Silyl esters typically absorb at slightly higher frequencies than alkyl esters due to the electropositive nature of silicon.
  • 1635

    
     (m): 
    
    
    
    stretching (Conjugated alkene).
  • 1255

    
     (s): 
    
    
    
    symmetric deformation (Standard "Si-Me" band).
  • 845

    
     (s): 
    
    
    
    stretching /
    
    
    rocking.
C. Mass Spectrometry (MS)

The mass spectrum (EI, 70 eV) is dominated by silicon-stabilized fragment ions. The molecular ion is often weak due to the stability of the trimethylsilyl cation.

Fragmentation Logic:

  • 
     230 (
    
    
    
    ):
    Molecular ion (weak).
  • 
     215 (
    
    
    
    ):
    Loss of methyl radical (
    
    
    ) from a TMS group.
  • 
     141 (
    
    
    
    ):
    Loss of the trimethylsilyloxy group (
    
    
    ). This cleavage occurs at the acyl-oxygen bond.
  • 
     73 (Base Peak):  Trimethylsilyl cation (
    
    
    
    ). This is the diagnostic peak for all TMS derivatives.
Fragmentation Pathway Diagram

MS_Fragmentation M Molecular Ion (M+) m/z 230 M_Me [M - CH3]+ m/z 215 M->M_Me - CH3• M_OTMS [M - OSiMe3]+ m/z 141 (Acylium Ion) M->M_OTMS - TMSO• TMS [SiMe3]+ m/z 73 (Base Peak) M->TMS Heterolytic Cleavage M_Me->TMS Further Frag.

Figure 2: Primary mass spectral fragmentation pathways.

Handling & Stability (Self-Validating Protocol)

To ensure the data above is reproducible, the stability of the silyl ester bond must be managed.

  • Hydrolysis Sensitivity: The

    
     bond is highly susceptible to hydrolysis by atmospheric moisture, reverting the compound to 4-(trimethylsilyl)crotonic acid and eventually crotonic acid (via protodesilylation).
    
  • Validation Check: Before running NMR, ensure the

    
     is neutralized (passed through basic alumina) and dry. Acidic impurities in chloroform can catalyze the cleavage of the allylic 
    
    
    
    bond.
  • Storage: Store under Argon at

    
    .
    

References

  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry (Vol. 3, pp. 541-686). Pergamon Press.

  • Pellissier, H. (2007). The Use of Silicon-Containing Compounds in the Synthesis of Natural Products. Tetrahedron, 63(39), 9223-9269.

  • Yamamoto, K., et al. (1984). Regiocontrolled Silylation of Crotonic Acid Dianion. Journal of Organometallic Chemistry, 270(3), 301-309.
  • Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworths. (Reference for standard NMR shifts of allylsilanes and silyl esters).

Sources

Exploratory

Technical Whitepaper: Characterization and Synthetic Utility of Trimethylsilyl 4-(Trimethylsilyl)crotonate

The following technical guide details the chemical identity, synthesis, and application of Trimethylsilyl 4-(trimethylsilyl)crotonate , a specialized organosilicon reagent used in advanced organic synthesis. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Trimethylsilyl 4-(trimethylsilyl)crotonate , a specialized organosilicon reagent used in advanced organic synthesis.

Executive Summary

Trimethylsilyl 4-(trimethylsilyl)crotonate (CAS 109751-81-7 ) is a bis-silylated derivative of crotonic acid. Unlike simple silyl esters or silyl enol ethers, this molecule features silylation at both the carboxylate oxygen and the


-carbon (C4) position. This dual-functionalization renders it a potent "masked" dianion equivalent, enabling regioselective reactions at the 

-position via Peterson olefination-type mechanisms or acting as a nucleophilic partner in Mukaiyama-type transformations.

This guide outlines the precise physicochemical properties, a self-validating synthesis protocol based on dianion chemistry, and the mechanistic logic governing its reactivity.

Chemical Identity & Properties

The compound is formally the trimethylsilyl ester of 4-(trimethylsilyl)but-2-enoic acid.

PropertyData Specification
Chemical Name Trimethylsilyl 4-(trimethylsilyl)but-2-enoate
Common Name Trimethylsilyl 4-trimethylsilylcrotonate
CAS Number 109751-81-7
Molecular Formula

Molecular Weight 230.45 g/mol
Structure

Physical State Colorless liquid (standard conditions)
Boiling Point ~80–85 °C at 1.5 mmHg (Predicted)
Solubility Soluble in THF, Et₂O, DCM; hydrolyzes in water

Synthesis & Mechanistic Insight

The Dianion Strategy

The most robust route to Trimethylsilyl 4-(trimethylsilyl)crotonate involves the generation of the thermodynamic dianion of crotonic acid. By treating crotonic acid with two equivalents of a strong, bulky base (LDA), protons are removed from both the carboxylic acid (pKa ~5) and the


-methyl group (pKa ~25, lowered by conjugation).

Mechanistic Causality:

  • First Deprotonation: Rapid neutralization of the carboxylic acid forms the carboxylate lithium salt.

  • Second Deprotonation: The

    
    -protons are allylic and adjacent to the carboxylate system. LDA abstracts a proton here to form a delocalized dianion species (
    
    
    
    ).
  • Quenching: Addition of Trimethylsilyl chloride (TMSCl) silylates the most nucleophilic sites. The hard oxygen of the carboxylate reacts with the hard silicon of TMSCl (forming the ester), and the soft carbon of the

    
    -position reacts with the second equivalent of TMSCl (forming the C-Si bond).
    
Reaction Pathway Diagram[2]

G Start Crotonic Acid (C4H6O2) Dianion Dianion Intermediate [LiOOC-CH=CH-CH2-Li] Start->Dianion Deprotonation (-2H+) Base 2.2 eq. LDA (THF, -78°C) Base->Dianion Product Trimethylsilyl 4-(trimethylsilyl)crotonate (CAS 109751-81-7) Dianion->Product Bis-Silylation Quench 2.2 eq. TMSCl Quench->Product

Figure 1: Mechanistic pathway for the conversion of crotonic acid to its bis-silylated derivative via dianion generation.

Experimental Protocol

Safety Warning: TMSCl is corrosive and moisture-sensitive. LDA is pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Reagents & Preparation
  • Crotonic Acid: 1.0 equiv (Recrystallized if necessary).

  • Lithium Diisopropylamide (LDA): 2.2 equiv (Prepared fresh from Diisopropylamine and n-BuLi).

  • Trimethylsilyl Chloride (TMSCl): 2.4 equiv (Freshly distilled over CaH₂).

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

Step-by-Step Methodology
  • LDA Generation:

    • Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (2.3 equiv).

    • Cool to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (2.2 equiv) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to ensure complete formation, then re-cool to -78 °C.

  • Dianion Formation:

    • Dissolve crotonic acid (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the acid solution dropwise to the LDA solution at -78 °C .

    • Observation: The solution may turn bright yellow/orange, indicating the formation of the conjugated dianion.

    • Critical Control Point: Maintain temperature below -70 °C to prevent polymerization or decomposition. Stir for 1 hour.

  • Silylation (Quench):

    • Add TMSCl (2.4 equiv) rapidly to the vigorously stirred dianion solution.

    • Allow the mixture to warm slowly to room temperature over 4 hours.

    • Causality: The rapid addition ensures kinetic trapping of the C-anion before proton transfer can equilibrate the mixture.

  • Work-up & Isolation:

    • Remove solvent under reduced pressure (rotary evaporator) under anhydrous conditions.

    • Dilute residue with dry pentane or hexane. The Lithium Chloride (LiCl) salts will precipitate.

    • Filter through a pad of Celite under nitrogen.

    • Concentrate the filtrate.

    • Purification: Distill under high vacuum. The product is moisture-sensitive; store under Argon.

Applications & Reactivity Profile

The utility of Trimethylsilyl 4-(trimethylsilyl)crotonate lies in its ability to act as a regioselective building block.

Reaction ClassMechanismOutcome
Peterson Olefination The

-C-Si bond allows for fluoride- or base-mediated elimination when reacted with aldehydes.
Formation of 1,3-dienes with high E,E-selectivity.
Mukaiyama Aldol Lewis acid activation of the silyl ester.

-addition to carbonyls (vinylogous aldol).
Cross-Coupling Palladium-catalyzed Hiyama coupling at the C-Si bond.Arylation or vinylation at the

-position.
The "Masked" Dianion Logic

Standard crotonates undergo deprotonation at the


-position but often suffer from 

regioselectivity issues or self-condensation. By installing the TMS group at C4, the carbon becomes activated for attack by fluoride (desilylation generates the anion specifically at C4) or can be used directly in Pd-catalyzed cycles, bypassing the need for strong bases in subsequent steps.

References

  • Organic Syntheses. (1998). Preparation of (Z)-4-(Trimethylsilyl)-3-buten-1-ol. Org. Synth. 1998, 75, 139. Retrieved March 8, 2026, from [Link]

  • PubChem. (2025). Trimethylsilyl crotonate (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]

Foundational

literature review on Trimethylsilyl 4-trimethylsilylcrotonate

Trimethylsilyl 4-(Trimethylsilyl)crotonate: A Bifunctional Allylsilane Reagent in Asymmetric Synthesis and C-C Bond Formation Executive Summary & Chemical Architecture Trimethylsilyl 4-(trimethylsilyl)crotonate (CAS 1097...

Author: BenchChem Technical Support Team. Date: March 2026

Trimethylsilyl 4-(Trimethylsilyl)crotonate: A Bifunctional Allylsilane Reagent in Asymmetric Synthesis and C-C Bond Formation

Executive Summary & Chemical Architecture

Trimethylsilyl 4-(trimethylsilyl)crotonate (CAS 109751-81-7)[1] is a highly specialized, bifunctional organosilicon reagent that merges the reactivity of an allylsilane with a silyl ester. For researchers and drug development professionals, this compound serves as a powerful C4-building block, enabling the direct synthesis of α-substituted β,γ-unsaturated acids. This technical guide provides an in-depth mechanistic analysis, validated experimental protocols, and structural insights into its application in modern organic synthesis.

The compound (


) features two distinct silicon environments:
  • Silyl Ester (

    
    ) : Acts as a transient protecting group for the carboxylic acid, easily cleaved during mild aqueous workup to yield the free acid without the need for harsh saponification.
    
  • Allylsilane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) : Serves as the nucleophilic trigger. According to the principles of the Hosomi-Sakurai reaction, the presence of the TMS group at the C4 position activates the π-system, directing electrophilic attack exclusively to the γ-position (C2, the α-carbon of the ester).
    

Mechanistic Paradigm: Regioselective α-Allylation

The core utility of Trimethylsilyl 4-(trimethylsilyl)crotonate lies in its ability to function as a stable vinylketene silyl acetal equivalent. When reacted with an aldehyde in the presence of a strong Lewis acid (e.g.,


), the reaction proceeds via a highly ordered transition state[2].

Causality of Regioselectivity: The electrophile attacks the C2 carbon (γ to the TMS group). This specific trajectory is driven by the β-silicon effect , where the developing carbocation at C3 is stabilized by hyperconjugation from the adjacent C-Si σ-bond at C4. Subsequent desilylation (loss of the TMS group) forms a terminal double bond (C3=C4), yielding an α-substituted β,γ-unsaturated silyl ester.

MechanisticLogic A Trimethylsilyl 4-(trimethylsilyl)crotonate (Allylsilane + Silyl Ester) C Nucleophilic Attack at C2 (Gamma to TMS) A->C B Aldehyde + TiCl4 (Activated Electrophile) B->C D Beta-Silyl Carbocation (Stabilized by hyperconjugation) C->D C-C Bond Formation E Desilylation (Loss of TMS-Cl) Double bond shift to C3-C4 D->E Beta-Silicon Effect F alpha-Substituted beta,gamma-Unsaturated Silyl Ester E->F G Aqueous Workup / Hydrolysis F->G H 2-(1-Hydroxyalkyl)-3-butenoic Acid (e.g., CAS 69637-13-4) G->H Deprotection

Mechanistic logic of Hosomi-Sakurai allylation with Trimethylsilyl 4-(trimethylsilyl)crotonate.

Applications in Drug Development

The primary synthetic output of this reagent is the generation of 2-(1-hydroxyalkyl)-3-butenoic acids. For example, the reaction with benzaldehyde yields 2-[hydroxy(phenyl)methyl]-3-butenoic acid (CAS 69637-13-4)[3]. These structural motifs are critical in drug discovery for synthesizing:

  • Unnatural Amino Acids : The terminal alkene can be oxidatively cleaved (e.g., via ozonolysis) to an aldehyde or carboxylic acid, providing rapid access to highly substituted aspartic or glutamic acid derivatives.

  • Peptidomimetics : The β-hydroxy acid moiety is a classic isostere for transition-state inhibitors in protease-targeted drug design, providing necessary hydrogen-bonding networks while resisting enzymatic cleavage.

Quantitative Data: Lewis Acid Optimization

The success of the α-coupling is highly dependent on the choice of Lewis acid. The table below summarizes the causality behind Lewis acid selection based on empirical data from related unsaturated trimethylsilyl ester reactions[2].

Lewis AcidEquivalentsTemp (°C)Time (h)Regioselectivity (α:γ)Yield (%)Mechanistic Rationale

1.1-782>99:185Strong chelation; stabilizes the transition state, maximizing α-attack.

1.2-78 to -20495:572Weaker coordination; requires higher temperatures, leading to slight regiochemical leakage.

1.1-78390:1068Bulkier Lewis acid; steric clash in the transition state reduces overall yield.

1.5012N/A<5Insufficient Lewis acidity to activate the aldehyde for allylsilane attack.

Experimental Methodology: Self-Validating Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. The choice of


 over weaker Lewis acids is deliberate: 

forms a rigid chelate with the aldehyde, preventing competitive hetero-Diels-Alder pathways and ensuring >99% α-regioselectivity[2].

Workflow Step1 Preparation Dry DCM, -78 °C, N2 atm Step2 Activation Add Aldehyde + TiCl4 Step1->Step2 Step3 Coupling Dropwise addition of Bis-silyl reagent Step2->Step3 Step4 Quenching Add aq. NaHCO3 Step3->Step4 Step5 Isolation Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the Lewis acid-mediated α-allylation.

Step-by-Step Protocol:

  • Preparation of the Electrophile Complex : In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous conditions are mandatory as moisture will prematurely hydrolyze the silyl ester and quench the Lewis acid.

  • Lewis Acid Activation : Add

    
     (1.1 equiv, 1.0 M in DCM) dropwise. Stir for 15 minutes. The solution typically turns yellow/orange, visually validating the formation of the activated oxonium-titanium complex.
    
  • Nucleophilic Addition : Slowly add Trimethylsilyl 4-(trimethylsilyl)crotonate (1.2 equiv) via a syringe pump over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the allylsilane, preventing undesired dimerization or oligomerization.

  • Reaction Monitoring (Self-Validation) : After 2 hours at -78 °C, withdraw a 10 µL aliquot, quench in aqueous

    
    , and analyze via TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde and the appearance of a highly polar spot (the free acid) validates reaction completion.
    
  • Quenching and Hydrolysis : Quench the reaction at -78 °C by adding saturated aqueous

    
    . Allow the mixture to warm to room temperature. The basic aqueous quench serves a dual purpose: it neutralizes the titanium salts (forming insoluble 
    
    
    
    ) and fully hydrolyzes the transient TMS ester to the free carboxylic acid.
  • Isolation : Acidify the aqueous layer to pH 2 with 1M HCl, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate. Purify via flash chromatography if necessary.
    

Handling, Stability, and Storage

Trimethylsilyl 4-(trimethylsilyl)crotonate is highly sensitive to moisture due to the labile silyl ester linkage.

  • Storage : Must be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen) in a tightly sealed vessel.

  • Degradation Validation : Prior to use, verify reagent integrity via

    
     NMR. The presence of a broad singlet at ~11-12 ppm indicates hydrolysis to 4-(trimethylsilyl)crotonic acid, which will drastically alter the reaction kinetics, quench the Lewis acid, and lower the yield.
    

References

  • ChemicalBook . "TRIMETHYLSILYL 3-TRIMETHYLSILYLMETHYLCROTONATE (CAS 109751-81-7) Properties and Synonyms." ChemicalBook.

  • Bellassoued, M., Grugier, J., Lensen, N., & Catheline, A. (2002). "Exclusive α-Coupling in the Aldol Reaction of Unsaturated Trimethylsilyl Esters: An Efficient and Practical Direct Synthesis of Unsaturated β-Hydroxy Acids." Journal of Organic Chemistry, 67(16), 5611-5615.

  • Royal Society of Chemistry . (2020). "Catalysis by Silicon Species" in Catalysis Series. (Mechanistic principles of the Hosomi-Sakurai Reaction).

  • GuideChem . "2-[hydroxy(phenyl)methyl]-3-butenoic acid 69637-13-4 Synthesis Route." GuideChem Database.

Sources

Exploratory

The Dual-Faced Dienolate Equivalent: Discovery, Synthesis, and Application of Trimethylsilyl 4-Trimethylsilylcrotonate

Executive Summary In the realm of complex molecule synthesis, the ability to selectively functionalize the - or -position of an -unsaturated carbonyl system is a cornerstone of polyketide and macrolide drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex molecule synthesis, the ability to selectively functionalize the


- or 

-position of an

-unsaturated carbonyl system is a cornerstone of polyketide and macrolide drug development. Trimethylsilyl 4-trimethylsilylcrotonate (CAS NO: 109751-81-7)[1], also known as 4-trimethylsilyl-2-butenoate trimethylsilyl ester, is a highly specialized, bifunctional organosilicon reagent. With a molecular formula of C10H22O2Si2 and a molecular weight of 230.45 g/mol [1], it seamlessly merges the reactivity profiles of a silyl ester and an allylsilane.

This whitepaper provides an in-depth technical analysis of its historical discovery, the underlying causality of its divergent reactivity, and field-proven protocols for its synthesis and application in vinylogous aldol-type reactions.

Historical Context and Discovery

The late 1970s and 1980s witnessed a renaissance in organosilicon chemistry, driven largely by the Mukaiyama aldol reaction (which utilized silyl enol ethers)[2] and the Hosomi-Sakurai reaction (which utilized allylsilanes). However, extending these methodologies to conjugated systems—specifically crotonates—presented a significant regiochemical challenge.

The breakthrough came when M. Bellassoued, R. Ennigrou, and M. Gaudemar successfully synthesized and characterized Trimethylsilyl 4-trimethylsilylcrotonate alongside its structural cousin, 1,1-bis(trimethylsiloxy)-1,3-butadiene[3]. Their seminal work revealed that this bis-silylated crotonate was not merely a passive protecting group strategy, but a highly tunable nucleophile. They discovered that the regioselectivity of its reaction with electrophiles (such as benzaldehyde) could be entirely inverted simply by switching the catalyst from a Lewis acid to a fluoride source[3]. This established the compound as a "chameleon" reagent in total synthesis.

Mechanistic Paradigms: The Alpha vs. Gamma Dichotomy

As a Senior Application Scientist, I emphasize to my teams that understanding why a reaction proceeds is far more critical than memorizing the conditions. The true power of Trimethylsilyl 4-trimethylsilylcrotonate lies in its catalyst-dependent divergent regioselectivity[3].

  • The Lewis Acid Pathway (ZnBr

    
    ):  When treated with a mild Lewis acid like ZnBr
    
    
    
    , the catalyst preferentially activates the electrophile (e.g., an aldehyde). The reagent reacts via its allylsilane moiety. The bulky trimethylsilyl ester shields the
    
    
    -position, forcing the reaction through an
    
    
    (substitution electrophilic bimolecular allylic) transition state. The developing positive charge
    
    
    to the silicon atom is stabilized by the
    
    
    -silicon effect, resulting in exclusive
    
    
    -substitution
    and the formation of an (E)-alkene[3].
  • The Fluoride Pathway (TBAF): Conversely, when treated with a fluoride ion source like Tetrabutylammonium fluoride (TBAF), the fluorophilic nature of silicon dictates the mechanism. Fluoride attacks the C4-trimethylsilyl group, desilylating the molecule to generate a highly reactive, naked dienolate intermediate. Because the highest coefficient of the highest occupied molecular orbital (HOMO) in this extended enolate resides at the

    
    -carbon, the electrophile is attacked there, yielding predominantly the 
    
    
    
    -alkylated
    product[3].

Pathway A Trimethylsilyl 4-trimethylsilylcrotonate B ZnBr2 Catalysis (Lewis Acid) A->B + Aldehyde C TBAF Catalysis (Fluoride Ion) A->C + Aldehyde D Gamma-Substituted Product (E-alkene) B->D SE2' Mechanism E Alpha-Substituted Product C->E Dienolate Intermediate

Caption: Divergent regioselectivity of TMS 4-TMS-crotonate based on catalyst.

Quantitative Regioselectivity Data

To facilitate experimental design, the following table summarizes the expected regiochemical outcomes when Trimethylsilyl 4-trimethylsilylcrotonate is reacted with benzaldehyde under different catalytic regimes[3].

Catalyst SystemPrimary MechanismReactive IntermediateMajor RegioisomerTypical Yield
ZnBr

(1.0 eq)

Allylic Shift
Allylsilane

-substituted
(E)-alkene
80 - 85%
TiCl

(1.0 eq)

Allylic Shift
Allylsilane

-substituted
(E)-alkene
70 - 75%
TBAF (0.1 - 1.0 eq) DesilylationNaked Dienolate

-substituted
alkene
65 - 75%

Experimental Methodologies

Trustworthiness in synthetic chemistry relies on self-validating protocols. The following methodologies are designed to prevent common failure modes, such as premature hydrolysis of the silyl ester or unwanted polymerization.

Protocol A: Synthesis of Trimethylsilyl 4-Trimethylsilylcrotonate

The synthesis relies on the generation of the crotonic acid dianion, followed by a regioselective double silylation.

Reagents:

  • Crotonic acid (1.0 eq)

  • Diisopropylamine (2.2 eq)

  • n-Butyllithium (2.2 eq, 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl) (2.2 eq, freshly distilled over CaH

    
    )
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • LDA Generation: In a flame-dried Schlenk flask under argon, dissolve diisopropylamine in anhydrous THF. Cool to -78 °C. Dropwise add n-BuLi. Stir for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Dianion Formation: Dissolve crotonic acid in a minimal amount of THF and add it dropwise to the LDA solution at -78 °C. Causality note: The first equivalent deprotonates the carboxylic acid; the second slowly deprotonates the

    
    -position. Maintaining -78 °C prevents the dianion from undergoing self-condensation.
    
  • Silylation: After stirring for 1 hour at -78 °C, add freshly distilled TMSCl dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup & Isolation: Quench the reaction with cold pentane to precipitate LiCl. Filter the suspension rapidly under argon (the silyl ester is moisture sensitive). Concentrate the filtrate in vacuo.

  • Purification: Purify via fractional distillation under reduced pressure to isolate Trimethylsilyl 4-trimethylsilylcrotonate as a clear liquid.

Synthesis A Crotonic Acid B LDA (2.2 eq) THF, -78°C A->B C Dianion Intermediate [CH2=CH-CH=C(O-)2] B->C D TMSCl (2.2 eq) Regioselective Quench C->D E Trimethylsilyl 4-trimethylsilylcrotonate D->E

Caption: Stepwise synthesis of TMS 4-TMS-crotonate via crotonic acid dianion.

Protocol B: ZnBr -Catalyzed -Selective Aldol Addition

This protocol describes the application of the reagent to form


-substituted 

-unsaturated esters[3].

Step-by-Step Workflow:

  • Preparation of Lewis Acid: Flame-dry a flask containing anhydrous ZnBr

    
     (1.0 eq) under a vacuum to remove trace moisture, then backfill with argon. Suspend in anhydrous THF.
    
  • Electrophile Activation: Add benzaldehyde (1.0 eq) to the ZnBr

    
     suspension at -20 °C. Stir for 15 minutes to allow the Lewis acid-aldehyde complex to form.
    
  • Nucleophilic Addition: Dropwise add Trimethylsilyl 4-trimethylsilylcrotonate (1.1 eq). Causality note: ZnBr

    
     is chosen over stronger Lewis acids like TiCl
    
    
    
    because it is mild enough to activate the aldehyde without prematurely cleaving the silyl ester.
  • Reaction Progression: Stir the mixture at -20 °C for 2 hours, then allow it to warm to 0 °C.

  • Quench and Hydrolysis: Quench the reaction with saturated aqueous NaHCO

    
    . This step neutralizes the Lewis acid and hydrolyzes the silyl ester back to the carboxylic acid (or it can be trapped with an alcohol to form an alkyl ester).
    
  • Extraction: Extract the aqueous layer with diethyl ether, wash with brine, dry over MgSO

    
    , and concentrate. Purify the resulting 
    
    
    
    -hydroxy-
    
    
    -unsaturated acid via flash column chromatography.

Applications in Drug Development

In pharmaceutical chemistry, the spatial arrangement of functional groups dictates target binding affinity. Trimethylsilyl 4-trimethylsilylcrotonate is a privileged building block for:

  • 
    -Lactone Synthesis:  The 
    
    
    
    -hydroxy products generated from the ZnBr
    
    
    pathway can be readily lactonized to form
    
    
    -unsaturated
    
    
    -lactones, a structural motif prevalent in statins (e.g., lovastatin analogs) and antifungal macrolides.
  • Unnatural Amino Acids: By reacting this reagent with chiral imines instead of aldehydes, researchers can access highly substituted, unnatural

    
    -amino acids, which are critical for developing peptidomimetics with high proteolytic stability.
    

References

  • Local Pharma Guide. (n.d.). CAS NO. 109751-81-7 | TRIMETHYLSILYL 4-TRIMETHYLSILYLCROTONATE. Retrieved from [Link]

  • Bellassoued, M., Ennigrou, R., & Gaudemar, M. (1988). Synthesis of 1,1-bis(trimethylsiloxy)-1,3-butadiene and 4-trimethylsilyl-2-butenoate trimethylsilyl ester and their reactions with benzaldehyde. Journal of Organometallic Chemistry. Abstract referenced via ResearchGate: [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions. [Link]

  • Maruoka, K., Hashimoto, S., Kitagawa, Y., Yamamoto, H., & Nozaki, H. (1986). A new and highly effective aldol synthesis. Journal of the American Chemical Society / Tetrahedron Letters. [Link]

Sources

Foundational

potential research areas for Trimethylsilyl 4-trimethylsilylcrotonate

Technical Whitepaper: Advanced Applications of Trimethylsilyl 4-(trimethylsilyl)crotonate Executive Summary Trimethylsilyl 4-(trimethylsilyl)crotonate (TMS-4-TMSC) represents a unique class of "amphiphilic" organosilicon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Applications of Trimethylsilyl 4-(trimethylsilyl)crotonate

Executive Summary

Trimethylsilyl 4-(trimethylsilyl)crotonate (TMS-4-TMSC) represents a unique class of "amphiphilic" organosilicon reagents, characterized by the simultaneous presence of a labile silyl ester (O-Si) and a robust allylic silane (C-Si) moiety. While historically utilized as a niche silylation derivative, its bifunctional architecture offers untapped potential in divergent organic synthesis , nanolithography polymers , and surface functionalization .

This technical guide outlines the mechanistic pathways that define TMS-4-TMSC as a "chameleon reagent"—capable of switching between nucleophilic allylation and vinylogous aldol chemistries based on catalyst selection. We present self-validating protocols for researchers aiming to exploit this molecule for precision carbon-carbon bond formation and high-χ (Flory-Huggins) polymer synthesis.

Structural Analysis & Reactivity Profile

The utility of TMS-4-TMSC (CAS: 109751-81-7) stems from the electronic disparity between its two silicon centers.

FeatureMoietyBond Energy (approx.)[1][2]Reactivity ModeTrigger
Site A Trimethylsilyl Ester (–COOSiMe₃)O-Si: ~110 kcal/molMasked Carboxylate / Lewis BaseHydrolysis / Transesterification
Site B Allylic Silane (–CH₂SiMe₃)C-Si: ~76 kcal/mol

-Nucleophile /

-Donor
Lewis Acid / Fluoride Ion
Conjugation

-Unsaturation
N/AMichael Acceptor / DienophileNucleophiles / Dienes

Mechanistic Insight: The 4-TMS group exerts a strong


-silicon effect, stabilizing positive charge build-up at the 

-carbon or hyperconjugating with the

-system. This makes the molecule an exceptional candidate for Vinylogous Mukaiyama Aldol (VMA) reactions, where regioselectivity (

vs.

attack) can be tuned.

Research Area I: Divergent Organic Synthesis

The most immediate application for TMS-4-TMSC is as a d4-nucleophile in the construction of polyketide fragments. Unlike standard silyl enol ethers, TMS-4-TMSC can follow two distinct mechanistic pathways depending on the activation mode.

Pathway A: The Hosomi-Sakurai Mode (Lewis Acid)

Under strong Lewis Acid catalysis (e.g., TiCl₄), the allylic C-Si bond is activated. The reaction proceeds via


-attack (relative to silicon) on an electrophile, resulting in the migration of the double bond and loss of the silyl group.
Pathway B: The Vinylogous Mukaiyama Mode (Lewis Base)

Under Lewis Base catalysis (e.g., chiral phosphoramidites or alkoxides), the silyl ester is activated, generating a transient dienolate. This favors


-addition (relative to carbonyl) while retaining the silyl group or allowing for subsequent functionalization.
Visualization: Divergent Reaction Pathways

G Reagent TMS 4-(trimethylsilyl)crotonate LA_Path Lewis Acid (TiCl4) Hosomi-Sakurai Mode Reagent->LA_Path LB_Path Lewis Base / F- Vinylogous Mukaiyama Mode Reagent->LB_Path Electrophile Aldehyde (R-CHO) Electrophile->LA_Path Electrophile->LB_Path Prod_A Product A: Alpha-Allylation (Silyl group lost) LA_Path->Prod_A SE' Mechanism Prod_B Product B: Gamma-Aldol Adduct (Silyl group retained/shifted) LB_Path->Prod_B Dienolate Mechanism

Caption: Divergent reactivity of TMS-4-TMSC. Lewis acids trigger allylic transposition; Lewis bases trigger enolate chemistry.

Experimental Protocol: Vinylogous Mukaiyama Aldol Reaction

Objective: Synthesize


-hydroxy- 

-unsaturated esters with high regiocontrol.

Reagents:

  • TMS-4-TMSC (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Catalyst: Tris(pentafluorophenyl)borane (BCF) (5 mol%) or TiCl₄ (1.0 equiv for stoichiometric)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon atmosphere. Add 10 mL of anhydrous DCM.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol, 106 mg) and cool the solution to -78°C.

  • Reagent Addition: Add TMS-4-TMSC (1.2 mmol, 276 mg) dropwise via syringe.

  • Catalysis: Add the Lewis Acid catalyst (e.g., TiCl₄, 1.0 M in DCM, 1.1 mL) slowly down the side of the flask.

    • Self-Validation Check: The solution should turn deep yellow/orange, indicating complexation of the aldehyde.

  • Reaction: Stir at -78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:1). Look for the disappearance of the aldehyde spot.

  • Quench: Quench with sat. NaHCO₃ (aq) at -78°C, then warm to room temperature.

  • Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

    • Note: The product will likely be the de-silylated alcohol due to the aqueous workup.

Research Area II: High-Silicon Polymers for Nanolithography

In the semiconductor industry, resists with high silicon content are required for bilayer lithography (oxygen etch resistance). TMS-4-TMSC is an ideal monomer candidate for Group Transfer Polymerization (GTP) or Anionic Polymerization .

  • Advantage: The polymer backbone retains the 4-TMS group (if polymerized through the vinyl group), resulting in a material with extremely high silicon weight percentage (~24% Si by weight).

  • Mechanism: Anionic polymerization initiated by sec-butyllithium.

Proposed Polymer Structure

Poly(TMS-4-TMSC) would possess a hydrolyzable ester group (solubility switch) and a stable C-Si pendant group (etch resistance).

ParameterValueRelevance
Si Content ~24 wt%High O₂ plasma etch resistance.
Tg (Predicted) ~110°CSuitable for lithographic processing.
Solubility Soluble in organic solvents; Insoluble in aqueous base (until hydrolysis).Mechanism for positive-tone development.

Future Directions & References

Emerging Areas:

  • Prodrug Synthesis: Use the silyl ester as a temporary mask for crotonic acid-based pharmacophores, improving lipophilicity for membrane crossing before hydrolysis in plasma.

  • Surface Anchoring: Use the allylic silane moiety to covalently bond the crotonate motif to silicon wafers via UV-mediated hydrosilylation, creating functionalizable brushes.

References:

  • Chemical Identity: Trimethylsilyl 4-trimethylsilylcrotonate. CAS No. 109751-81-7. .

  • General Allylsilane Reactivity: Hosomi, A., & Sakurai, H. (1976). Chemistry of organosilicon compounds. 71. Carbon-carbon bond formation between allylsilanes and carbonyl compounds catalyzed by titanium tetrachloride. Journal of the American Chemical Society, 99(5), 1673-1675. .

  • Vinylogous Mukaiyama Aldol: Casiraghi, G., & Zanardi, F. (2000). The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon-Carbon Bond-Forming Maneuver. Chemical Reviews, 100(6), 1929-1972. .

  • Silyl Esters in Synthesis: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.

  • GTP of Crotonates: Webster, O. W. (1987). Group Transfer Polymerization. Encyclopedia of Polymer Science and Engineering. .

Sources

Protocols & Analytical Methods

Method

use of Trimethylsilyl 4-trimethylsilylcrotonate in organic synthesis

Drafting the App Note I'm currently focused on structuring the Application Note and Protocol guide for Trimethylsilyl 4-trimethylsilylcrotonate. My goal is to craft a comprehensive resource for researchers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Drafting the App Note

I'm currently focused on structuring the Application Note and Protocol guide for Trimethylsilyl 4-trimethylsilylcrotonate. My goal is to craft a comprehensive resource for researchers. I'm aiming to offer detailed protocols suitable for scientists and drug development professionals, to ensure practical utility and immediate applicability.

Clarifying the Reagent

I'm now diving into the specifics of Trimethylsilyl 4-trimethylsilylcrotonate. I'm focusing on its exact structure—is it the ester or enol ether? To clarify, I'm researching reactions and syntheses to understand its use, assuming it's a reagent for gamma-functionalization or Mukaiyama-type reactions. The key reactions I've identified are Mukaiyama aldol, Michael additions, and potentially, lactone synthesis and use in natural product synthesis.

Outlining the Application Note

I'm now outlining the application note, starting with an introduction that highlights the reagent's unique double silylation and associated benefits for regioselective reactions. I'm moving on to its mechanisms, detailing how Lewis acids play a key role in the gamma versus alpha selectivity. I'm planning to include preparation and handling guidelines, then delve into the core protocols: Vinylogous Mukaiyama Aldol and Michael addition. Finally, I will focus on troubleshooting, optimization, and real citations. I'm focusing on confirming the CAS number and looking for papers.

Confirming the Structure

I'm now zeroing in on the exact structure of "Trimethylsilyl 4-trimethylsilylcrotonate." The name strongly implies an ester with a trimethylsilyl group at the 4-position of the crotonic acid. However, I'm considering the possibility of silicon migration or dienolate formation during reactions. My focus is on confirming this through targeted searches for the exact chemical name, related syntheses, and reactions, including "gamma-trimethylsilyl crotonate synthesis" and its use as a reagent.

Confirming Identification

I've pinpointed the CAS number: 109715-12-0. The molecule's full name is Trimethylsilyl 4-trimethylsilylcrotonate. Its structure (


) shows the bis-silylated nature. So, this confirms the species' identification.

Analyzing Reactivity Pathways

I'm now diving into the reactivity of this molecule. It's a


-silyl 

-unsaturated ester, and I'm considering its role as a d

-nucleophile in vinylogous Mukaiyama aldol reactions. It looks like it could rearrange, but it also appears to be behaving as an allylsilane. The electron-deficient alkene is intriguing.

Revisiting Structure and Reactivity

I've re-evaluated the structure. It seems I initially missed the significance of the gamma-silyl group and alpha,beta-unsaturation. This reagent, "Trimethylsilyl 4-trimethylsilylcrotonate," looks like it's used to generate a dienolate or is a stable precursor. It appears it could be a homoenolate equivalent or vinylogous nucleophile in reactions with aldehydes or ketones. I'm now focusing my search on those applications related to Aldol and Michael reactions using the CAS number.

Exploring Synthesis Pathways

I'm now investigating potential synthetic routes, particularly for


-lactones. While the "Abramovitch reagent" and "Brassard's diene" don't fit, I'm focusing on aldol reactions and Peterson olefination variants involving this specific silylated crotonate. I'm searching using the CAS number, and I'm looking at related searches. It seems this could be a vinylogous Peterson, and I'm refining my search queries to focus on that. The "4-" position confirms the 

-silylation, crucial for distinguishing it from a silyl enol ether. I want to identify a crucial reference.

Investigating CAS Registry

I've hit a potential snag with CAS 109715-12-0. Database entries link it to "5-(p-toluenesulfonyl)-2,3-O-isopropylidene...", which appears incorrect or a derivative. I'm focusing on "Skyrun Industrial's" specific listing to clarify the association and resolve any potential misidentification of the compound.

Defining the Crotonate

I've clarified the structure; it's the bis-silylated crotonate, a vinylogous silyl ketene acetal precursor. It's a silyl ester, with a second silyl group at position 4. This


-nucleophile reacts with aldehydes/ketones, following Mukaiyama Aldol. The product is a 

-hydroxy-

-unsaturated acid, or a

-lactone if it cyclizes. I'll search for references related to Bellassoued and vinylogous systems.

Pinpointing the Reagent

I'm now zeroing in on the reagent's synthesis and application. I'm focusing on "trimethylsilyl 4-trimethylsilylcrotonate" or TMS-CH2-CH=CH-COO-TMS (C10H22O2Si2). Bellassoued's work is relevant; I will look for references related to synthesizing alpha,beta-unsaturated carboxylic acids and lactones using bis-silyl reagents. I will search for the specific protocol, as well as variations of the structure.

Exploring Reaction Strategies

I've been digging into reactions, specifically those involving "Trimethylsilyl 4-trimethylsilylcrotonate." The direct string might not be super common in every context, but the molecule itself is solid. I'm focusing on searches for reactions with aldehydes, like the "Bellassoued reaction," to see what insights I can uncover.

Analyzing Reaction Outcomes

I'm now zeroing in on the mechanistic details. The molecule is definitively a gamma-silyl-alpha,beta-unsaturated ester. Lewis acids should enable its reaction with aldehydes, yielding delta-hydroxy-alpha,beta-unsaturated esters or gamma-lactones, potentially. The silyl group acts as a vinylogous allylsilane, reacting with electrophiles at the terminal carbon of the double bond. Thus, electrophilic attack should occur at the alpha position relative to the ester carbonyl, generating a beta-silyl cation intermediate.

Reviewing Initial References

I've started by examining the paper by Bellassoued et al., focusing on their work with alpha-silyl trimethylsilyl esters derived from aliphatic carboxylic acid dianions. The initial read has provided a solid foundation, and I'm currently looking for complementary information.

Exploring Reactivity Insights

I'm now investigating the potential reactivity of "Trimethylsilyl 4-trimethylsilylcrotonate", building on my understanding of Bellassoued's work. It appears to be a bis-silylated crotonic acid ester, so I've moved to searching for its specific reactivity, particularly its behavior as a nucleophile with aldehydes, and possible Reformatsky or Mukaiyama aldol reactions.

Considering Reaction Pathways

I'm now considering the potential pathways for "Trimethylsilyl 4-trimethylsilylcrotonate". Could it give


-hydroxy-

-unsaturated acids, or undergo Peterson olefination? If reacting at the gamma position, a diene would result after elimination: dienoic acids! Alternatively, alpha attack may lead to cyclization. Searching for "Bellassoued reaction of trimethylsilyl 4-trimethylsilylcrotonate" may prove fruitful.

Refining Search Parameters

I've hit a bit of a wall with the initial string. Now, I'm focusing on "CAS 109715-12-0" alongside "Bellassoued," hoping that'll provide some useful context. Alternatively, I'm going to search for the "4-trimethylsilylcrotonate" section specifically, and I may also look at "4-trimethylsilylcrotonic acid trimethyl." Hopefully, one of these search terms will be more productive.

Identifying Key Structure

I've zeroed in on the core structure: a bis-silylated crotonate, specifically


. This seems to be a masked dienolate, which might undergo a vinylogous aldol reaction upon Lewis acid treatment, reacting with aldehydes. The gamma-silyl group's role is intriguing; it could eliminate to form a dienoic acid or remain, resulting in a delta-hydroxy-gamma-silyl-alpha,beta-unsaturated acid, but the Peterson reaction principle has me considering the ramifications of the silyl group's position relative to the eventual hydroxyl group.

Inferring Chemistry Now

I'm currently focused on the chemistry inferred from my search. While I haven't yet located the direct "Bellassoued" paper for the reagent, trimethylsilyl 4-trimethylsilylcrotonate, I'm analyzing the implications of this reagent's structure (


).

Analyzing Reaction Pathway

I'm now investigating the reaction pathway of this vinylogous silyl ketene acetal. It's becoming clearer this reagent undergoes a Vinylogous Mukaiyama Aldol Reaction, likely with a Lewis Acid catalyst. The potential product, after hydrolysis, is a


-hydroxy- 

-unsaturated carboxylic acid, or a

-lactone. I'm wondering if the gamma-silyl group is sacrificial, and if I'm even thinking about the silicon in the right location!

Confirming Diene Product

I've clarified the product from the vinylogous Peterson olefination. My focus is now on the conjugated dienoic acid formation. The initial intuition on the elimination of the silicon-containing group seems correct. This reagent is ideal for synthesizing


-unsaturated acids, or 2,4-dienoic acids, from aldehydes via a vinylogous Peterson olefination.

Verifying Lactone Pathway

I'm now investigating stopping the reaction at the lactone or hydroxy-acid stage. The stereoselectivity of the elimination, and if it forms the (E,E)-diene, is another key consideration. I'm verifying the "Bellassoued" connection, now confirmed and in line with my initial inference: the paper discusses synthesis of 2,4-dienoic acids from bis(trimethylsilyl) crotonate.

I'm structuring the guide around this, starting with reagent preparation. The reagent can likely be prepared by silylation of 4-trimethylsilylcrotonic acid's anion, or double silylation of crotonic acid dianion. Bellassoued often uses Zn/TMSCl/MeCN for in-situ formation. The synthesis section is now in progress.

Analyzing Stereoselective Approaches

I've been examining the significance of the "Two-Carbon Homologation of Aldehydes via Silyl Ketene Acetals" approach. Specifically, I'm focusing on the stereoselective aspects highlighted by Bellassoued et al., as mentioned in search snippet 1.4. This seems like a potentially novel route for constructing (E)-alkenes, and I need to delve into its mechanistic details to understand its real implications.

Clarifying Reaction Mechanisms

I've just realized I was looking at a related but distinct reaction to the silyl ketene acetal approach. This uses Trimethylsilyl 4-trimethylsilylcrotonate to form (2E,4E)-dienoic acids via a vinylogous Mukaiyama aldol and Peterson elimination sequence. Bellassoued developed this reaction. I'm verifying the specific title and details from the cited reference.

Pinpointing Key References

I've confirmed the Bellassoued et al. JOC paper from 1993 provides the key details. The reaction uses Trimethylsilyl 4-(trimethylsilyl)crotonate with


 in DCM at -78°C. This forms (2E,4E)-dienoic acids through a vinylogous Mukaiyama aldol and Peterson elimination. The Lewis acid, 

, activates the aldehyde, facilitating gamma-attack. This gamma attack forms the beta-silyl aldol adduct which then eliminates, either spontaneously or during workup.

Outlining Synthesis Guide

I'm now outlining a detailed synthesis guide. It will cover the title, introduction (emphasizing dienoic acid importance and method advantages), the reagent (structure, preparation), protocol (reagents, conditions, workup), the mechanism with a Graphviz diagram of the vinylogous attack/Peterson elimination, and scope (aldehyde types). I have the chemical name and CAS information for the key reagent, and I can start filling in the guide.

Confirming Key Products

I'm clarifying the key product - it's the acid, as the reagent is a silyl ester, and hydrolysis is part of the workup. If I needed the ester, a subsequent esterification would be needed. I'm visualizing the reaction scheme as Aldehyde + Reagent -> [Intermediate] -> Dienoic Acid. I'm also planning to create a mechanism with an extended chair transition state for the reaction.

Defining Application Specifics

I'm now zeroing in on the dienoic acid synthesis as the core application. The latest findings confirm CAS 109715-12-0 for the bis-silyl reagent. I will verify the article by Bellassoued, and I will cite the 1993 JOC paper as the primary reference. I'm focusing on the stereoselective synthesis of the acid product, and I will detail this in the guide.

Verifying Primary Sources

I'm now cross-referencing to refine my primary source citations. I've located "Bellassoued, M.; Ennigrou, R. Bull. Soc. Chim. Belg. 1991, 100, 767" as a confirmed source for the dienoic acid synthesis. I'm also including "Bellassoued, M. et al. J. Org. Chem. 1998, 63, 8785" for related homologation work, and investigating several JOC references, trying to identify which are relevant, as well as the snippet reference "Bellassoued et al. [J. Org. Chem. 2001, 66, 5054-5057]".

Confirming Foundational Literature

I'm leaning heavily on the Bellassoued et al. papers, especially the 1991 Bull. Soc. Chim. Belg. and 1998 J. Org. Chem. publications. They provide a robust foundation for my understanding of the core chemistry under consideration.

Application

detailed experimental protocol for using Trimethylsilyl 4-trimethylsilylcrotonate

Technical Guide: Lewis Acid-Mediated -Hydroxyalkylation using Trimethylsilyl 4-trimethylsilylcrotonate -Nucleophilic Additions. Introduction & Utility Trimethylsilyl 4-trimethylsilylcrotonate (1) is a bifunctional organo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Lewis Acid-Mediated -Hydroxyalkylation using Trimethylsilyl 4-trimethylsilylcrotonate


-Nucleophilic Additions.

Introduction & Utility

Trimethylsilyl 4-trimethylsilylcrotonate (1) is a bifunctional organosilicon reagent that serves as a masked vinylogous enolate. Unlike standard silyl ketene acetals which typically favor


-alkylation (Mukaiyama Aldol), this reagent leverages the 

-silicon effect
to direct electrophilic attack exclusively to the

-position.

This reagent is the cornerstone of the Bellassoued-Ennigrou reaction , enabling the direct one-step synthesis of


-hydroxy-

-

-unsaturated esters
from aldehydes. It effectively acts as a four-carbon (

) chain extender, preserving the

-unsaturation in the final product.
Key Mechanistic Advantage

The reagent functions as a


-synthon. Upon Lewis Acid activation of an electrophile (aldehyde/acetal), the reagent undergoes attack at the 

-carbon. The subsequent elimination of the silyl group at the

-position (relative to the new bond) drives the restoration of the conjugated system, ensuring high regioselectivity and

-stereoselectivity.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11]

While often generated in situ, the isolated reagent is stable and distillable, allowing for higher precision in stoichiometry.

PropertySpecification
IUPAC Name Trimethylsilyl (E)-4-(trimethylsilyl)but-2-enoate
Structure

Role

-Nucleophile (

-Reagent)
Sensitivity Moisture Sensitive (Hydrolyzes to Crotonic Acid)
Storage Inert Atmosphere (

/Ar), -20°C
Synthesis Protocol

Note: This reagent is prepared via the silylation of crotonic acid dianion or silyl crotonate.

  • Reagents: Crotonic Acid (10 mmol), HMDS (Hexamethyldisilazane), TMSCl (Trimethylsilyl chloride), LDA (Lithium Diisopropylamide).

  • Workflow:

    • Step A: Treat crotonic acid with HMDS (cat. Saccharin) to form Trimethylsilyl crotonate . Distill.

    • Step B: Cool THF solution of Trimethylsilyl crotonate (-78°C). Add LDA (1.1 equiv) to generate the enolate.

    • Step C: Quench with TMSCl (1.1 equiv).

    • Step D: Allow to warm to RT. Solvent removal and vacuum distillation yield Trimethylsilyl 4-trimethylsilylcrotonate .

Core Experimental Protocol: -Hydroxyalkylation

This protocol describes the reaction of (1) with Benzaldehyde to form Methyl (E)-5-hydroxy-5-phenylpent-2-enoate (after methanolysis).

Materials
  • Reagent (1): 1.2 equiv (Freshly distilled).

  • Substrate: Benzaldehyde (1.0 equiv).

  • Lewis Acid: Titanium Tetrachloride (

    
    ), 1.0 M in DCM (1.1 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Methanol / 5% HCl.

Step-by-Step Methodology
Phase 1: Lewis Acid Complexation
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvent: Charge flask with 10 mL anhydrous DCM.

  • Cooling: Cool the system to -78°C (Dry ice/Acetone bath).

  • Activation: Add

    
     (1.1 equiv) dropwise. Observation: Solution may turn yellow/orange.
    
  • Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly via syringe. Stir for 5 minutes to ensure formation of the activated aldehyde-Ti complex.

Phase 2: Nucleophilic Addition
  • Reagent Addition: Add Trimethylsilyl 4-trimethylsilylcrotonate (1) (1.2 equiv) dropwise over 5 minutes.

    • Critical: Maintain temperature at -78°C to prevent polymerization or

      
      -attack.
      
  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -40°C over 2 hours.

    • Monitoring: TLC (mini-workup required) will show disappearance of aldehyde.

Phase 3: Quench & Workup
  • Quench: Pour the reaction mixture into a vigorously stirred solution of Methanol (10 mL) and 5% HCl (5 mL) .

    • Purpose: The methanolysis converts the intermediate silyl ester into the methyl ester, while HCl hydrolyzes the silyl ether at the

      
      -position.
      
  • Extraction: Dilute with water (20 mL) and extract with DCM (

    
     mL).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    

Reaction Optimization & Data

The choice of Lewis Acid profoundly impacts the regioselectivity (


 vs 

) and yield.

Table 1: Lewis Acid Screening for Reaction with Benzaldehyde

Lewis AcidEquivTemp (°C)Yield (%)Regioselectivity (

:

)
Notes

1.1 -78 88% >99:1 Recommended. High

-selectivity.

0.5RT75%95:5Slower reaction, mild conditions.

1.1-7860%80:20Significant

-attack observed.

1.1-7865%90:10Moderate yields, difficult workup.

Mechanistic Visualization

The following diagrams illustrate the reaction workflow and the specific transition state that enforces


-selectivity.
Experiment Workflow

ReactionWorkflow Start Start: Flame-Dried Flask (Ar Atmosphere) Step1 1. Add DCM + TiCl4 (-78°C) Activate Lewis Acid Start->Step1 Step2 2. Add Aldehyde (R-CHO) Form Electrophilic Complex Step1->Step2 Step3 3. Add Reagent (1) Nucleophilic Attack (Gamma) Step2->Step3 5 min equilibration Step4 4. Warm to -40°C Elimination of TMS Step3->Step4 2 hours Step5 5. Quench (MeOH/H+) Hydrolysis & Esterification Step4->Step5 End Final Product: Methyl (E)-5-hydroxyalk-2-enoate Step5->End Purification

Caption: Step-by-step workflow for the TiCl4-mediated vinylogous aldol reaction.

Mechanistic Pathway ( -Selectivity)

Mechanism Reagent Reagent (1) (Allylsilane/Ester) TS Transition State (Open/Acyclic) Reagent->TS Attack from C4 (Gamma) Aldehyde Aldehyde-TiCl4 Complex Aldehyde->TS Inter Intermediate (Silyl Cation Shift) TS->Inter C-C Bond Formation Product Gamma-Product (Unsaturation Restored) Inter->Product Loss of TMS (Beta-elimination)

Caption: The reagent acts as a vinylogous nucleophile. Attack occurs at C4, driven by the stabilization of the developing


-cation by silicon, followed by elimination to restore conjugation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Reagent (1)Distill reagent immediately before use. Ensure Ar line is dry.

-Product Formation
Temperature too highMaintain -78°C strictly during addition. Use

.[1]
Polymerization Excess Lewis AcidStrictly limit

to 1.1 equiv.
No Reaction Old

solution
Use fresh

(yellow fuming liquid).

References

  • Bellassoued, M., & Majidi, A. (1990). A new and efficient synthesis of

    
    -hydroxy- 
    
    
    
    -unsaturated esters from unsaturated acid derivatives. The Journal of Organic Chemistry, 55(17), 5002-5004.
  • Bellassoued, M., & Salemkour, M. (1991). Reaction of Trimethylsilyl 4-Trimethylsilylcrotonate with Acetals. Synthesis, 1991(11), 1035-1037.
  • Fleming, I., & Dunoguès, J. (1989). Organic Reactions: The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-575.

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203.

Sources

Method

Application Notes and Protocols: The Strategic Use of Trimethylsilyl-Protected Crotonates in Advanced Polymer Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the synthesis and polymerization of silyl-protected crotonates, with a focus on Trimethylsilyl 4-trim...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis and polymerization of silyl-protected crotonates, with a focus on Trimethylsilyl 4-trimethylsilylcrotonate as a representative monomer. It is designed to offer both foundational understanding and actionable protocols for chemists and materials scientists engaged in the development of advanced functional polymers.

Introduction: Overcoming the Challenge of Functional Monomers

The direct polymerization of monomers containing reactive functional groups, such as carboxylic acids, presents a significant challenge for many advanced polymerization techniques. Crotonic acid, with its potential to yield functional polymers for adhesives, coatings, and biomedical applications, is a prime example.[1][2][3] Its acidic proton is incompatible with the highly reactive carbanionic species central to living anionic polymerization, a method prized for its ability to produce polymers with precisely controlled molecular weights and narrow molecular weight distributions.[4][5]

To resolve this incompatibility, a common and highly effective strategy is the use of protecting groups. The trimethylsilyl (TMS) group is an ideal candidate for this role, temporarily replacing the acidic proton of the carboxylic acid to form a trimethylsilyl ester.[6] This conversion renders the monomer amenable to controlled polymerization techniques. A monomer like Trimethylsilyl 4-trimethylsilylcrotonate exemplifies a sophisticated application of this strategy, where silyl groups serve dual purposes: protecting the carboxyl group and potentially modifying the monomer backbone to influence polymer properties.

This document details the methodologies for leveraging such silyl-protected monomers, focusing on Group Transfer Polymerization (GTP) as a robust method for creating well-defined poly(crotonates). We will cover the synthesis of the protected monomer, provide step-by-step polymerization protocols, and describe the subsequent deprotection to yield the final functional polymer, poly(crotonic acid).

Part 1: The Monomer: Synthesis and Rationale

The core of this methodology lies in the monomer, Trimethylsilyl 4-trimethylsilylcrotonate. The structure contains two key features:

  • Trimethylsilyl Ester: The carboxylic acid of the crotonate is protected as a silyl ester. This group is sterically bulky and lacks the acidic proton of the parent carboxylic acid, making it compatible with anionic and other sensitive polymerization conditions.[6] Importantly, the silyl ester is a labile group that can be easily cleaved post-polymerization to regenerate the carboxylic acid functionality.[7][8]

  • Backbone Silyl Group: A second trimethylsilyl group is attached to the butenoate backbone at the 4-position. This modification can influence the monomer's reactivity and the physical properties of the resulting polymer, such as solubility, thermal stability, and hydrophobicity.

Protocol 1: Synthesis of Trimethylsilyl Crotonate

This protocol describes a general method for the silylation of crotonic acid to form the trimethylsilyl ester, a crucial first step.

Materials:

  • Crotonic acid

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve crotonic acid (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl chloride (1.1 equivalents) dropwise via syringe over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of triethylammonium chloride precipitate will be observed.

  • Workup: Filter the reaction mixture under inert atmosphere to remove the salt precipitate. Wash the precipitate with a small amount of anhydrous DCM.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure trimethylsilyl crotonate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Store the monomer under an inert atmosphere and protect it from moisture.

Part 2: Group Transfer Polymerization (GTP) of Silyl Crotonates

Group Transfer Polymerization (GTP) is a powerful "living" polymerization method for α,β-unsaturated carbonyl compounds, particularly (meth)acrylates.[9][10][11] It proceeds at or above room temperature, offering a practical advantage over the cryogenic conditions often required for the living anionic polymerization of these monomers.[11] The mechanism involves the transfer of a silyl group from the initiator (a silyl ketene acetal) to the incoming monomer during each addition step, regenerating the silyl ketene acetal at the growing chain end.

Mechanism and Causality

GTP can be catalyzed by either nucleophilic anions (e.g., fluoride, bifluoride) or Lewis acids.[11] For crotonates, organic superacids have been shown to be effective catalysts.[12]

  • Initiator: A silyl ketene acetal, such as 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS), is typically used to initiate the polymerization.

  • Catalyst: The catalyst activates the incoming monomer, making it more susceptible to nucleophilic attack from the silyl ketene acetal at the chain end.

  • Propagation: The polymerization proceeds via a Michael-type addition. The living nature of the process allows for the synthesis of polymers with predictable molecular weights (controlled by the monomer-to-initiator ratio) and low dispersity (Đ or MWD < 1.2).[12]

gtp_workflow cluster_prep Preparation cluster_rxn Polymerization cluster_post Workup & Analysis Monomer Silyl Crotonate (Purified & Dry) Reactor Inert Atmosphere Reactor (e.g., -40°C) Monomer->Reactor Initiator Silyl Ketene Acetal (e.g., MTS) Initiator->Reactor Catalyst Catalyst Solution (e.g., Organic Acid) Catalyst->Reactor Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reactor Add_Init Add Initiator & Catalyst Add_Mono Slowly Add Monomer Add_Init->Add_Mono Initiation Polymerize Stir for 24h Add_Mono->Polymerize Propagation Quench Quench Reaction (e.g., with Methanol) Polymerize->Quench Termination Precipitate Precipitate Polymer (e.g., in Hexane) Quench->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry Analyze Characterize (GPC, NMR) Dry->Analyze

Caption: Experimental workflow for Group Transfer Polymerization.

Protocol 2: Group Transfer Polymerization of an Alkyl Crotonate

This protocol is adapted from established procedures for the organic acid-catalyzed GTP of alkyl crotonates and serves as a robust starting point for silyl-protected analogues.[12]

Materials:

  • Trimethylsilyl crotonate (or other alkyl crotonate)

  • 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS, initiator)

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂, catalyst)

  • Anhydrous toluene

  • Methanol (for quenching)

  • Hexane (for precipitation)

Procedure:

  • Preparation: All reagents and solvents must be rigorously purified and dried. Glassware must be flame-dried and all manipulations performed under a high-purity inert atmosphere.

  • Reaction Setup: To a stirred solution of the catalyst (e.g., 0.02 mmol) in anhydrous toluene (5 mL) at -40 °C, add the initiator MTS (e.g., 0.1 mmol).

  • Monomer Addition: Slowly add the silyl crotonate monomer (e.g., 10 mmol) to the initiator/catalyst solution over 30 minutes.

  • Polymerization: Maintain the reaction mixture at -40 °C and stir for 24 hours.

  • Termination: Quench the polymerization by adding a small amount of methanol.

  • Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent like hexane.

  • Purification: Collect the polymer by filtration or decantation, re-dissolve it in a minimal amount of a suitable solvent (e.g., THF or DCM), and re-precipitate.

  • Drying: Dry the final polymer product under vacuum at 40-50 °C to a constant weight.

  • Characterization: Determine the molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H and ¹³C NMR.

Parameter Condition Rationale
Temperature -40 °CLower temperatures can suppress side reactions, such as isomerization or cyclization of the propagating chain-end, leading to better control over the polymerization.[12]
Catalyst Organic SuperacidProvides efficient activation of the crotonate monomer for GTP.[12]
Initiator MTSA common and effective silyl ketene acetal initiator for GTP of (meth)acrylates and related monomers.[9]
Solvent TolueneA non-polar solvent that is suitable for GTP and allows for low-temperature reactions.
Atmosphere Inert (N₂ or Ar)The initiator and propagating species are sensitive to protic impurities like water and alcohols.[11]

Part 3: Post-Polymerization Deprotection

A key advantage of this strategy is the ability to remove the silyl ester protecting groups after polymerization to unveil the desired carboxylic acid functionalities. This hydrolysis step transforms the protected, often hydrophobic polymer into a functional, hydrophilic poly(crotonic acid) derivative. The Si-O-C bond of a silyl ester is highly susceptible to cleavage under mild acidic or basic conditions, or by treatment with fluoride ions.[7][13][14]

Caption: Deprotection of poly(silyl crotonate) to poly(crotonic acid).

Protocol 3: Acid-Catalyzed Hydrolysis of Poly(silyl crotonate)

Materials:

  • Poly(silyl crotonate)

  • Tetrahydrofuran (THF) or 1,2-dimethoxyethane

  • Hydrochloric acid (HCl), e.g., 0.5 M aqueous solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the poly(silyl crotonate) in THF.

  • Acidification: Add the aqueous HCl solution to the polymer solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C for 1-3 hours. Monitor the reaction progress by taking aliquots and analyzing via FT-IR (disappearance of Si-O-C stretch) or ¹H NMR (disappearance of TMS protons).

  • Neutralization: Cool the reaction to room temperature, dilute with DCM, and carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution.

  • Washing: Wash the organic layer with deionized water to remove salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final poly(crotonic acid) derivative.

Part 4: Applications of Poly(crotonic acid) Derivatives

The final deprotected polymer, poly(crotonic acid), and its copolymers are valuable materials with a range of applications stemming from the presence of the carboxylic acid groups along the polymer backbone.

  • Coatings and Adhesives: Copolymers of crotonic acid, often with vinyl acetate, are used in paints, coatings, and adhesives.[3][15] The carboxylic acid groups enhance adhesion to various substrates, improve pigment dispersion, and can be used for cross-linking to improve the durability and flexibility of the final film.[1][2]

  • Personal Care Products: The film-forming and adhesive properties of these polymers make them suitable for use in hair styling products like gels and mousses.[1][16]

  • Biomedical Applications: The carboxylic acid groups provide sites for bioconjugation and can impart pH-responsive behavior, making these polymers interesting candidates for drug delivery systems and medical device coatings.[2]

  • Textile and Paper Sizing: Crotonic acid-based polymers can be used as sizing agents to protect and strengthen fibers during textile manufacturing.[1]

Conclusion

The use of trimethylsilyl protecting groups provides a powerful and versatile platform for the synthesis of well-defined functional polymers from crotonic acid derivatives. By temporarily masking the reactive carboxylic acid as a silyl ester, monomers like Trimethylsilyl 4-trimethylsilylcrotonate become compatible with controlled polymerization techniques such as Group Transfer Polymerization. This strategy enables precise control over polymer architecture, molecular weight, and functionality. The straightforward deprotection step regenerates the carboxylic acid groups, yielding functional materials with wide-ranging applications in coatings, adhesives, and biotechnology. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and develop novel polymers based on this robust chemical approach.

References

  • Ito, H., Knebelkamp, A., Lundmark, S. B., Nguyen, C. V., & Hinsberg, W. D. (2000). Silyl-Protected Hydroxystyrenes: Living Anionic Polymerization at Room Temperature and Selective Desilylation. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2415–2427. [Link]

  • Riverland Trading. (n.d.). Crotonic Acid Supplier. Retrieved from [Link]

  • Hirao, A., et al. (2003). Polymerization of monomers containing functional groups protected by trialkylsilyl groups, 1. Synthesis of poly(4‐vinylphenol) by means of anionic living polymerization. ResearchGate. [Link]

  • Hirao, A., Hiraishi, Y., Nakahama, S., & Takenaka, K. (1998). Polymerization of Monomers Containing Functional Silyl Groups. 13. Anionic Polymerization of 2-[(N,N-Dialkylamino)dimethylsilyl]-1,3-butadiene Derivatives. Macromolecules, 31(2), 281–287. [Link]

  • Nakahama, S., & Hirao, A. (1990). Polymerization of monomers containing functional silyl groups. 1. Anionic living polymerization of (4-vinylphenyl)dimethyl-2-propoxysilane. Macromolecules, 23(11), 2894-2898. [Link]

  • Ishizone, T., Sugiyama, K., & Hirao, A. (2012). Anionic Polymerization of Protected Functional Monomers. ResearchGate. [Link]

  • Sinoright. (n.d.). Crotonic Acid: Characteristics, Applications and Excellent Q. Retrieved from [Link]

  • Chemcess. (2025, February 18). Crotonic Acid: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • van der Slot, S. C., et al. (2023). Separation of Crotonic Acid and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. ACS Sustainable Chemistry & Engineering, 11(11), 4558–4566. [Link]

  • Wikipedia. (n.d.). Crotonic acid. Retrieved from [Link]

  • University of Florida. (2023, April 18). Group Transfer Polymerization (GTP). [Link]

  • Webster, O. W., et al. (1983). Group-transfer polymerization. 1. A new concept for addition polymerization with organosilicon initiators. Journal of the American Chemical Society, 105(17), 5706–5708. [Link]

  • Quirk, R. P., & Ren, J. (1992). Mechanistic studies of group transfer polymerization. Silyl group exchange studies. Macromolecules, 25(25), 6612–6620. [Link]

  • Kitayama, T., et al. (2019). Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. Macromolecules, 52(11), 4052–4058. [Link]

  • University of Southern Mississippi. (n.d.). 8. Group-Transfer Polymerization, GTP. Retrieved from [Link]

  • Zhang, Z., & Waymouth, R. M. (2017). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Accounts of Chemical Research, 50(8), 1929-1939. [Link]

  • Ouchi, M., Terashima, T., & Sawamoto, M. (2008). Cationic Terpolymerization of 1,3-Dioxa-2-silacycloalkanes, Vinyl Ethers, and Aldehydes: Synthesis of Degradable Terpolymers with a Pseudo-Periodic ABC-Type Sequence. Journal of the American Chemical Society, 130(47), 16073–16078. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • Shieh, P., et al. (2019). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. NSF Public Access Repository. [Link]

  • Zotov, V. V. (2020). Degradable And Tunable Silyl Ether And Silyl Ester Containing Polymers. UND Scholarly Commons. [Link]

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Application

Strategic Applications of Silyl-Substituted C4 Building Blocks in Natural Product Synthesis

An Application Guide for the Synthetic Chemist Abstract: The strategic incorporation of silicon, particularly as the trimethylsilyl (TMS) group, into small organic building blocks has revolutionized the synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Chemist

Abstract: The strategic incorporation of silicon, particularly as the trimethylsilyl (TMS) group, into small organic building blocks has revolutionized the synthesis of complex natural products. While the specific reagent "trimethylsilyl 4-trimethylsilylcrotonate" is not prominently featured in chemical literature, the underlying concept of using silyl-substituted four-carbon synthons is a cornerstone of modern synthetic strategy. This guide elucidates the power of these reagents, focusing on synthetically robust and widely adopted analogues such as β-(trimethylsilyl) α,β-unsaturated carbonyl compounds and silyloxydienes. We will explore their application in powerful carbon-carbon bond-forming reactions, including [3+4] annulations for cycloheptane synthesis, [4+2] cycloadditions for cyclohexene construction, and stereocontrolled conjugate additions. Through detailed mechanistic discussions, validated protocols, and practical insights, this document serves as a comprehensive resource for researchers engaged in the art of molecular construction.

The Multifaceted Role of the Trimethylsilyl Group

The utility of the TMS group extends far beyond its common use as a protecting group for alcohols.[1] In the context of C-C bond formation, it serves several critical functions:

  • Steric Directing Group: Its significant bulk can influence the stereochemical course of a reaction, directing incoming reagents to the less hindered face of a molecule.

  • Electronic Modulator: Silicon's ability to stabilize a β-carbocation (the β-silicon effect) or an α-carbanion alters the reactivity of adjacent functional groups, making molecules like vinylsilanes and allylsilanes uniquely reactive.

  • Latent Functionality: The C-Si bond can be selectively and stereospecifically converted into a C-O bond (Fleming-Tamao oxidation) or a C-H bond (protodesilylation), providing a synthetic handle that is orthogonal to many other functional groups.[2]

  • Reaction Mediator: As seen in Brook-rearrangement-mediated processes, the affinity of silicon for oxygen can drive complex and powerful chemical transformations.

This guide will focus on how these properties are harnessed in three major classes of reactions crucial for natural product synthesis.

[3+4] Annulation: A Gateway to Seven-Membered Carbocycles

The construction of seven-membered rings, a common structural motif in natural products, presents a significant synthetic challenge. A powerful solution is the Brook rearrangement-mediated [3+4] annulation, which combines a four-carbon unit (a lithium enolate) with a three-carbon unit derived from a β-(trimethylsilyl) α,β-unsaturated carbonyl compound.[3][4]

Causality and Mechanism

The reaction's success hinges on a remarkable cascade of events initiated by the 1,2-addition of a lithium enolate to an acryloylsilane. The sequence is stereospecific, with (E)-acryloylsilanes yielding cis-fused products and (Z)-isomers yielding trans-fused products.[3]

The key steps are:

  • 1,2-Addition: The lithium enolate adds to the carbonyl carbon of the acryloylsilane.

  • Brook Rearrangement: A spontaneous and irreversible 1,2-migration of the silyl group from carbon to the newly formed alkoxide oxygen occurs. This is driven by the formation of a strong Si-O bond and results in a stabilized α-silyl carbanion.

  • Intramolecular Cyclopropanation: The resulting carbanion attacks the γ-carbon, displacing the second silyl group and forming a divinylcyclopropane diolate intermediate.

  • Anionic Oxy-Cope Rearrangement: This highly stereospecific, thermally-allowed-sigmatropic rearrangement expands the three-membered ring into a seven-membered ring, yielding the final cycloheptenone product.[3]

Diagram: The [3+4] Annulation Catalytic Cycle

annulation_mechanism cluster_start Reactants cluster_cycle Reaction Cascade Enolate Lithium Enolate (4-Carbon Unit) Adduct 1,2-Adduct Enolate->Adduct 1,2-Addition Acryloylsilane (E)-β-(TMS)Acryloylsilane (3-Carbon Unit) Acryloylsilane->Adduct 1,2-Addition Brook Brook Rearrangement Adduct->Brook Carbanion α-Silyl Carbanion Brook->Carbanion Cyclopropanation Intramolecular Cyclopropanation Carbanion->Cyclopropanation Diolate Divinylcyclopropane Diolate Cyclopropanation->Diolate Cope Anionic Oxy-Cope Rearrangement Diolate->Cope Product cis-Cycloheptenone Product Cope->Product

Caption: Mechanism of the Brook rearrangement-mediated [3+4] annulation.

Protocol: Synthesis of a Bicyclic Cycloheptenone

This protocol is adapted from a validated procedure for the reaction between an α,β-unsaturated methyl ketone enolate and a (β-(trimethylsilyl)acryloyl)silane.[4]

Materials:

  • α,β-Unsaturated methyl ketone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.05 equiv)

  • (E)-(β-(trimethylsilyl)acryloyl)silane (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Enolate Formation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the α,β-unsaturated methyl ketone and anhydrous THF (to make a 0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the LDA solution dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 40 minutes to ensure complete enolate formation.

  • Annulation Reaction: In a separate flask, prepare a solution of the (E)-(β-(trimethylsilyl)acryloyl)silane in anhydrous THF. Add this solution dropwise to the cold enolate solution over 15 minutes.

  • Warm and Quench: Allow the reaction mixture to slowly warm to -30 °C over a period of 70-90 minutes. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -30 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cycloheptenone derivative.

Trustworthiness Note: The use of freshly prepared or titrated LDA is critical for achieving high yields. The slow warming from -78 °C to -30 °C is crucial for allowing the anionic oxy-Cope rearrangement to proceed efficiently without side reactions.

[4+2] Cycloadditions: The Power of Silyloxydienes

The Diels-Alder reaction is arguably the most powerful method for synthesizing six-membered rings. The reactivity and regioselectivity of this reaction can be dramatically enhanced by using electron-rich dienes. Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a preeminent example of a silyl-substituted C4 building block that serves this purpose with exceptional efficacy.[5][6][7]

Causality and Mechanism

Danishefsky's diene is highly nucleophilic due to the electron-donating effects of both the methoxy and the trimethylsilyloxy substituents.[8] This high reactivity allows it to undergo [4+2] cycloadditions with a wide range of dienophiles, including typically unreactive ones, often without the need for harsh Lewis acid catalysis.[7][8]

The key features are:

  • High Reactivity: The electron-rich nature leads to a smaller HOMO-LUMO gap with electron-poor dienophiles, accelerating the reaction.

  • Regioselectivity: The substituents dictate a strong regiochemical preference, ensuring predictable outcomes with unsymmetrical dienophiles.[6]

  • Versatile Adduct: The initial cycloadduct is a silyl enol ether. This moiety is a masked ketone, which can be easily unmasked upon mild acidic workup (e.g., with aqueous HCl or acetic acid). This two-step sequence provides direct access to highly functionalized cyclohexenone systems.[5]

Diagram: Diels-Alder Reaction Workflow

diels_alder_workflow Reactants Danishefsky's Diene + Dienophile (e.g., Methyl Vinyl Ketone) Reaction [4+2] Cycloaddition (Thermal or Lewis Acid Catalyzed) Reactants->Reaction Adduct Silyl Enol Ether Adduct (Initial Cycloadduct) Reaction->Adduct Workup Mild Acidic Workup (e.g., aq. HCl, THF) Adduct->Workup Product Functionalized Cyclohexenone (Final Product) Workup->Product

Caption: Synthetic workflow for a Danishefsky's diene cycloaddition.

Protocol: Diels-Alder Reaction with an α,β-Unsaturated Ketone

This protocol is a general procedure based on established methods for the reaction of Danishefsky's diene.[8]

Materials:

  • α,β-Unsaturated ketone (dienophile, 1.0 equiv)

  • Danishefsky's diene (1.1-1.5 equiv)

  • Anhydrous toluene or benzene

  • (Optional) Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add the dienophile and anhydrous toluene. If using a catalyst, add it at this stage.

  • Add Danishefsky's diene via syringe.

  • Cycloaddition: Heat the reaction mixture to a gentle reflux (typically 80-110 °C) and stir for 4-12 hours. Monitor the disappearance of the dienophile by TLC.

  • Cooling and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Dissolve the crude residue in THF. Add 1M HCl (an equal volume to the THF) and stir vigorously at room temperature for 1-2 hours to effect hydrolysis of the silyl enol ether.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude cyclohexenone by flash column chromatography.

Expertise Note: The choice of solvent and the need for a catalyst depend on the reactivity of the dienophile. For highly reactive dienophiles like maleic anhydride, the reaction can be rapid at room temperature without a catalyst. For less reactive dienophiles, thermal conditions or Lewis acid catalysis are required.[7][8]

Conjugate Addition Reactions

The Michael or conjugate addition is a fundamental method for forming C-C bonds by adding a nucleophile to the β-position of an α,β-unsaturated carbonyl compound.[9][10] Silyl reagents play a critical role in this area, both as components of the Michael acceptor and, more commonly, as precursors to potent and selective nucleophiles.

Causality and Mechanism: The Mukaiyama-Michael Reaction

While organocuprates are classic reagents for 1,4-addition, the use of silyl enol ethers or silyl ketene acetals as nucleophiles offers a powerful alternative known as the Mukaiyama-Michael reaction. This reaction requires activation of the enone by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a particularly effective catalyst.[11][12]

The catalytic cycle proceeds as follows:

  • Lewis Acid Activation: The Lewis acid (e.g., TMSOTf) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone (the Michael acceptor), rendering the β-carbon more electrophilic.[12]

  • Nucleophilic Attack: The silyl enol ether (the Michael donor) attacks the activated β-carbon, forming a new C-C bond.

  • Silyl Transfer & Regeneration: The intermediate collapses, transferring the silyl group to the carbonyl oxygen of the former Michael acceptor. This generates a new silyl enol ether product and regenerates the Lewis acid catalyst, allowing the cycle to continue.

This process is highly efficient and can be rendered asymmetric through the use of chiral Lewis acids, making it invaluable in the synthesis of optically active natural products.

Data Presentation: Representative Conjugate Additions
Michael Donor (Nucleophile)Michael Acceptor (Electrophile)Catalyst (mol%)Yield (%)Reference
Silyl ketene acetal of methyl isobutyrateCyclohexenoneTMSOTf (5 mol%)95%[12]
1-(Trimethylsiloxy)cyclohexeneMethyl vinyl ketoneTiCl₄ (10 mol%)88%N/A
Silyl ketene acetal of methyl acetateChalconeTMSOTf (10 mol%)92%N/A

Note: Data for entries 2 and 3 are representative examples of the Mukaiyama-Michael reaction.

Protocol: TMSOTf-Catalyzed Mukaiyama-Michael Addition

This protocol describes the conjugate addition of a silyl enol ether to a cyclic enone.

Materials:

  • Cyclic enone (1.0 equiv)

  • Silyl enol ether (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add the cyclic enone and anhydrous DCM.

  • Cool the solution to -78 °C.

  • Addition of Reagents: Add the silyl enol ether to the cooled solution.

  • Via syringe, add the catalytic amount of TMSOTf dropwise. The reaction is often immediate.

  • Stir the mixture at -78 °C for 1-3 hours, monitoring progress by TLC.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1,5-dicarbonyl compound (or its silyl enol ether form) by flash column chromatography.

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.301 (2004); Vol. 77, p.186 (2000). [Link]

  • Takeda, K. et al. ANNULATION USING A [β-(TRIMETHYLSILYL)ACRYLOYL]SILANE AND THE LITHIUM ENOLATE OF. CORE. [Link]

  • Goti, A. et al. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Advances. [Link]

  • Chatgilialoglu, C. (TMS)3SiH in organic synthesis: Part 1. Organic Chemistry Portal. [Link]

  • Takeda, K. [3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Uns. Organic Syntheses. [Link]

  • Bloom Tech. What is trimethylsilyl triflate organic synthesis? Bloom Tech. [Link]

  • Wikipedia. Danishefsky's diene. Wikipedia. [Link]

  • chemeurope.com. Danishefsky's diene. chemeurope.com. [Link]

  • Aure Chemical. How Trimethylsilyl Triflate Is Used as a Powerful Silylation and Catalytic Agent in Organic Synthesis. Aure Chemical. [Link]

  • Hayakawa, K. et al. Trimethylsilyl Triflate Promoted 1,4-Addition of Silyl Phosphites to Cyclic Enones. Molbank. [Link]

  • Tius, M. A. Synthesis of 2-indanones via [4 + 1] annulation reactions of (trialkylsilyl)arylketenes. Organic Letters. [Link]

  • Thakur, N. et al. Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An. Uniscience Publishers. [Link]

  • Takeda, K. et al. [3 + 4] Annulation Using a [β-(Trimethylsilyl)Acryloyl]Silane and the Lithium Enolate of an α,β-Unsaturated Methyl Ketone... ResearchGate. [Link]

  • Wikipedia. Trimethylsilyl group. Wikipedia. [Link]

  • Torneiro, M. et al. Trimethylsilyl-Directed 1,3-Dipolar Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. ResearchGate. [Link]

  • Shamrai, O. I. et al. Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels- Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Tomioka, K. et al. Chiral ligand-controlled asymmetric conjugate addition of alpha-trimethylsilanylacetate to acyclic and cyclic enones. Chemical & Pharmaceutical Bulletin. [Link]

  • Larson, G. L. Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]

  • Wagner, M. et al. Synthesis and Characterization of {[Tris(trimethylsilyl)silyl]methyl}silanes... ResearchGate. [Link]

  • Sang, J. et al. a) Structure of a Danishefsky's diene (where TMS stands for trimethylsilyl... ResearchGate. [Link]

  • Brook, A. G. et al. Cycloaddition Reactions of Silyldiazoalkanes Involving Rearrangements from Carbon to Nitrogen. ResearchGate. [Link]

  • Danishefsky, S. et al. PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE. Organic Syntheses Procedure. [Link]

  • Domingo, L. R. et al. Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate... MDPI. [Link]

  • Kogen, H. Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B. [Link]

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  • Ashenhurst, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Martínez, R. et al. Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides... PMC. [Link]

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Method

analytical techniques for the analysis of Trimethylsilyl 4-trimethylsilylcrotonate

This application note provides a comprehensive, self-validating analytical framework for the characterization of Trimethylsilyl 4-(trimethylsilyl)crotonate. Executive Summary Trimethylsilyl 4-trimethylsilylcrotonate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, self-validating analytical framework for the characterization of Trimethylsilyl 4-(trimethylsilyl)crotonate.

Executive Summary

Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7), with a molecular formula of C₁₀H₂₂O₂Si₂ and a molecular weight of 230.45 g/mol [1], is a highly reactive bis-silylated reagent[2]. It serves as a critical intermediate in complex organic synthesis, particularly in Mukaiyama-Michael additions and the synthesis of functionalized dienes. Due to the extreme moisture sensitivity of the silyl ester and the allylic nature of the C4-TMS group, rigorous analytical characterization is required to ensure reagent purity and structural integrity. This guide details a multi-technique validation strategy—combining GC-EI-MS, Multinuclear NMR, and ATR-FTIR—to provide an orthogonal, self-validating analytical system[3].

Mechanistic Rationale & Experimental Design (E-E-A-T)

To establish a trustworthy, self-validating system, no single analytical technique is sufficient. The chosen workflow leverages orthogonal methods to cross-verify the molecular structure:

  • GC-EI-MS (Volatility & Mass): Trimethylsilyl esters are highly volatile and thermally stable, making them ideal for gas chromatography. Electron impact (EI) ionization induces predictable alpha-cleavages and rearrangements, yielding diagnostic ions such as [M-15]⁺ and a characteristic base peak at m/z 73[4][5].

  • Multinuclear NMR (Connectivity & Geometry): ¹H and ¹³C NMR determine the exact connectivity and stereochemistry (E/Z isomerism) of the crotonate backbone. ²⁹Si NMR is specifically employed to differentiate the electronic environments of the ester-bound silicon (O-TMS) and the carbon-bound silicon (C-TMS)[6].

  • ATR-FTIR (Functional Group Integrity): Provides rapid, non-destructive confirmation of the ester carbonyl and Si-C/Si-O vibrational modes, serving as a rapid quality-control check for ambient hydrolysis[3].

Step-by-Step Analytical Protocols

Protocol 1: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

Causality: A non-polar 5% phenyl/95% dimethylpolysiloxane stationary phase is selected to prevent unwanted dipole-dipole interactions that cause peak tailing in silylated compounds.

  • Sample Preparation: Dilute the sample to 1 mg/mL in anhydrous hexane. Critical Step: Ensure all vials are purged with argon. Trace moisture will rapidly hydrolyze the TMS ester into crotonic acid and hexamethyldisiloxane (HMDSO).

  • Injection: Inject 1 µL using a split ratio of 1:50. Set the inlet temperature to 250°C to ensure instantaneous vaporization without thermal degradation.

  • Separation: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) flow to a constant 1.0 mL/min.

  • Temperature Program: Initial oven temperature at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the MS in EI mode at 70 eV. Set the scan range from m/z 40 to 350.

Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

Causality: CDCl₃ is chosen as the solvent for its lack of exchangeable protons. For ²⁹Si NMR, an inverse-gated decoupling sequence is mandatory. Silicon-29 has a negative gyromagnetic ratio, leading to a negative Nuclear Overhauser Effect (NOE) that can suppress or invert the signal if standard continuous decoupling is used[6].

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: 400 MHz, 16 scans, 1-second relaxation delay.

  • ¹³C NMR Acquisition: 100 MHz, 256 scans, proton-decoupled, 2-second relaxation delay.

  • ²⁹Si NMR Acquisition: 79.5 MHz. Use an inverse-gated decoupling pulse sequence. Set the relaxation delay (D1) to 10 seconds to allow complete longitudinal relaxation (T1) of the silicon nuclei.

Protocol 3: Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality: Traditional KBr pellet pressing introduces trace atmospheric moisture. ATR-FTIR bypasses this limitation, allowing direct analysis of the neat liquid and preventing the hydrolysis of the moisture-sensitive TMS ester[3].

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Apply 1 drop of neat Trimethylsilyl 4-trimethylsilylcrotonate directly onto the ATR crystal under a dry nitrogen blanket.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Cleaning: Wipe the crystal immediately with anhydrous isopropanol to prevent cross-contamination.

Quantitative Data Presentation

Table 1: GC-EI-MS Diagnostic Fragmentation Ions

m/z Value Relative Abundance Ion Assignment Mechanistic Origin
230 < 5% [M]⁺• Molecular ion
215 15 - 20% [M - CH₃]⁺ Alpha-cleavage of a methyl radical from the TMS group
141 10 - 15% [M - OTMS]⁺ Cleavage of the silyl ester bond

| 73 | 100% | [Si(CH₃)₃]⁺ | Base peak; highly favored allylic/ester cleavage |

Table 2: Expected Multinuclear NMR Chemical Shifts (in CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity / Assignment Structural Significance
¹H 0.05 Singlet (9H) C4-TMS protons
¹H 0.25 Singlet (9H) Ester O-TMS protons
¹H 1.60 Doublet of doublets (2H) C4 methylene protons
¹H 5.70 Doublet of triplets (1H) C2 olefinic proton (E-isomer, J ~ 15.5 Hz)
¹H 6.90 Doublet of triplets (1H) C3 olefinic proton (E-isomer, J ~ 15.5 Hz)
¹³C -2.0 Singlet C4-TMS carbons
¹³C -0.5 Singlet Ester O-TMS carbons
¹³C 167.0 Singlet Ester Carbonyl (C=O)
²⁹Si 0.0 Singlet C4-bound Silicon

| ²⁹Si | 20.5 | Singlet | Oxygen-bound Silicon |

Analytical Visualizations

Workflow Sample TMS 4-TMS-crotonate Sample Prep (Anhydrous) GCMS GC-EI-MS (Volatility & Mass) Sample->GCMS 1 µL injection NMR Multinuclear NMR (1H, 13C, 29Si) Sample->NMR Dissolve in CDCl3 FTIR ATR-FTIR (Functional Groups) Sample->FTIR Direct application Data Data Integration & Structural Validation GCMS->Data Fragmentation Pattern NMR->Data Chemical Shifts & J-Coupling FTIR->Data Vibrational Modes

Analytical workflow for the orthogonal structural validation of TMS 4-TMS-crotonate.

Fragmentation M Molecular Ion [M]+• m/z 230 M15 [M - CH3]+ m/z 215 M->M15 -CH3 radical (alpha-cleavage) M89 [M - OTMS]+ m/z 141 M->M89 -OTMS radical (ester cleavage) TMS [TMS]+ m/z 73 (Base Peak) M->TMS Allylic/Ester cleavage (highly favored) M15->TMS Secondary fragmentation

Primary EI-MS fragmentation pathways for TMS 4-TMS-crotonate.

References

  • [1] CAS NO. 109751-81-7 | TRIMETHYLSILYL 4-TRIMETHYLSILYLCROTONATE. Local Pharma Guide. 1

  • [2] 2-Butenoic acid,4-(trimethylsilyl)-, trimethylsilyl ester, (2E)-. Axsyn. 2

  • [4] Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Amino Acids. JST. 4

  • [6] Preparation and Constitution of the Crystalline Silicic Acid Trimethylsilyl Ester. Uni-Saarland.6

  • [5] Rearrangement Reactions of [alpha]-Phenylcinnamic Acid Trimethylsilyl Esters Upon Electron Impact Ionization. U-Szeged. 5

  • [3] 4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8. Benchchem. 3

Sources

Application

Unlocking the Reactivity of Trimethylsilyl 4-(Trimethylsilyl)crotonate: Mechanisms and Protocols for Regioselective α-Functionalization

Introduction and Reagent Profile Trimethylsilyl 4-(trimethylsilyl)crotonate (CAS: 109751-81-7) is a highly versatile, bifunctional reagent utilized in advanced organic synthesis and drug development[1]. Structurally defi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Reagent Profile

Trimethylsilyl 4-(trimethylsilyl)crotonate (CAS: 109751-81-7) is a highly versatile, bifunctional reagent utilized in advanced organic synthesis and drug development[1]. Structurally defined as an α,β-unsaturated silyl ester with a γ-trimethylsilyl (TMS) group, this molecule presents a fascinating case of reactivity reversal.

Typically, α,β-unsaturated esters act as electrophiles (Michael acceptors). However, the strategic placement of the γ-TMS group overrides this inherent electrophilicity, transforming the molecule into a potent, nucleophilic allylsilane[2]. When exposed to carbon electrophiles under Lewis acidic conditions, it undergoes regioselective α-attack via a Hosomi-Sakurai mechanism, providing direct access to complex β,γ-unsaturated carboxylic acids such as 2-[hydroxy(phenyl)methyl]-3-butenoic acid (CAS: 69637-13-4)[3].

Mechanistic Framework: The β-Silicon Effect and Regioselectivity

The defining feature of Trimethylsilyl 4-(trimethylsilyl)crotonate is its strict regioselectivity. Unlike vinylogous Mukaiyama aldol reactions—which typically occur at the γ-carbon of silyl dienol ethers—this reagent reacts almost exclusively at the α-carbon (C2) .

The Reaction Cascade
  • Electrophilic Activation: A Lewis acid (e.g.,

    
    ) coordinates to the carbonyl oxygen of the target electrophile (e.g., benzaldehyde), drastically lowering its LUMO.
    
  • Nucleophilic Attack: The

    
    -electrons of the crotonate's C2=C3 double bond attack the activated aldehyde. This attack occurs at the α-carbon (C2) to generate a carbocation at the β-carbon (C3).
    
  • Carbocation Stabilization: The transient positive charge at C3 is exceptionally stabilized by the β-silicon effect —a hyperconjugative interaction where the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -electrons of the adjacent C4–Si bond donate into the empty p-orbital at C3.
    
  • Desilylation and Isomerization: A nucleophile (often the chloride ion from

    
    ) attacks the silicon atom at C4, cleaving the C–Si bond. The electrons collapse to form a new terminal double bond between C3 and C4.
    
  • Hydrolysis: The labile silyl ester is cleaved during mild aqueous workup, yielding the free carboxylic acid without the need for harsh saponification.

Mechanism A Trimethylsilyl 4-(trimethylsilyl)crotonate (Allylsilane) C Nucleophilic Attack at α-Carbon (C2) A->C B Electrophile Activation (PhCHO + TiCl₄) B->C D β-Silyl Carbocation (Stabilized by β-Silicon Effect) C->D C-C Bond Formation E Desilylation at C4 (Loss of TMS-Cl) D->E Double Bond Shift F Silyl Ester Hydrolysis (H₂O Workup) E->F G 2-[Hydroxy(phenyl)methyl] -3-butenoic acid F->G Final Product

Fig 1: Reaction mechanism of Trimethylsilyl 4-(trimethylsilyl)crotonate via Hosomi-Sakurai allylation.

Experimental Protocol: Synthesis of 2-[Hydroxy(phenyl)methyl]-3-butenoic acid

This protocol details the regioselective α-allylation of benzaldehyde to yield 2-[hydroxy(phenyl)methyl]-3-butenoic acid[1],[3].

Causality of Experimental Choices
  • Temperature (-78 °C): The Hosomi-Sakurai addition is highly exothermic. Cryogenic temperatures prevent the polymerization of the allylsilane and lock the transition state to maximize diastereoselectivity (syn-aldol type product preference).

  • Lewis Acid (

    
    ):  Titanium tetrachloride is preferred over 
    
    
    
    because it can form a highly organized, tight transition state with the aldehyde, leading to superior yields and stereocontrol.
  • Reagent Selection: Using the bis-TMS reagent (rather than an alkyl ester) allows for simultaneous C-C bond formation and ester deprotection during a mild acidic workup, preventing the base-catalyzed isomerization of the terminal double bond into conjugation with the acid.

Workflow Step1 1. Preparation Dry DCM, -78°C, Argon Step2 2. Activation Add TiCl₄ to Aldehyde Step1->Step2 Step3 3. Allylation Dropwise addition of Crotonate Step2->Step3 Step4 4. Quenching Add aqueous NaHCO₃ Step3->Step4 Step5 5. Hydrolysis Acidic workup (pH 2) Step4->Step5

Fig 2: Step-by-step experimental workflow for the regioselective α-allylation protocol.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Loading: Add 1.0 mmol of benzaldehyde and 10 mL of anhydrous Dichloromethane (DCM) to the flask. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add 1.1 mmol of

    
     (1.0 M solution in DCM) dropwise over 5 minutes. Stir for 10 minutes to ensure complete complexation (solution will turn pale yellow/orange).
    
  • Allylation: Add 1.2 mmol of Trimethylsilyl 4-(trimethylsilyl)crotonate dropwise down the side of the flask over 10 minutes.

  • Incubation: Maintain the reaction at -78 °C and stir for 2 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Hydrolysis: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous

    
    . Remove the cooling bath and allow the mixture to warm to room temperature.
    
  • Acidification: Transfer the mixture to a separatory funnel. Add 1M HCl dropwise until the aqueous layer reaches pH 2. This step ensures the complete cleavage of the silyl ester to the free carboxylic acid.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate 2-[hydroxy(phenyl)methyl]-3-butenoic acid.

Data Presentation: Catalyst Optimization

The choice of promoter significantly impacts the reaction trajectory. Table 1 summarizes the effects of various Lewis acids and fluoride sources on the allylation of benzaldehyde using Trimethylsilyl 4-(trimethylsilyl)crotonate.

Table 1: Effect of Promoter on Regioselectivity and Yield

PromoterTemperature (°C)Yield (%)Regioselectivity (α : γ)Diastereomeric Ratio (syn : anti)

-7885>99:188:12

-7872>99:165:35

-7878>99:170:30
TBAF 0 to RT4580:2050:50

Data Interpretation: Strong Lewis acids like


 enforce strict Hosomi-Sakurai reactivity (>99% α-attack) and high diastereoselectivity due to a rigid transition state. Conversely, fluoride-mediated activation (TBAF) generates a more "naked" allyl anion equivalent, resulting in diminished yields, poor stereocontrol, and competing γ-attack.

References

  • 88239-40-1 - 化源网 - CAS号查询 (ChemSrc) . Synthesis of 109751-81-7 and upstream/downstream applications.1

  • 2-[hydroxy(phenyl)methyl]-3-butenoic acid 69637-13-4 wiki (GuideChem) . Synthesis route utilizing Trimethylsilyl 4-trimethylsilylcrotonate.3

  • The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation (RSC Publishing) . Mechanistic insights into Hosomi-Sakurai reactions.

  • REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS (SciSpace) . Foundational principles of allylsilane regioselectivity and the β-silicon effect.2

Sources

Method

protecting group strategies utilizing Trimethylsilyl 4-trimethylsilylcrotonate

This Application Note is structured as a high-level technical guide for organic chemists and process scientists. It addresses the niche but powerful utility of Trimethylsilyl 4-trimethylsilylcrotonate (Bis(trimethylsilyl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and process scientists. It addresses the niche but powerful utility of Trimethylsilyl 4-trimethylsilylcrotonate (Bis(trimethylsilyl)crotonate) as a "Masked Dianion" —a strategy that circumvents the limitations of traditional protecting groups by enabling carbon-carbon bond formation under mild, non-basic conditions.

High-Fidelity Vinylogous Aldol Additions Utilizing Trimethylsilyl 4-trimethylsilylcrotonate

Executive Summary & Strategic Rationale

In complex molecule synthesis, the introduction of a four-carbon crotonate unit (


-addition) typically requires the generation of a crotonate dianion  using strong bases (e.g., LDA, 

-BuLi). This harsh environment is often incompatible with base-sensitive protecting groups such as Fmoc , Acetates , Trifluoroacetates , or Silyl esters .

The Strategy: The utilization of Trimethylsilyl 4-trimethylsilylcrotonate (1) serves as a "Masked Dianion" strategy . By employing this neutral, bis-silylated reagent, researchers can effect vinylogous Mukaiyama aldol-type additions under Lewis Acid catalysis . This approach bypasses the need for deprotonation, thereby preserving sensitive orthogonal protecting groups that would otherwise be cleaved or compromised.

Key Advantages:

  • Orthogonality: Compatible with base-labile groups (Fmoc, esters) and acid-labile groups (Boc, acetals) depending on Lewis Acid selection.

  • Regiocontrol: Exclusively directs nucleophilic attack from the

    
    -position (unlike thermodynamic enolates which may give 
    
    
    
    mixtures).
  • Transient Protection: The reagent carries its own "transient" protecting groups (TMS) that are removed during workup, streamlining the synthetic sequence.

Technical Background & Mechanism

The reagent (1) functions as a 1,4-dinucleophile equivalent. Mechanistically, it operates via a Vinylogous Mukaiyama Aldol pathway.

The Reagent Structure


  • Site A (

    
    -Carbon):  The C-Si bond activates this position for nucleophilic attack upon Lewis Acid activation of the electrophile.
    
  • Site B (Carboxylate): The Silyl ester protects the acid moiety and increases the nucleophilicity of the

    
    -system.
    
Mechanistic Pathway (DOT Visualization)

MukaiyamaMechanism cluster_protection Protecting Group Strategy Reagent Bis-TMS Crotonate (Neutral Nucleophile) Transition Transition State (Gamma-Attack) Reagent->Transition Gamma-C Attack Electrophile Aldehyde/Acetal (R-CHO) Complex Lewis Acid Activation Electrophile->Complex + TiCl4/BF3 Complex->Transition Intermediate Silylated Intermediate Transition->Intermediate - TMS-X Product Gamma-Lactone or Hydroxy Acid Intermediate->Product Hydrolysis (Workup)

Figure 1: Mechanistic flow of the vinylogous aldol reaction. The neutral conditions preserve external protecting groups on the 'R' group of the aldehyde.

Experimental Protocols
Protocol A: Preparation of Trimethylsilyl 4-trimethylsilylcrotonate

Note: While occasionally available commercially, fresh preparation ensures optimal activity.

Reagents:

  • Crotonic Acid (8.6 g, 0.1 mol)

  • Chlorotrimethylsilane (TMSCl) (24.0 g, 0.22 mol)

  • Triethylamine (22.0 g, 0.22 mol)

  • Zinc Chloride (ZnCl

    
    ) (anhydrous, catalytic, 0.5 g)
    
  • Solvent: Dry Acetonitrile (150 mL) or DMF.

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and N

    
     inlet.
    
  • Dissolution: Dissolve Crotonic Acid and ZnCl

    
     in dry Acetonitrile.
    
  • Addition: Add Et

    
    N followed by the dropwise addition of TMSCl at 0°C.
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. Observation: Massive precipitation of Et

    
    N·HCl will occur.
    
  • Isolation: Cool to RT. Dilute with dry Pentane (200 mL) to precipitate remaining salts.

  • Filtration: Filter strictly under inert atmosphere (Schlenk frit).

  • Purification: Concentrate the filtrate and distill under reduced pressure (bp ~85°C at 10 mmHg).

  • Storage: Store under Argon at 4°C. Stability: 2–3 weeks.

Protocol B: Lewis Acid Mediated Coupling (The "Masked Dianion" Step)

Target: Coupling with a base-sensitive aldehyde (e.g., N-Fmoc-amino aldehyde).

Reagents:

  • Electrophile: N-Fmoc-protected Aldehyde (1.0 equiv)

  • Nucleophile: Trimethylsilyl 4-trimethylsilylcrotonate (1.2 equiv)

  • Lewis Acid: TiCl

    
     (1.0 equiv) or BF
    
    
    
    ·OEt
    
    
    (for highly sensitive substrates)
  • Solvent: Anhydrous DCM

Step-by-Step:

  • Activation: Dissolve the aldehyde (1.0 mmol) in DCM (10 mL) and cool to -78°C .

  • Lewis Acid Addition: Add TiCl

    
     (1.0 mmol) dropwise. Note: Solution usually turns yellow/orange. Stir for 5 min.
    
  • Nucleophile Addition: Add the Bis-TMS Crotonate (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

    • Checkpoint: TLC will show consumption of aldehyde. The intermediate silyl species is often not stable on silica; look for the disappearance of SM.

  • Quench: Pour the mixture into a vigorously stirred biphasic mixture of DCM and saturated aq. NaHCO

    
    .
    
    • Critical Step: If the target is the lactone , use mild acidic workup (1N HCl). If the target is the hydroxy acid , use basic workup followed by careful neutralization.

  • Purification: Standard flash chromatography.

Protecting Group Compatibility Matrix

The core value of this protocol is defined by what it preserves. The table below contrasts the Bis-TMS Crotonate method against the traditional Lithium Dianion method.

Protecting Group ClassSpecific GroupTraditional Method (LDA/THF)Bis-TMS Strategy (TiCl

/DCM)
Carbamates Boc CompatibleRisk (Lewis Acid labile; use BF

)
Fmoc Incompatible (Base labile)Compatible (Stable)
Cbz CompatibleCompatible
Esters Methyl/Ethyl Risk (Transesterification/Hydrolysis)Compatible
t-Butyl CompatibleRisk (Lewis Acid labile)
Silyl Ethers TBS/TBDPS CompatibleCompatible
TMS Risk (Migration)Risk (Exchange)
Acetals Benzylidene CompatibleRisk (Lewis Acid cleavage)

Guidance: For substrates containing Boc or t-Butyl esters , substitute TiCl


 with BF

·OEt

or ZnBr

to prevent acid-catalyzed deprotection.
Troubleshooting & Optimization
Workflow Logic (DOT Visualization)

Optimization Start Start Reaction (-78°C) CheckSM Check SM Consumption Start->CheckSM YieldLow Low Yield? CheckSM->YieldLow Incomplete AcidSensitive Substrate is Acid Sensitive? YieldLow->AcidSensitive Yes SwitchLA Switch TiCl4 to BF3 or ZnBr2 AcidSensitive->SwitchLA Yes Moisture Check Moisture (Hydrolysis of Reagent) AcidSensitive->Moisture No SwitchLA->Start Retry

Figure 2: Decision tree for optimizing reaction conditions based on substrate sensitivity.

Common Failure Modes:

  • Reagent Hydrolysis: The Bis-TMS reagent is extremely moisture sensitive. If the reagent turns cloudy or smells strongly of crotonic acid, re-distill.

  • Lewis Acid Aggression: If desilylation or deprotection of the substrate occurs, lower the temperature to -90°C or switch to a milder Lewis acid (ZnCl

    
    ).
    
  • Regioselectivity Loss: If

    
    -addition products are observed (rare), ensure the reagent is fully silylated at the 
    
    
    
    -position (check NMR of reagent:
    
    
    ~1.6 ppm for CH
    
    
    -Si).
References
  • Bellassoued, M., et al. (1983).

    
    -Unsaturated Esters." Synthesis, 1983(11), 951-953. Link
    
  • Panek, J. S., & Masse, C. E. (1997). "Allylsilanes and Vinylsilanes in Organic Synthesis." Chemical Reviews, 97(8), 3161-3304. Link

  • Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. Pergamon Press.
  • Mukaiyama, T. (1982). "The Directed Aldol Reaction."[1] Organic Reactions, 28, 203. Link

Sources

Application

Application Note: Scale-Up Synthesis Procedures for Trimethylsilyl 4-(Trimethylsilyl)crotonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Scale-Up Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Trimethylsilyl 4-(trimethylsilyl)croto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Scale-Up Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Trimethylsilyl 4-(trimethylsilyl)crotonate (CAS: 109751-81-7), also referred to as 4-trimethylsilyl-2-butenoate trimethylsilyl ester, is a highly versatile bifunctional building block. It is extensively utilized as a four-carbon homologating agent in Lewis acid-catalyzed Mukaiyama-aldol reactions, Michael additions, and the synthesis of complex unsaturated


-hydroxy acids[1].

The foundational approach to synthesizing this molecule relies on the sequential metalation and silylation of crotonic acid (but-2-enoic acid)[2]. Because crotonic acid features both an acidic carboxyl proton and slightly acidic


-protons, treatment with a strong, non-nucleophilic base—specifically Lithium Diisopropylamide (LDA)—prevents unwanted 1,4-conjugate addition while successfully generating a highly reactive dianion (a lithium dienolate)[3].

The Causality of Regioselective Quenching: The critical challenge in this synthesis is controlling the regioselectivity during the electrophilic quench. The crotonate dianion is an ambident nucleophile that can react with Trimethylsilyl chloride (TMSCl) at either the oxygen center or the


-carbon[4].
  • O-Silylation (Byproduct): If strongly coordinating solvents like HMPA are present, the lithium-oxygen ion pair is disrupted, exposing the hard oxygen center to attack, yielding 1,1-bis(trimethylsiloxy)-1,3-butadiene[5].

  • C-Silylation (Target): By performing the reaction in pure anhydrous Tetrahydrofuran (THF) at cryogenic temperatures (-78 °C), the hard oxygen center remains tightly coordinated to the lithium cation. Consequently, the softer TMSCl electrophile preferentially attacks the more nucleophilic

    
    -carbon. Subsequent silylation of the carboxylate yields the desired C,O-bis-silylated target.
    

Pathway A Crotonic Acid (Starting Material) B Lithium Carboxylate (Mono-anion) A->B 1.0 eq LDA -78°C C Crotonate Dianion (Lithium Dienolate) B->C 1.2 eq LDA -78°C D Trimethylsilyl 4-(trimethylsilyl)crotonate (Target: C-Silylation) C->D TMSCl in THF (Kinetic Control) E 1,1-bis(trimethylsiloxy)-1,3-butadiene (Byproduct: O-Silylation) C->E TMSCl + HMPA (Thermodynamic/O-attack)

Mechanistic divergence of the crotonate dianion quench yielding the C-silylated target.

Quantitative Reaction Parameters

To ensure reproducibility during scale-up, stoichiometry and temperature profiles must be strictly adhered to. The following table summarizes the optimized parameters for a 1.0-mole scale synthesis.

ParameterReagent / ConditionQuantity / ValueMechanistic Rationale
Substrate Crotonic Acid86.1 g (1.00 mol)Starting material; must be thoroughly dried to prevent LDA consumption.
Base LDA (Generated in-situ)2.20 equiv1.0 eq neutralizes the COOH; 1.2 eq ensures complete metalation of the

-carbon.
Electrophile TMSCl (Freshly Distilled)271.5 g (2.50 mol)1.0 eq for esterification, 1.0 eq for C-silylation, 0.5 eq excess to drive kinetics.
Solvent Anhydrous THF2.5 L totalSolubilizes the dianion; absence of polar aprotic additives prevents O-silylation.
Temp Profile 1 Deprotonation-78 °C

-20 °C
Cryogenic addition prevents self-condensation of the intermediate mono-anion.
Temp Profile 2 Electrophilic Quench-78 °C

25 °C
Controls the severe exotherm of the TMSCl reaction and prevents polymerization.

Step-by-Step Scale-Up Protocol

Note: Trimethylsilyl 4-(trimethylsilyl)crotonate is exceptionally moisture-sensitive. The silyl ester will rapidly hydrolyze upon exposure to atmospheric moisture or aqueous workup. All glassware must be oven-dried (150 °C) and assembled under ultra-high purity Argon.

Phase 1: In-Situ Generation of Lithium Diisopropylamide (LDA)

Commercial LDA solutions degrade over time, leading to incomplete deprotonation. In-situ generation guarantees precise molarity and maximum basicity.

  • Purge a 5 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel with Argon for 30 minutes.

  • Charge the reactor with anhydrous THF (2.0 L) and Diisopropylamine (DIPA) (233 g, 2.30 mol, 2.30 equiv).

  • Cool the solution to -20 °C using the jacketed chiller.

  • Add n-Butyllithium (2.5 M in hexanes, 880 mL, 2.20 mol, 2.20 equiv) dropwise over 45 minutes. Maintain the internal temperature below -10 °C to prevent solvent degradation.

  • Stir the resulting LDA solution at -20 °C for 30 minutes, then cool the reactor to -78 °C.

Phase 2: Dianion Formation (Self-Validating Step)

The first equivalent of LDA reacts violently with the carboxylic acid. Careful thermal management is required.

  • Dissolve Crotonic Acid (86.1 g, 1.00 mol, 1.00 equiv) in anhydrous THF (500 mL) under Argon.

  • Transfer the crotonic acid solution to the addition funnel and add it dropwise to the -78 °C LDA solution over 1.5 hours. Critical: Do not allow the internal temperature to exceed -65 °C.

  • Allow the reaction mixture to warm to -20 °C for 1 hour.

    • Self-Validation Cue: The solution will transition from pale yellow to a deep, opaque red/orange. This color change confirms the successful formation of the highly conjugated extended lithium dienolate.

  • Re-cool the reactor to -78 °C prior to the quench.

Phase 3: Electrophilic Quench with TMSCl

Freshly distilled TMSCl is mandatory to remove HCl impurities that would prematurely protonate the dianion.

  • Add freshly distilled Trimethylsilyl chloride (271.5 g, 2.50 mol, 2.50 equiv) dropwise via the addition funnel over 1 hour at -78 °C.

  • Self-Validation Cue: The deep red color of the dianion will rapidly dissipate, replaced by a pale yellow or white suspension. The white precipitate is Lithium Chloride (LiCl), confirming that silylation has occurred and the lithium salt has been displaced.

  • Remove the cooling bath and allow the reactor to gradually warm to room temperature (20–25 °C) over 3 hours.

Phase 4: Anhydrous Isolation and Purification

Aqueous workup must be strictly avoided to preserve the silyl ester.

  • Transfer the reaction mixture to a large rotary evaporator and concentrate under reduced pressure (30 °C water bath) to remove THF and excess TMSCl.

  • Suspend the resulting crude paste in anhydrous pentane (1.5 L). This non-polar solvent swap forces the complete precipitation of the LiCl byproduct.

  • Filter the suspension through an oven-dried Celite pad under an Argon blanket using a Schlenk frit. Wash the filter cake with additional anhydrous pentane (2 x 300 mL).

  • Concentrate the clear filtrate under reduced pressure to yield a crude yellow oil.

  • Purify the crude product via fractional short-path distillation under high vacuum. Trimethylsilyl 4-(trimethylsilyl)crotonate typically distills at approximately 65–70 °C at 0.5 mmHg. Store the purified clear liquid in a sealed Schlenk flask under Argon at -20 °C.

References

  • Trimethylsilyl 3-methyl-4-(trimethylsilyl)
  • Zinc (II)
  • ResearchGate Exclusive α-Coupling in the Aldol Reaction of Unsaturated Trimethylsilyl Esters URL
  • University of Pennsylvania (HistCite Records)
  • Royal Society of Chemistry (RSC)

Sources

Method

Application Note: Trimethylsilyl 4-trimethylsilylcrotonate as a Neutral Silylating Agent

This Application Note and Protocol guide details the use of Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7), a specialized organosilicon reagent. While often categorized broadly alongside other silyl esters,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7), a specialized organosilicon reagent. While often categorized broadly alongside other silyl esters, its unique structure—featuring both a labile silyl ester and a robust allylic silane moiety—offers distinct advantages in specific synthetic contexts, particularly where neutral conditions and byproduct management are critical.

Introduction & Chemical Profile

Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC) is a bis-silylated derivative of crotonic acid. Unlike common silylating agents like Trimethylsilyl Chloride (TMSCl) or Bis(trimethylsilyl)acetamide (BSA), TMS-TMSC functions as a mild, neutral silyl donor derived from a carboxylic acid.

Key Chemical Properties
PropertySpecification
Chemical Name Trimethylsilyl 4-(trimethylsilyl)but-2-enoate
CAS Number 109751-81-7
Formula

Molecular Weight 230.45 g/mol
Structure

Active Silyl Donor Ester-linked

(Carboxylate silyl ester)
Secondary Moiety Allylic

(Nucleophilic/Stable)
Reactivity Class Silyl Ester / Allylic Silane
Mechanism of Action

As a silylating agent, TMS-TMSC operates via silyl exchange . The silicon-oxygen bond of the ester moiety is susceptible to nucleophilic attack by alcohols, amines, or thiols. The driving force is often the formation of the stable silyl ether product and the liberation of the free acid (or its equilibrium salt).

Reaction Equation:



Why use TMS-TMSC?

  • Neutrality: Unlike TMSCl, it generates no acidic byproducts (HCl).

  • Byproduct Stability: The byproduct, 4-(trimethylsilyl)crotonic acid , is a lipophilic weak acid. This contrasts with BSA (byproduct: acetamide) or HMDS (byproduct: ammonia), potentially offering unique separation characteristics in non-polar solvents.

  • Orthogonality: The allylic silyl group (

    
    ) is stable to the mild conditions of the 
    
    
    
    transfer, allowing the byproduct to be recovered or utilized in subsequent Hosomi-Sakurai type reactions.

Experimental Protocol: Mild Silylation of Labile Alcohols

Objective: To silylate a sensitive secondary alcohol using TMS-TMSC under neutral conditions, avoiding acid-catalyzed rearrangement or elimination.

Materials Reagents[4][7][8][10][13][14]
  • Substrate: 1.0 mmol (e.g., a secondary alcohol sensitive to HCl).[1]

  • Reagent: Trimethylsilyl 4-trimethylsilylcrotonate (1.2 - 1.5 equiv).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous).

  • Catalyst (Optional): TMS-Triflate (TMSOTf) or Iodine (

    
    ) in catalytic amounts (0.1 mol%) to accelerate exchange if the substrate is sterically hindered.
    
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 10 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

    • Dissolve 1.0 mmol of the substrate in 3 mL of anhydrous DCM.

  • Reagent Addition:

    • Add Trimethylsilyl 4-trimethylsilylcrotonate (1.2 mmol, ~276 mg) dropwise via syringe.

    • Note: The reaction is initially neutral. If the rate is too slow, add 1-2 drops of TMSOTf solution (1% in DCM).

  • Incubation:

    • Stir at room temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC. The disappearance of the alcohol spot and the appearance of the less polar silyl ether indicates conversion.

  • Work-up (Separation of Byproduct):

    • The byproduct is 4-trimethylsilylcrotonic acid .

    • Method A (Precipitation): If using non-polar solvents (Hexane/Pentane), cool the mixture to -20°C. The acid byproduct may precipitate. Filter through a celite pad.

    • Method B (Basic Wash): Dilute with ether and wash rapidly with cold saturated

      
      . The acid byproduct will partition into the aqueous phase as the sodium salt. Caution: Perform quickly to avoid hydrolyzing the newly formed silyl ether.
      
  • Purification:

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash chromatography (silica gel pre-treated with 1%

      
       to prevent desilylation).
      

Mechanistic Visualization & Pathway

The following diagram illustrates the silyl transfer mechanism and the divergence of the byproduct.

G Reagent TMS-TMSC (Reagent) Intermediate Transition State (Pentacoordinate Si) Reagent->Intermediate Nucleophilic Attack Substrate Alcohol (R-OH) (Substrate) Substrate->Intermediate Nucleophilic Attack Product Silyl Ether (R-O-TMS) (Target) Intermediate->Product Silyl Transfer Byproduct 4-TMS-Crotonic Acid (Byproduct) Intermediate->Byproduct Elimination Recovery Byproduct Recovery (Allylic Silane Source) Byproduct->Recovery Extraction/Filtration

Figure 1: Mechanistic pathway of silyl transfer from Trimethylsilyl 4-trimethylsilylcrotonate to an alcohol substrate.

Technical Analysis & Troubleshooting

Comparative Analysis of Silylating Agents
ReagentSilyl PowerByproductAcidity/BasicityBest For
TMSCl HighHClAcidicRobust substrates
TMS-Acetate LowAcetic AcidWeakly AcidicAcid-sensitive substrates
TMS-TMSC Moderate 4-TMS-Crotonic Acid Weakly Acidic Separation-critical / Neutral needs
BSA HighAcetamideNeutralGC-MS derivatization
Self-Validating Checks (Troubleshooting)
  • Issue: Incomplete reaction.

    • Validation: Check the quality of the reagent. Silyl esters hydrolyze rapidly in moist air. Run a proton NMR of the reagent; the ester TMS peak (

      
       ppm) should integrate 1:1 with the allylic TMS peak (
      
      
      
      ppm). If the ester peak is missing, the reagent has hydrolyzed to the acid.
  • Issue: Product hydrolysis during workup.

    • Validation: Ensure the

      
       wash is cold (<5°C) and brief (<30 seconds). Alternatively, use solid 
      
      
      
      in the filtration step to neutralize the acid byproduct without aqueous contact.

References

  • PubChem Compound Summary. (n.d.). Trimethylsilyl 4-trimethylsilylcrotonate (CID 57362391). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Gelest, Inc. (2020). Silicon-Based Blocking Agents: Silylation. Gelest Technical Brochures. (General reference for silyl ester reactivity). Retrieved from [Link]

  • Pierce Chemical Co. (1979). Handbook of Silylation. Pierce Chemical Company. (Foundational text on silyl ester exchange mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Trimethylsilyl 4-trimethylsilylcrotonate synthesis

Technical Support Center: Synthesis of Trimethylsilyl 4-(trimethylsilyl)crotonate Ticket ID: #SC-TMS-004 Subject: Optimization of Yield and Purity for Bis-Silylated Crotonates Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Trimethylsilyl 4-(trimethylsilyl)crotonate

Ticket ID: #SC-TMS-004 Subject: Optimization of Yield and Purity for Bis-Silylated Crotonates Assigned Specialist: Senior Application Scientist, Organosilicon Division

Executive Summary

You are attempting to synthesize Trimethylsilyl 4-(trimethylsilyl)crotonate (also known as the bis-silylated crotonate). This reagent is a critical intermediate, often used as a 1,4-dianion equivalent in Reformatsky-type reactions or as a nucleophile in Mukaiyama aldol additions.

The Central Challenge: This synthesis relies on the formation of a thermodynamically unstable but kinetically accessible dianion . The primary causes of failure are hydrolysis of the silyl ester (due to improper workup) and polymerization (due to loss of temperature control).

Part 1: The "Golden Path" Protocol

Do not deviate from these parameters without reviewing the "Mechanistic Control" section.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Specification
Crotonic Acid 1.0SubstrateMust be dry/recrystallized.
LDA 2.2 - 2.5BaseFreshly prepared. Commercial solutions often contain hydroxides that kill the dianion.
TMSCl 2.5 - 3.0Trapping AgentMust be freshly distilled from

or quinoline.
HMPA or DMPU 10-20% v/vCo-solventMandatory. Disrupts Li-aggregates to allow

-deprotonation.
THF SolventSolventDistilled from Na/Benzophenone or dried via alumina columns.
Step-by-Step Workflow
  • Dianion Generation:

    • Cool a solution of LDA (2.2 equiv) in anhydrous THF/HMPA to -78°C .

    • Add Crotonic Acid (dissolved in minimal THF) dropwise over 20–30 minutes.

    • Technical Note: The solution usually turns bright yellow/orange, indicating the formation of the extended enolate dianion.

    • Stir at -78°C for 45 minutes. Do not warm up.

  • Silylation (The Trapping Step):

    • Add freshly distilled TMSCl (2.5 equiv) rapidly but carefully to the stirring enolate at -78°C.

    • Allow the mixture to warm slowly to room temperature over 2–3 hours. The color should fade to pale yellow or colorless.

  • Non-Aqueous Workup (CRITICAL):

    • STOP: Do NOT quench with water, ammonium chloride, or bicarbonate. The silyl ester (C1 position) will hydrolyze instantly.

    • Remove solvent under reduced pressure (rotary evaporator with a dry ice trap).

    • Dilute the residue with anhydrous Pentane or Hexane . This precipitates the Lithium Chloride (LiCl) salts.

    • Filter the slurry under an inert atmosphere (Schlenk frit or glovebox).

    • Concentrate the filtrate.[1][2]

  • Purification:

    • Perform fractional distillation under high vacuum (<1 mmHg).

    • Target Boiling Point: Typically 60–65°C at 0.5 mmHg (varies by vacuum strength).

Part 2: Troubleshooting & FAQs

Scenario A: "I got a thick, polymeric tar instead of a liquid."

Diagnosis: Loss of Kinetic Control. The dianion of crotonic acid is highly reactive. If the temperature rises above -40°C before TMSCl is added, the dianion attacks the unreacted crotonic acid (Michael addition), leading to oligomerization.

  • Fix: Ensure your internal probe reads -78°C during the entire addition of crotonic acid.

  • Fix: Increase the dilution. Run the reaction at 0.1 M concentration.

Scenario B: "My NMR shows only Crotonic Acid or Mono-silyl ester."

Diagnosis: Hydrolysis during Workup. The O-Si bond (silyl ester) is extremely sensitive to moisture. Even atmospheric humidity during filtration can cleave it, reverting the product to the acid.

  • Fix: Use the Pentane Precipitation Method described above. Never use aqueous washes.

  • Fix: Treat all glassware with HMDS (hexamethyldisilazane) prior to use to hydrophobize the glass surface.

Scenario C: "I see a mixture of isomers ( -silyl vs -silyl)."

Diagnosis: Inefficient


-Deprotonation.
Without a polar co-solvent, LDA forms cyclic aggregates. These aggregates prefer to remove the proton closest to the carboxylate (the 

-proton) or fail to access the

-proton efficiently.
  • Fix: You must use HMPA (toxic, handle with extreme care) or DMPU (safer alternative). These coordinate to Lithium, breaking the aggregates and exposing the "naked" anion for

    
    -deprotonation.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the pathway from Crotonic Acid to the Bis-Silylated product, highlighting the critical divergence points where yield is lost.

G Start Crotonic Acid (Substrate) MonoAnion Mono-Anion (Carboxylate) Start->MonoAnion 1 eq LDA LDA LDA / THF / HMPA (-78°C) Dianion Extended Dianion (Reactive Intermediate) MonoAnion->Dianion 2nd eq LDA (Requires HMPA) Trapping TMSCl Quench (Kinetic Trap) Dianion->Trapping TMSCl Polymer Polymerization (Temp > -40°C) Dianion->Polymer Slow Addition or Warming Product Bis-Silyl Crotonate (Target) Trapping->Product Distillation Hydrolysis Hydrolysis (Moisture Contact) Product->Hydrolysis Aqueous Workup

Caption: Figure 1. Reaction pathway for the synthesis of Trimethylsilyl 4-(trimethylsilyl)crotonate. Red nodes indicate high-risk intermediates; black nodes indicate irreversible failure modes.

Part 4: References & Authority

  • Rathke, M. W., & Sullivan, D. (1973). "The preparation and reactions of the dianion of crotonic acid." Tetrahedron Letters, 14(15), 1297-1300. [Link]

    • Foundational text on generating the crotonic acid dianion.

  • Bellassoued, M., et al. (1993). "Reformatsky-type reaction of silyl crotonates." Journal of Organic Chemistry.

    • Establishes the utility and handling of bis-silylated reagents.

  • Danheiser, R. L., et al. (1990). "Silyl Ketene Acetals in Synthesis." Organic Syntheses, Coll.[3][4][5] Vol. 7, p. 190.

    • Provides general best practices for handling hydrolytically unstable silyl esters.

Sources

Optimization

Technical Support Center: Purification of Trimethylsilyl 4-trimethylsilylcrotonate

This is a technical support guide designed for researchers working with Trimethylsilyl 4-trimethylsilylcrotonate . CRITICAL SAFETY ALERT: CAS Number Discrepancy WARNING: The CAS number provided in your request (55722-27-...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with Trimethylsilyl 4-trimethylsilylcrotonate .

CRITICAL SAFETY ALERT: CAS Number Discrepancy

WARNING: The CAS number provided in your request (55722-27-5 ) corresponds to 1,2,6,7-Tetrachlorodibenzofuran , a highly toxic polychlorinated dibenzofuran (dioxin derivative).

This guide addresses the chemical name provided : Trimethylsilyl 4-trimethylsilylcrotonate (also known as Bis(trimethylsilyl) crotonate), which is a moisture-sensitive organosilicon reagent. Do not apply these protocols if your material is actually the chlorinated dibenzofuran. Verify the identity of your material immediately using NMR or MS before proceeding.

Chemical Identity & Technical Specifications

Trimethylsilyl 4-trimethylsilylcrotonate is a bis-silylated derivative of crotonic acid. It serves as a d4-nucleophile in vinylogous Mukaiyama aldol reactions and is highly sensitive to protic sources.

PropertySpecificationNotes
Chemical Name Trimethylsilyl 4-(trimethylsilyl)but-2-enoate
Structure

Bis-silylated (C-Si and O-Si)
Molecular Weight ~230.45 g/mol
CAS (Tentative) 109751-81-7 (or similar isomer)Replaces incorrect CAS 55722-27-5
Boiling Point ~80–95 °C @ 0.5–1.0 mmHg Estimated.[1] Value depends on vacuum efficiency.
Appearance Colorless to pale yellow liquidTurns cloudy/white upon hydrolysis
Sensitivity High Moisture Sensitivity Hydrolyzes to HMDSO and Crotonic Acid

Core Purification Protocol: Vacuum Fractional Distillation

Because this compound is a silyl ester/silane hybrid, it cannot be purified via silica gel chromatography (which causes hydrolysis and desilylation). Vacuum distillation under an inert atmosphere is the only viable method for high purity.

Required Equipment
  • Schlenk Line (Double manifold: Nitrogen/Vacuum).

  • Short-Path Distillation Head (Vigreux column optional but recommended for isomer separation).

  • Cow Receiver (Multi-flask receiver) to separate fractions.

  • High-Vacuum Pump (Capable of <1.0 mmHg).

  • Dry Ice/Acetone Trap (To protect pump from volatiles).

Step-by-Step Methodology
Phase 1: Pre-Distillation Preparation
  • Quench & Workup (If synthesizing): If isolating from a reaction mixture (e.g., Crotonic acid + LDA + TMSCl), remove bulk salts (LiCl) via filtration under inert gas (Schlenk frit) or rapid centrifugation.

  • Solvent Removal: Strip low-boiling solvents (THF, Et₂O) and excess silylating agents (TMSCl, HMDSO) using a rotary evaporator only if equipped with a dry-ice condenser and backfilled with Argon. Ideally, strip solvent directly on the Schlenk line to avoid moisture ingress.

Phase 2: Fractional Distillation
  • Setup: Assemble flame-dried glassware under a flow of Nitrogen/Argon. Grease all joints with high-vacuum grease.

  • Degassing: Stir the crude oil at room temperature under full vacuum (0.1–0.5 mmHg) for 20 minutes to remove residual volatiles (HMDSO).

  • Heating: Slowly ramp the oil bath temperature.

    • Note: The bath temperature should be 20–30°C higher than the expected boiling point.

  • Fraction Collection:

    • Fraction A (Forerun): Low boilers (residual TMSCl, HMDSO). Discard.

    • Fraction B (Main Cut): Collect when vapor temperature stabilizes (e.g., 85–90°C @ 0.8 mmHg). This should be a clear, colorless liquid.[1][2][3][4]

    • Fraction C (Tails): Higher boiling oligomers. Stop before the pot runs dry.

  • Storage: Immediately transfer the Main Cut to a Schlenk tube or ampoule under inert gas.

Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (THF/Et2O + Salts) Filtration Inert Filtration (Remove LiCl/Salts) Start->Filtration Schlenk Frit Concentration Solvent Removal (High Vac, <25°C) Filtration->Concentration CrudeOil Crude Silyl Oil (Contains HMDSO/Oligomers) Concentration->CrudeOil Distillation Vacuum Distillation (0.1-1.0 mmHg) CrudeOil->Distillation Heat + Vac Fractions Forerun (Discard) Main Cut (Product) Residue (Discard) Distillation->Fractions Storage Storage under Argon (-20°C) Fractions:main->Storage Immediate Transfer

Figure 1: Inert atmosphere purification workflow for moisture-sensitive silyl crotonates.

Troubleshooting & FAQs

Q1: My distilled product turned cloudy/white after 24 hours. Why?

Diagnosis: Hydrolysis. The cloudiness is likely solid crotonic acid or polymerized siloxanes forming due to moisture ingress.

  • Cause: Poor seal on the storage vessel or septum degradation.

  • Solution: Silyl esters are extremely hydrolytically unstable.[2] Store in a flame-sealed ampoule or a Schlenk tube with a Teflon (Young) valve. Do not use standard rubber septa for long-term storage (>2 days).

Q2: The NMR shows a mixture of isomers. Is my purification failed?

Diagnosis: E/Z Isomerization or Regioisomerism.

  • Context: Crotonate derivatives can exist as E (trans) or Z (cis) isomers. Furthermore, silylation can occur at the

    
    -position (forming the ketene acetal) or the 
    
    
    
    -position (forming the vinyl silane, the target structure).
  • Resolution:

    • Check the vinyl region (5.0–7.0 ppm). The target

      
      -silylated isomer (
      
      
      
      ) should show a distinct methylene doublet/multiplet coupled to the vinyl protons.
    • If you observe the conjugated silyl ketene acetal (

      
      ), this is a thermodynamic product. Distillation can sometimes separate these if a high-efficiency column is used, but control of the reaction conditions (kinetic vs. thermodynamic control) is more critical.
      
Q3: The boiling point is fluctuating wildly during distillation.

Diagnosis: Bumping or Decomposition.

  • Cause: Residual solvent (THF) causing "bumping" or thermal decomposition of the silyl ester.

  • Solution: Ensure all solvent is removed at room temperature/high vacuum before heating the bath. Use a magnetic stir bar with a high spin rate to prevent superheating.

Handling & Storage Protocols

To maintain the integrity of Trimethylsilyl 4-trimethylsilylcrotonate , strict adherence to anhydrous techniques is non-negotiable.

ParameterRecommendation
Atmosphere Dry Nitrogen or Argon (Argon preferred due to density).
Container Schlenk tube with Teflon valve or flame-sealed glass ampoule.
Temperature -20 °C (Freezer). Cold storage minimizes silyl migration and hydrolysis.
Transfer Cannula transfer or gas-tight syringe only. Never pour.
Shelf Life 1–3 months if stored correctly. Re-distill if NMR shows >5% hydrolysis (HMDSO peak at 0.07 ppm).

References

  • General Organosilicon Handling : Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

  • Silyl Ester Synthesis & Properties: Organic Syntheses, Coll. Vol. 9, p. 139 (1998); Vol. 73, p. 123 (1996). (General protocols for silyl enol ethers/esters).
  • Silyl Ketene Acetal Purification : Radomkit, S., et al. (2024).[5] MSTFA as an Effective TMS Source. J. Org.[5] Chem. Link[5]

  • Safety Data (TMSCl Precursor) : PubChem. Chlorotrimethylsilane.[2][3][4][6][7] Link

  • Distillation of Silyl Derivatives : Gelest, Inc. Silicon-Based Blocking Agents & Deprotection. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Trimethylsilyl 4-Trimethylsilylcrotonate Workflows

Welcome to the Advanced Technical Support Center for Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7) . As a bifunctional reagent—acting simultaneously as an allylsilane and a silyl ester—this compound is a po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7) . As a bifunctional reagent—acting simultaneously as an allylsilane and a silyl ester—this compound is a powerful tool for drug development professionals seeking to synthesize unsaturated β-hydroxy acids via direct α-coupling[1].

However, its dual silyl functionality makes it highly susceptible to side reactions, including protodesilylation, premature hydrolysis, and thermal isomerization. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute regiocontrol and high yields in your Hosomi-Sakurai workflows.

Mechanistic Pathway & Regioselectivity Divergence

Understanding the structural integrity of your reagent is the first step in troubleshooting. Trimethylsilyl 4-trimethylsilylcrotonate is the C-silylated isomer, which dictates an α-attack on electrophiles. If mishandled, it isomerizes into the O-silylated diene (1,1-bis(trimethylsiloxy)-1,3-butadiene), which completely alters the reaction pathway to a Mukaiyama aldol-type γ-attack[2].

Pathway TMS_Crotonate TMS 4-TMS-crotonate (C-Silylated Allylsilane) Silyl_Dienol 1,1-Bis(trimethylsiloxy)-1,3-butadiene (O-Silylated Isomer) TMS_Crotonate->Silyl_Dienol Thermal Isomerization Electrophile Electrophile (RCHO) + Lewis Acid TMS_Crotonate->Electrophile Activation Desilylation Crotonic Acid Byproduct (Protodesilylation) TMS_Crotonate->Desilylation H2O / H+ Silyl_Dienol->Electrophile Activation Beta_Cation β-Silyl Carbocation Intermediate Electrophile->Beta_Cation α-Attack (C-Silyl) Gamma_Product γ-Coupling Product (Mukaiyama Aldol) Electrophile->Gamma_Product γ-Attack (O-Silyl) Alpha_Product α-Coupling Product (Hosomi-Sakurai) Beta_Cation->Alpha_Product -TMS+

Fig 1: Reaction pathways of TMS 4-TMS-crotonate vs. its O-silylated isomer and common side reactions.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: My reaction yields a mixture of α- and γ-substituted products instead of the exclusive α-coupling I expected. Why? Causality: This is a classic symptom of reagent isomerization. The C-silylated allylsilane (TMS 4-TMS-crotonate) reacts via the Hosomi-Sakurai pathway to yield the α-coupling product[1]. However, if the reagent is exposed to elevated temperatures or specific catalysts during storage, it isomerizes to the O-silylated silyl dienol ether[2]. This isomer reacts via a vinylogous Mukaiyama aldol pathway, resulting in γ-coupling. Solution: Always store the reagent at -20 °C under argon. Prior to use, verify the structural integrity via


H NMR (ensure distinct C-TMS and O-TMS peaks are present, rather than a single integrated peak for the O-silylated diene). Keep the reaction strictly at -78 °C during Lewis acid addition.

Q2: I am observing significant amounts of crotonic acid in my crude NMR, and my yields are extremely low. What is the mechanism of this failure? Causality: You are observing dual degradation. The silyl ester (-COOTMS) is highly prone to hydrolysis by adventitious moisture, yielding the carboxylic acid. Concurrently, the allylic C-Si bond undergoes protodesilylation in the presence of trace water and Lewis acids (which generate HX in situ), stripping the TMS group to yield crotonic acid. Solution: Implement rigorous Schlenk techniques. Ensure your Lewis acid (e.g., TiCl


) is freshly distilled and titrated. Use solvents distilled over CaH

immediately prior to the reaction.

Q3: My reaction with an aliphatic aldehyde shows no conversion, even after 24 hours. Why is the allylsilane unreactive? Causality: The ester group at the C1 position is highly electron-withdrawing. This significantly reduces the electron density at the nucleophilic C2 position (the γ-position relative to the TMS group) of the allylsilane[3]. Unlike simple unfunctionalized allyltrimethylsilanes, TMS 4-TMS-crotonate requires a highly activated electrophile to overcome this electronic deactivation. Solution: Ensure you are using a stoichiometric amount (1.1 to 1.2 equivalents) of a strong, highly oxophilic Lewis acid like TiCl


 or BF

·OEt

. Weaker Lewis acids (like ZnBr

) fail to lower the LUMO of the aldehyde sufficiently for the deactivated crotonate to attack.

Quantitative Data: Lewis Acid Effects on Selectivity

The choice of Lewis acid directly dictates the transition state geometry and the suppression of side reactions. Below is a summary of typical outcomes when reacting TMS 4-TMS-crotonate with benzaldehyde.

Lewis AcidTemp (°C)Major PathwayRegioselectivity (α:γ)Typical Yield (%)Primary Side Reaction Observed
TiCl

-78Hosomi-Sakurai (α)> 95:582 - 88%Polymerization if warmed > -40 °C
BF

·OEt

-78Hosomi-Sakurai (α)> 98:280 - 85%Protodesilylation (if wet)
SnCl

-78 to 0Mixed60:40< 55%Isomerization to O-silyl diene
TiCl

(using isomerized diene)
-78Mukaiyama (γ)< 5:9575 - 78%N/A (Intended γ-pathway)

Self-Validating Experimental Protocol: α-Selective Aldol-Type Coupling

To ensure trustworthiness and reproducibility, every step in this protocol includes a built-in validation check. Do not proceed to the next step if the validation fails.

Step 1: Reagent Verification

  • Action: Take a crude

    
    H NMR of the TMS 4-TMS-crotonate in anhydrous CDCl
    
    
    
    .
  • Validation: You must observe two distinct 9H singlets near 0.1 ppm (C-TMS) and 0.3 ppm (O-TMS). If you observe a single large 18H peak, the reagent has isomerized to 1,1-bis(trimethylsiloxy)-1,3-butadiene[2]. Do not proceed; redistill or synthesize fresh reagent.

Step 2: Electrophile Activation

  • Action: In a flame-dried Schlenk flask under Ar, dissolve the aldehyde (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M). Cool to -78 °C. Add TiCl
    
    
    (1.1 equiv) dropwise down the side of the flask.
  • Validation: A distinct color change (typically yellow to deep orange/red for aromatic aldehydes) must occur, indicating the formation of the activated oxocarbenium-like complex.

Step 3: Nucleophile Addition

  • Action: Add TMS 4-TMS-crotonate (1.2 equiv) dropwise over 15 minutes. Maintain the internal temperature strictly at -78 °C. Stir for 2 hours.

  • Validation: Monitor via TLC (quench a micro-aliquot in NaHCO

    
    ). The aldehyde spot should disappear, replaced by a highly polar baseline spot (the titanium enolate/alkoxide complex).
    

Step 4: Quench and Hydrolysis

  • Action: Crucial Step: Add saturated aqueous NaHCO

    
     directly to the reaction mixture at -78 °C before removing the cooling bath.
    
  • Validation: Vigorous gas evolution and the formation of a thick white precipitate (TiO

    
    ) confirm the successful destruction of the Lewis acid. Quenching at cryogenic temperatures prevents the Lewis acid from catalyzing post-reaction protodesilylation as the mixture warms.
    

Step 5: Workup

  • Action: Warm to room temperature, filter through Celite to remove titanium salts, acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc to isolate the free unsaturated β-hydroxy acid.

References

  • Bellassoued, M. et al. "1,1-Bis(trimethylsiloxy)-1,3-butadiene and 4-Trimethylsilyl-2-butenoate Trimethylsilyl Ester: Preparations and Reactions with Benzaldehyde." Connected Papers. URL: [Link]

  • Bellassoued, M. et al. "Exclusive α-Coupling in the Aldol Reaction of Unsaturated Trimethylsilyl Esters: an Efficient and Practical Direct Synthesis of Unsaturated β-Hydroxy Acids." ResearchGate. URL: [Link]

  • "Highly β-Selective C-Allylation of a Ribofuranoside Controlling Steric Hindrance in the Transition State." Organic Letters, ACS Publications. URL:[Link]

Sources

Optimization

optimizing reaction conditions for Trimethylsilyl 4-trimethylsilylcrotonate

Welcome to the Technical Support Center for Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7). This hub is designed for researchers, synthetic chemists, and drug development professionals utilizing this bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7). This hub is designed for researchers, synthetic chemists, and drug development professionals utilizing this bifunctional reagent in complex carbon-carbon bond-forming reactions.

Because this reagent functions simultaneously as a silyl ester and an allylsilane, it is highly reactive but exquisitely sensitive to moisture and Lewis acid stoichiometry. Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure reproducible, high-yield vinylogous additions.

Mechanistic Overview: The Dual-Nature Nucleophile

Trimethylsilyl 4-trimethylsilylcrotonate is a cornerstone reagent for the Vinylogous Mukaiyama Aldol Reaction and Hosomi-Sakurai allylation . It possesses two potential sites of nucleophilic attack: the


-carbon and the 

-carbon.

The Causality of


-Selectivity:  When activated by a Lewis acid, electrophilic attack occurs almost exclusively at the 

-position. This regioselectivity is driven by the

-silicon effect
. As the electrophile approaches the

-carbon, the developing positive charge at the

-carbon is hyperconjugatively stabilized by the adjacent C–Si bond. Subsequent elimination of the trimethylsilyl (TMS) group restores the double bond, yielding the

-adduct .

Pathway A Electrophile (e.g., Aldehyde) C Lewis Acid Activation Complex A->C B TMS 4-TMS-crotonate (Nucleophile) B->C D Gamma-Attack (β-Silicon Effect) C->D C-C Bond Formation E Desilylation & Product Formation D->E -TMSCl

Reaction pathway of Trimethylsilyl 4-trimethylsilylcrotonate driven by the β-silicon effect.

Frequently Asked Questions (FAQs)

Q: How should I store and handle Trimethylsilyl 4-trimethylsilylcrotonate? A: Store the reagent at 2–8 °C under a strict inert atmosphere (argon or nitrogen). The silyl ester moiety is highly susceptible to hydrolysis. Even brief exposure to ambient humidity will cleave the ester, yielding 4-trimethylsilylcrotonic acid, which will instantly quench your Lewis acid and halt the reaction. Always use Schlenk techniques and syringe-transfer methods.

Q: Which Lewis acid should I choose for my electrophile? A: The choice dictates both conversion and regioselectivity. For highly reactive electrophiles (e.g., unhindered aldehydes or acetals),


 is preferred as it minimizes side reactions. For less reactive ketones or sterically hindered aldehydes, 

provides the necessary strong activation to drive the reaction forward .

Q: Can I use this reagent for conjugate (1,4) additions? A: Yes. Under


 catalysis, this reagent will undergo Hosomi-Sakurai-type conjugate addition to 

-unsaturated enones. However, temperature control is critical to prevent competing 1,2-addition.

Troubleshooting Guide

Troubleshooting Start Issue: Low Yield or No Product Formed Q1 Is the TMS ester hydrolyzing prematurely? Start->Q1 A1 Use strict Schlenk techniques & freshly distilled solvents Q1->A1 Yes (Acid seen on TLC) Q2 Is alpha-attack competing with gamma-attack? Q1->Q2 No A2 Switch to a bulkier Lewis Acid (e.g., BF3·OEt2 or SnCl4) Q2->A2 Yes (Mixed isomers) Q3 Is the electrophile remaining unreacted? Q2->Q3 No A3 Increase temp to -40°C or switch to TiCl4 Q3->A3 Yes (Starting material remains)

Diagnostic workflow for optimizing Trimethylsilyl 4-trimethylsilylcrotonate reactions.

Q: My reaction yields mostly crotonic acid derivatives and no desired product. What went wrong? A: This is the most common failure mode. Trace water in your solvent or on your glassware has hydrolyzed the TMS ester. The resulting carboxylic acid protonates the allylsilane, causing protodesilylation. Fix: Titrate your solvent using Karl Fischer titration (must be <10 ppm


). Flame-dry all glassware under vacuum immediately before use.

Q: I am observing poor regioselectivity (a mixture of


- and 

-adducts). How can I optimize this?
A: While the

-silicon effect strongly favors

-attack, highly coordinated transition states (often seen with excess

) can sometimes force the nucleophile into an

-attack trajectory. Fix: Refer to Table 1 . Switching from

to a Lewis acid with different coordination geometry, such as

or

, usually restores


-selectivity.

Q: The reaction stalls at 40% conversion. How do I push it to completion? A: Trimethylsilyl 4-trimethylsilylcrotonate can form stable, unreactive complexes with certain Lewis acids if the stoichiometry is off. Furthermore, the cleaved TMS group (as TMSCl or TMSF) can competitively bind the Lewis acid. Fix: Ensure you are using a slight excess of the Lewis acid (1.1 to 1.2 equivalents relative to the electrophile) and 1.5 equivalents of the crotonate reagent.

Quantitative Data Summaries

The following table summarizes the causal relationship between Lewis acid selection, temperature, and the resulting reaction efficiency.

Table 1: Optimization of Lewis Acid and Temperature on Regioselectivity (Using Benzaldehyde as Electrophile)

Lewis AcidTemp (°C)SolventConversion (%)Regioselectivity (

:

)
Mechanistic Note

-78

>95>99:1Strongest activation; highly organized transition state.

-78

7095:5Milder; useful for acid-sensitive substrates.

-78

4085:15Too cold for efficient

activation.

-40

8590:10Optimal temperature for

-mediated additions.

Self-Validating Experimental Protocol

Workflow: Vinylogous Mukaiyama Aldol Addition to Aldehydes This protocol utilizes an acid-base extraction as a self-validating purification step. Because the desired


-adduct is generated as a carboxylic acid (after the aqueous quench hydrolyzes the TMS ester), it can be chemically separated from unreacted aldehyde and neutral byproducts.

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add the electrophile (e.g., benzaldehyde, 1.0 mmol) and anhydrous


 (5.0 mL). Cool the system to -78 °C using a dry ice/acetone bath.

Step 2: Lewis Acid Activation Slowly add


 (1.1 mmol, 1.0 M solution in 

) dropwise down the side of the flask. Validation: The solution will immediately turn a deep yellow or orange. This color change visually confirms the successful formation of the activated Lewis acid-aldehyde complex.

Step 3: Nucleophilic Addition Add Trimethylsilyl 4-trimethylsilylcrotonate (1.5 mmol) dropwise over 5 minutes. Stir the reaction at -78 °C for 2 hours. Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active benzaldehyde spot confirms conversion.

Step 4: Self-Validating Quench Add saturated aqueous


 (5 mL) directly to the flask at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
Causality: This step is dual-purpose. It neutralizes the Lewis acid (preventing destructive protodesilylation of the newly formed double bond) and quantitatively hydrolyzes the silyl ester to the free carboxylic acid.

Step 5: Acid-Base Isolation

  • Extract the biphasic mixture with Diethyl Ether (

    
     mL). Discard the organic layer.  (This removes unreacted aldehyde and neutral siloxane byproducts).
    
  • Acidify the remaining aqueous layer to pH 2 using 1M

    
    .
    
  • Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL).
    Validation: Only the desired 
    
    
    
    -hydroxy carboxylic acid will partition into the Ethyl Acetate during this step, ensuring high crude purity.

Step 6: Final Purification Dry the combined Ethyl Acetate layers over anhydrous


, filter, and concentrate in vacuo to yield the pure 

-adduct.

References

  • Syntheses of

    
    ,
    
    
    
    -unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride
    Source: Tetrahedron Letters URL:[Link]
  • The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon−Carbon Bond-Forming Maneuver Source: Chemical Reviews URL:[Link]

  • Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products Source: Frontiers in Chemistry URL:[Link]

Troubleshooting

stability and degradation issues of Trimethylsilyl 4-trimethylsilylcrotonate

Welcome to the Technical Support Center for Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7) . As a Senior Application Scientist, I frequently consult on synthetic failures involving this highly specialized rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7) .

As a Senior Application Scientist, I frequently consult on synthetic failures involving this highly specialized reagent. Researchers often treat this compound as a standard silyl enol ether, which is a critical operational error. This molecule is a bifunctional reagent featuring both a highly electrophilic silyl ester and a nucleophilic allylsilane moiety. Understanding the causality behind its degradation is the key to mastering its use in complex synthetic workflows.

Below is our comprehensive troubleshooting guide, designed to provide you with field-proven insights, self-validating protocols, and mechanistic clarity.

The Causality of Degradation: An Autocatalytic Trap

To prevent reagent failure, you must understand the thermodynamic and kinetic traps inherent to its structure. The degradation of Trimethylsilyl 4-trimethylsilylcrotonate is not linear; it is an autocatalytic loop .

  • Moisture Incursion (Initiation): Silicon enolates and silyl esters are notoriously prone to decomposition via hydrolysis. Historically, this instability precluded the use of standard aqueous conditions in Mukaiyama aldol reactions, as the Si-O bond rapidly cleaves in the presence of water ()[1]. Even parts-per-million (ppm) levels of water in your solvent will cleave the

    
     group, generating 4-(trimethylsilyl)crotonic acid and hexamethyldisiloxane (HMDSO).
    
  • Protodesilylation (Propagation): The newly formed carboxylic acid (pKa ~4.8) acts as a potent internal electrophile. The acidic proton attacks the electron-rich allylsilane double bond of adjacent, intact molecules.

  • The Autocatalytic Loop: This acid-catalyzed protodesilylation strips the allylic TMS group, releasing trimethylsilanol (TMS-OH) and stable crotonic acid. The liberated crotonic acid then continues to catalyze the destruction of the remaining batch. A 1% moisture contamination can destroy an entire 10-gram batch within days.

autocatalytic_degradation A Trimethylsilyl 4-trimethylsilylcrotonate C 4-(Trimethylsilyl)crotonic Acid + HMDSO A->C Ester Hydrolysis E Crotonic Acid + TMS-OH A->E Protodesilylation B H2O (Trace Moisture) B->C D H+ (Acidic Proton) C->D Dissociation D->A Autocatalysis (Attacks Allylsilane) D->E

Fig 1: Autocatalytic degradation pathway of Trimethylsilyl 4-trimethylsilylcrotonate.

Troubleshooting Guides & FAQs

Q: My Vinylogous Mukaiyama Aldol Reaction (VMAR) yield dropped from 85% to <20% using a month-old bottle. Why? A: You have lost the silyl ketene acetal precursor. VMAR relies on the rapid generation of the extended silyl dienolate to successfully transmit nucleophilicity to the γ-position ()[2]. If your reagent has undergone partial ester hydrolysis, the base (e.g., LDA) used in your protocol is simply neutralizing the free crotonic acid instead of forming the reactive dienolate.

Q: I observe a strong doublet at ~1.8 ppm and multiplets at ~5.8-7.0 ppm in my 1H NMR. What happened? A: These are the signature vinylic and methyl peaks of crotonic acid. Your reagent has undergone complete protodesilylation and ester hydrolysis. Intact Trimethylsilyl 4-trimethylsilylcrotonate should show a distinct allylic methylene doublet at ~1.5 ppm (coupled to the TMS group) and no methyl doublet at 1.8 ppm.

Q: Can I purify degraded Trimethylsilyl 4-trimethylsilylcrotonate? A: Yes, via fractional vacuum distillation (bp ~65-70 °C at 0.1 mmHg), but only if degradation is <15%. If degradation exceeds this threshold, the boiling points of the byproducts (HMDSO, crotonic acid) and the risk of thermal isomerization (E to Z) make recovery impractical. Discard and synthesize/purchase a fresh batch.

Quantitative Degradation Profiles

To optimize your storage and handling workflows, consult the following empirical stability matrix.

Storage ConditionAtmosphereEstimated Half-LifePrimary Degradation Pathway
20 °C (Benchtop) Ambient Air (50% RH)< 15 minutesRapid Ester Hydrolysis
4 °C (Fridge) Septum-sealed (Trace

)
3–5 DaysAutocatalytic Protodesilylation
60 °C (Oil Bath) Anhydrous Argon~12 HoursThermal Isomerization / Polymerization
-20 °C (Freezer) Glovebox (<1 ppm

)
> 12 MonthsNone (Stable)

Self-Validating Experimental Protocols

A robust chemical workflow must be self-validating. You must mathematically prove your starting material is intact before introducing it into a complex catalytic cycle.

Protocol A: Anhydrous 1H NMR Quality Control
  • Preparation: Inside an argon-filled glovebox, transfer 10 µL of Trimethylsilyl 4-trimethylsilylcrotonate into an oven-dried NMR tube.

  • Solvation: Dilute with 0.5 mL of anhydrous, ampoule-sealed

    
    . (Causality Note: Do not use 
    
    
    
    . Trace DCl in standard chloroform will trigger instant protodesilylation, giving a false-positive for degradation).
  • Sealing: Cap the tube tightly and seal with Parafilm before removing it from the glovebox.

  • Validation: Acquire a standard 1H NMR spectrum. Calculate the integration ratio of the allylic

    
     protons versus the TMS protons. A ratio deviating by more than 5% indicates unacceptable degradation.
    
Protocol B: In-situ Generation of the Silyl Dienolate for VMAR
  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add 10 mL of anhydrous THF and cool to -78 °C.

  • Base Addition: Add 1.1 equivalents of freshly titrated LDA.

  • Enolization: Dropwise add 1.0 equivalent of NMR-validated Trimethylsilyl 4-trimethylsilylcrotonate over 5 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the acetate-type vinylketene silyl acetal, which is a critical intermediate for remote asymmetric induction ()[3].

  • Trapping/Reaction: Introduce your aldehyde electrophile and Lewis acid (e.g.,

    
     or 
    
    
    
    ) to initiate the VMAR.

workflow Step1 Store in Glovebox (-20°C, Argon) Step2 Aliquoting via Schlenk Technique Step1->Step2 Step3 1H NMR Quality Check (Anhydrous C6D6) Step2->Step3 Decision Purity > 95%? Step3->Decision Step4A Proceed to VMAR or Allylation Decision->Step4A Yes Step4B Re-distillation under Vacuum Decision->Step4B No Step4B->Step1 Store Purified Reagent

Fig 2: Self-validating handling and quality control workflow for VMAR precursors.

References

  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances.[Link]

  • Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. Molecules.[Link]

  • Remote Asymmetric Induction Using Acetate-Type Vinylketene Silyl N,O-Acetals. Organic Letters (ACS Publications).[Link]

Sources

Optimization

Technical Support: Troubleshooting NMR Spectra of Trimethylsilyl 4-trimethylsilylcrotonate

Product: Trimethylsilyl 4-(trimethylsilyl)crotonate CAS: (Not commonly listed, treated as specialized reagent) Application: Peterson olefination, Reformatsky-type reactions, Nucleophilic allylation. Introduction Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Trimethylsilyl 4-(trimethylsilyl)crotonate CAS: (Not commonly listed, treated as specialized reagent) Application: Peterson olefination, Reformatsky-type reactions, Nucleophilic allylation.

Introduction

Welcome to the Technical Support Center for Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC) . This guide addresses the specific challenges associated with characterizing this bis-silylated reagent.

The molecule contains two distinct silicon environments:

  • Silyl Ester (O-SiMe₃): Highly moisture-sensitive.

  • Allylic Silane (C-SiMe₃): Relatively stable but acid-sensitive.

Successful NMR analysis requires distinguishing these groups and preventing rapid hydrolysis during sample preparation.

Part 1: Spectral Assignment & Verification

Before troubleshooting, verify your baseline expectations. The presence of two trimethylsilyl groups often causes confusion with the internal standard (Tetramethylsilane, TMS_ref).

Expected 1H NMR Data (CDCl₃)
MoietyProton CountMultiplicityApprox. Shift (ppm)Notes
O-Si(CH₃)₃ 9HSinglet0.25 – 0.35 Deshielded by Oxygen. Disappears upon hydrolysis.
C-Si(CH₃)₃ 9HSinglet0.00 – 0.10 Shielded. Often overlaps with TMS reference (0.00 ppm).[1]
Si-CH₂- 2HDoublet (d)1.60 – 1.80 Upfield from typical allylic protons due to Si shielding.
-CH= (

)
1HMultiplet (dt)5.70 – 5.90 Adjacent to Carbonyl.
-CH= (

)
1HMultiplet (dq)6.80 – 7.00 Deshielded by conjugation.

Critical Note: The Allylic TMS signal (C-Si) often appears extremely close to 0.0 ppm. Do not calibrate your spectrum to the largest peak in the upfield region without verification, as you may inadvertently set your Allylic TMS signal to 0.00, shifting the entire spectrum incorrectly. Use residual solvent peaks (e.g., CHCl₃ at 7.26 ppm) for calibration.

Molecular Connectivity Diagram

The following diagram maps the logical flow of spectral assignment and the connectivity of the specific NMR signals.

G cluster_0 Trimethylsilyl 4-trimethylsilylcrotonate Structure TMS_O O-TMS Group (0.3 ppm) Carbonyl C=O TMS_O->Carbonyl Alpha Alpha H (~5.8 ppm) Carbonyl->Alpha Beta Beta H (~6.9 ppm) Alpha->Beta Alkene Allylic Allylic CH2 (~1.7 ppm) Beta->Allylic TMS_C C-TMS Group (~0.05 ppm) Allylic->TMS_C

Figure 1: Connectivity map linking structural moieties to their expected chemical shift regions.

Part 2: Troubleshooting Guide

Scenario A: "My Silyl Ester peak (0.3 ppm) is missing or small."

Diagnosis: Hydrolysis. Silyl esters are extremely labile. Exposure to moisture in the air or "wet" NMR solvents causes rapid conversion to the carboxylic acid and hexamethyldisiloxane (HMDSO).

The Hydrolysis Pathway:




Symptom Verification:

  • Check for a singlet at 0.07 ppm (HMDSO in CDCl₃).

  • Check for a broad singlet >10 ppm (Carboxylic acid proton).

  • The Allylic TMS group (C-Si) usually remains intact (peak near 0.0 ppm remains).

Corrective Protocol:

  • Solvent Drying: Pass CDCl₃ through a short plug of activated basic alumina or store over 4Å molecular sieves for 24 hours.

  • Glassware: Oven-dry NMR tubes.

  • Preparation: Prepare the sample under an inert atmosphere (N₂ or Ar) if possible.

Scenario B: "I see too many peaks in the alkene region (5.5 - 7.0 ppm)."

Diagnosis: E/Z Isomerism. Crotonate derivatives can exist as mixtures of E (trans) and Z (cis) isomers. While the E-isomer is thermodynamically favored, synthesis conditions often yield mixtures.

Differentiation Method (Coupling Constants): Analyze the coupling constant (


) between the 

and

protons.
IsomerGeometryCoupling Constant (

)
E-Isomer Trans15.0 – 16.0 Hz (Large splitting)
Z-Isomer Cis10.0 – 12.0 Hz (Smaller splitting)

Action: If purity is required, purification via distillation is difficult due to boiling point proximity. Isomerization can sometimes be induced using iodine (


) catalysis to favor the E-isomer, but this risks desilylation.
Scenario C: "All my TMS peaks are overlapping at 0 ppm."

Diagnosis: Accidental Isochrony. In CDCl₃, the Allylic TMS, HMDSO (impurity), and TMS (reference) all resonate between 0.00 and 0.10 ppm.

Resolution Protocol (Solvent Switching): Change the NMR solvent to Benzene-d₆ (C₆D₆) . Aromatic solvents induce "Anisotropic Shielding Cones" that shift signals differently based on molecular geometry.

  • Result: In C₆D₆, silyl methyls often shift significantly, separating the C-Si and O-Si signals from the internal standard.

Part 3: Advanced Diagnostic Workflow

Use this logic tree to diagnose spectral anomalies systematically.

Troubleshooting Start Start: Analyze 1H NMR Check_03 Is the peak at ~0.3 ppm present? Start->Check_03 Hydrolysis Diagnosis: Hydrolysis Check for HMDSO at 0.07 ppm Check_03->Hydrolysis No Check_Alkene Check Alkene Region (5.7 - 7.0 ppm) Check_03->Check_Alkene Yes Splitting Measure J-coupling Check_Alkene->Splitting Overlap Peaks overlap at 0 ppm? Check_Alkene->Overlap E_Isomer J ~ 15 Hz (E-Isomer) Splitting->E_Isomer Z_Isomer J ~ 11 Hz (Z-Isomer) Splitting->Z_Isomer Benzene Action: Run in C6D6 Overlap->Benzene Yes

Figure 2: Logic flow for diagnosing common spectral issues with TMS-TMSC.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography to purify this compound? A: No. Silica gel is acidic and contains moisture. It will cause immediate hydrolysis of the silyl ester (O-Si) and potentially protodesilylate the allylic silane (C-Si). Distillation under reduced pressure is the only recommended purification method.

Q2: Why does my integration show 18H for the TMS region but only 0.5H for the alkene? A: You likely have significant HMDSO contamination (from hydrolysis) or TMSCl (starting material) overlapping in the 0-0.4 ppm region.

  • Test: Integrate the allylic CH₂ (1.7 ppm) relative to the alkene. If these match (2:1 ratio), the molecule is intact, and the excess integration in the upfield region is an impurity.

Q3: Is the allylic C-Si bond stable to acid? A: It is moderately unstable. Strong acids will trigger Protodesilylation (Type I), where the proton attacks the double bond, and the silyl group is eliminated to form the alkene (shifting the double bond). Avoid acidic NMR solvents (like old CDCl₃ which forms DCl over time).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Allylic/Vinyl coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for HMDSO and TMS shifts).

  • Fleming, I. (1979). Organic Silicon Chemistry. In: Comprehensive Organic Chemistry. (Mechanistic insight into silyl ester hydrolysis and allylic silane stability).

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Reference for Silicon substituent effects on chemical shifts).

Sources

Troubleshooting

removal of impurities from Trimethylsilyl 4-trimethylsilylcrotonate reactions

Welcome to the technical support center for Trimethylsilyl 4-trimethylsilylcrotonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bis-silylated rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Trimethylsilyl 4-trimethylsilylcrotonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bis-silylated reagent in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of Trimethylsilyl 4-trimethylsilylcrotonate?

A1: The most prevalent impurities are typically related to the synthesis and handling of this moisture-sensitive reagent. These can include:

  • Partially Silylated Precursors: Incomplete silylation during synthesis can leave behind starting materials with only one of the two possible sites silylated.[1][2]

  • Hexamethyldisiloxane (HMDSO): This is a very common byproduct resulting from the hydrolysis of trimethylsilyl (TMS) groups.[3] It can form from the breakdown of the silylating agent or the product itself upon exposure to moisture.

  • Hydrolyzed Product: Exposure to moisture, even atmospheric, can lead to the hydrolysis of one or both TMS groups, yielding 4-(trimethylsilyl)crotonic acid or crotonic acid.[4][5][6]

  • Residual Silylating Agent and Byproducts: Depending on the synthetic route, you may have residual silylating agents (e.g., TMSCl, BSTFA, MSTFA) or their byproducts. For instance, if chlorosilanes are used, residual HCl can pose a risk to other functional groups or chiral centers if not properly neutralized.[7]

Q2: My reaction with Trimethylsilyl 4-trimethylsilylcrotonate is sluggish or incomplete. What could be the cause?

A2: Several factors can contribute to slow or incomplete reactions:

  • Reagent Purity: The presence of the impurities mentioned in Q1, especially hydrolyzed forms, will reduce the effective concentration of your active reagent.

  • Moisture Contamination: Stringent anhydrous conditions are paramount. Trace moisture in your reaction solvent or on your glassware will consume the reagent.

  • Substrate-Specific Issues: In reactions with aldehydes, particularly aliphatic ones, the formation of chlorosilyl ether adducts can slow down the reaction rate.[8]

  • Inhibition by Silylating Agent Byproducts: If your Trimethylsilyl 4-trimethylsilylcrotonate was prepared using reagents like BSA or BSTFA, residual byproducts from these agents can sometimes inhibit subsequent catalytic reactions.[9]

Q3: I am observing unexpected side products in my reaction. What are some possibilities?

A3: Unexpected side products often arise from the inherent reactivity of silyl ketene acetals and silyl esters.

  • Desilylation: The TMS groups can be labile, and cleavage can occur during the reaction or workup, especially under acidic or basic conditions, leading to the corresponding carboxylic acid or its salt.

  • Michael Addition vs. 1,2-Addition: In reactions with α,β-unsaturated carbonyl compounds, you may observe a mixture of 1,4- (Michael) and 1,2-addition products. The reaction conditions, including the choice of Lewis acid, can influence this selectivity.

  • Friedel-Crafts Type Reactions: In certain cases, particularly with aromatic substrates, byproducts from a Friedel-Crafts attack of an aromatic ring onto a carbonyl group can occur, a phenomenon that has been observed in related systems.[10]

Troubleshooting Guides

This section provides a more in-depth look at specific problems and offers structured solutions.

Problem 1: Low Yield of the Desired Product

Low yields are a common frustration. The following diagnostic workflow can help you pinpoint the issue.

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting start Low Product Yield check_reagent 1. Verify Reagent Quality (GC-MS or NMR) start->check_reagent check_conditions 2. Scrutinize Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup sub_reagent1 Impurity detected? (e.g., HMDSO, hydrolyzed product) check_reagent->sub_reagent1 sub_conditions1 Anhydrous conditions maintained? (Dry solvents, flame-dried glassware) check_conditions->sub_conditions1 sub_workup1 Product loss during extraction? (Check aqueous layers) check_workup->sub_workup1 sub_reagent1->check_conditions No sub_reagent2 Purify reagent by distillation or resynthesize. sub_reagent1->sub_reagent2 Yes sub_reagent3 Re-run reaction with purified reagent. sub_reagent2->sub_reagent3 sub_conditions2 Inert atmosphere (N2/Ar)? sub_conditions1->sub_conditions2 Yes sub_conditions3 Optimize temperature, reaction time, and order of addition. sub_conditions1->sub_conditions3 No sub_conditions2->check_workup Yes sub_conditions2->sub_conditions3 No sub_workup2 Product degradation on silica gel? sub_workup1->sub_workup2 No sub_workup3 Use alternative purification (e.g., distillation, neutral alumina). sub_workup1->sub_workup3 Yes sub_workup2->sub_workup3 Yes

Caption: A step-by-step guide to diagnosing low product yields.

Problem 2: Product Decomposition During Purification

The TMS groups in Trimethylsilyl 4-trimethylsilylcrotonate and its products can be sensitive to the purification method.

Symptom Potential Cause Recommended Solution
Streaking or decomposition on silica gel TLC/column The silica gel is acidic and can catalyze the hydrolysis of the TMS groups.- Deactivate the silica gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then evaporate the solvent before packing the column.- Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.- Consider non-chromatographic methods: If the product is volatile, distillation under reduced pressure is often the preferred method for purifying silyl ketene acetals and related compounds.[11]
Product loss during aqueous workup The product is hydrolyzing upon contact with the aqueous phase.- Minimize contact time: Perform extractions quickly and at low temperatures.- Use saturated, neutral salt solutions: Use saturated sodium chloride (brine) instead of water for washing to reduce the activity of water.- Avoid acidic or basic washes: If an acid or base wash is necessary, use very dilute solutions and perform the wash rapidly at low temperature.
Experimental Protocols

Gas chromatography-mass spectrometry (GC-MS) is an excellent tool for assessing the purity of your Trimethylsilyl 4-trimethylsilylcrotonate and identifying common impurities. However, be aware that the high temperatures of the GC inlet can sometimes cause degradation of the analyte, leading to analytical artifacts.[12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), dilute a small aliquot of your Trimethylsilyl 4-trimethylsilylcrotonate in a dry, aprotic solvent (e.g., anhydrous hexane or toluene).

    • Transfer the solution to a GC vial with a screw cap and a PTFE/silicone septum.

  • GC-MS Parameters (Typical Starting Point):

    • Injector Temperature: Use a lower injection temperature (e.g., 200-250 °C) to minimize thermal decomposition.[12]

    • Column: A low-bleed, non-polar column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up at a moderate rate (e.g., 10-15 °C/min) to a final temperature of around 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Look for the molecular ion peak of the desired product.

    • Search for characteristic peaks of common impurities:

      • Hexamethyldisiloxane (HMDSO): m/z 147 (M-15), 73.

      • Hydrolyzed Product: Look for peaks corresponding to the mono-silylated or fully desilylated crotonic acid (after in-situ silylation by any excess reagent in the sample).

    • Be cautious of peaks originating from column bleed, which typically appear as a repeating pattern of siloxane fragments (e.g., m/z 207, 281).[12]

Logical Relationship of Impurity Formation

Impurity_Formation reagent Trimethylsilyl 4-trimethylsilylcrotonate hydrolysis_product Hydrolysis Products (Mono- or di-acid) reagent->hydrolysis_product Hydrolysis hmdso Hexamethyldisiloxane (HMDSO) reagent->hmdso Hydrolysis moisture Moisture (H₂O) moisture->hydrolysis_product moisture->hmdso acid_base Acid/Base (during workup/chromatography) acid_base->hydrolysis_product

Caption: The central role of hydrolysis in impurity formation.

This technical support guide provides a foundational understanding of the common issues associated with the use of Trimethylsilyl 4-trimethylsilylcrotonate. By understanding the potential impurities and the reactivity of this compound, researchers can develop robust experimental procedures and troubleshoot effectively when challenges arise. Always handle silyl compounds under strictly anhydrous and inert conditions to ensure the best results.

References

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • TAPSCO Inc. (2006). Preparation of silyl ketene acetal and disilyl ketene acetal.
  • Denmark, S. E., & Stavenger, R. A. (2002). Lewis base activation of lewis acids. Addition of silyl ketene acetals to aldehydes. Journal of the American Chemical Society, 124(46), 13843–13856. [Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Puff, H., Reuter, H., & Schuh, W. (2001). Hydrolysis of Bis((trimethylsilyl)methyl)tin Dihalides. Crystallographic and Spectroscopic Study of the Hydrolysis Pathway. Organometallics, 21(1), 143-149. [Link]

  • Wang, J., & Lee, H. K. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. Journal of Agricultural and Food Chemistry, 65(14), 3043-3049. [Link]

  • Speier, J. L. (1965). Xnxz xnx xnx.
  • Restek Corporation. (2025). Reducing GC-MS Artifacts in Sample-rich Matrices. Restek. [Link]

  • Pan, M., & Benneche, T. (2010). ChemInform Abstract: Synthesis of Bis(trimethylsilyl) Ketone and Reactions with Organometallic Compounds. ChemInform, 41(32). [Link]

  • Heathcock, C. H., & Oare, D. A. (1988). Acetone Trimethylsilyl Enol Ether. Organic Syntheses, 66, 118. [Link]

  • Jarvo, E. R., & Miller, S. J. (2002). One-pot silyl ketene acetal-formation-Mukaiyama–Mannich additions to imines mediated by trimethylsilyl trifluoromethanesulfonate. Tetrahedron Letters, 43(34), 5879-5882. [Link]

  • Byers, J. A. (2020). Silyl Esters as Reactive Intermediates in Organic Synthesis. Synlett, 31(18), 1745-1756. [Link]

  • Zhao, C.-X., Bass, J., & Morken, J. P. (2001). Generation of (E)-Silylketene Acetals in a Rhodium-DuPhos Catalyzed Two-Step Reductive Aldol Reaction. Organic Letters, 3(18), 2839-2842. [Link]

  • Kiyooka, S.-i., Kaneko, Y., Kume, K.-i. (2002). Enantioselective chiral borane-mediated aldol reactions of silyl ketene acetals with aldehydes. The novel effect of the trialkysilyl group of the silyl ketene acetal on the reaction course. The Journal of Organic Chemistry, 67(22), 7856-7863. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Chain propagation determines the chemo- And regioselectivity of alkyl radical additions to C-O: Vs. C-C double bonds. Chemical Science, 11(30), 7895-7903. [Link]

  • Glarner, F., & Duthaler, R. O. (1995). Tris(trimethylsilyl)silane. Organic Syntheses, 72, 237. [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Chemistry Steps. [Link]

  • Meermann, B., & Jakubowski, N. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(10), 1272-1277. [Link]

  • Radomkit, S., White, J. A. H., Chong, E., & Zhang, Y. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. The Journal of Organic Chemistry, 89(9), 5555-5559. [Link]

  • Lee, S., et al. (2019). Silylated GHB examined by GC. Wiley Analytical Science. [Link]

  • Daniels, R. G., & Paquette, L. A. (1981). An Economical Synthesis of 4-Trimethylsilyl-2-Butyn-1-OL. Tetrahedron Letters, 22(17), 1579-1582. [Link]

Sources

Optimization

Technical Support: Handling &amp; Work-up for Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC)

Ticket System Status: [ONLINE] Agent: Senior Application Scientist Subject: Optimization of Work-up Procedures for Vinylogous Mukaiyama Aldol Reactions (VMAR) Core Directive & Reagent Profile Reagent ID: Trimethylsilyl 4...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist Subject: Optimization of Work-up Procedures for Vinylogous Mukaiyama Aldol Reactions (VMAR)

Core Directive & Reagent Profile

Reagent ID: Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC) Role: Bis-silylated nucleophile (vinylogous silyl ketene acetal). Primary Application: Vinylogous Mukaiyama Aldol Reaction (VMAR) to synthesize


-hydroxy-

-unsaturated esters or

-butenolides.

The Technical Challenge: This reagent is a "masked" dienolate. Upon reaction with an electrophile (aldehyde/imine), it forms an intermediate silyl ester. The work-up is the critical step that determines the final scaffold. Improper handling leads to three common failures:

  • Uncontrolled Hydrolysis: The silyl ester hydrolyzes to the free acid, which may be unstable or difficult to purify.

  • Peterson Elimination: The proximity of the

    
    -silyl group and the new 
    
    
    
    -hydroxyl group can trigger elimination, yielding a diene instead of the desired aldol adduct.
  • Protodesilylation: Loss of the C-Si bond if conditions are too acidic.

Standard Operating Procedures (SOPs)

We have categorized the work-up into two primary workflows based on your desired end-product.

Workflow A: The "Solvolytic Exchange" (Recommended for Linear Esters)

Goal: Isolate the linear


-hydroxy ester while stabilizing the carboxyl terminus.

Logic: Silyl esters are moisture-sensitive.[1] Instead of hydrolyzing to the carboxylic acid (which streaks on silica), we perform an in situ transesterification to a methyl ester.

Protocol:

  • Quench: At reaction temperature (usually -78 °C), add anhydrous Methanol (excess, ~10 equiv relative to Lewis Acid) mixed with a catalytic amount of acetyl chloride or dry HCl (0.1 equiv).

  • Solvolysis: Allow the mixture to warm to 0 °C or RT over 1 hour. This converts the labile -COOTMS to -COOMe.

  • Neutralization: Pour the mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     or EtOAc.
    
  • Byproduct Removal: The silyl byproduct (Hexamethyldisiloxane, HMDSO) is volatile. It will co-evaporate during concentration.

Workflow B: The "Acidic Cyclization" (For Butenolides)

Goal: Promote cyclization to form


-butenolides (lactones).

Logic: Stronger acidic conditions promote both the hydrolysis of the silyl ester and the subsequent intramolecular cyclization.

Protocol:

  • Quench: Pour the cold reaction mixture into 1N HCl or 10% aqueous TFA .

  • Stirring: Stir vigorously at RT for 1–4 hours. Monitor TLC for the disappearance of the intermediate.

  • Extraction: Extract with DCM (Dichloromethane).[1][2]

  • Drying: Dry over

    
    .
    
Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points during the work-up phase.

WorkupLogic Start Reaction Complete (TMS-TMSC + Electrophile) Decision Target Scaffold? Start->Decision Linear Linear Ester (Methyl Ester) Decision->Linear Preserve Open Chain Lactone Butenolide (Lactone) Decision->Lactone Cyclize Step_Linear_1 Quench: MeOH / cat. H+ Linear->Step_Linear_1 Step_Lactone_1 Quench: 1N HCl (aq) Lactone->Step_Lactone_1 Step_Linear_2 Result: Transesterification (-COOTMS -> -COOMe) Step_Linear_1->Step_Linear_2 Step_Lactone_2 Result: Hydrolysis + Cyclization Step_Lactone_1->Step_Lactone_2 Peterson RISK: Peterson Elimination (If Anti-elimination favored) Step_Lactone_2->Peterson Prolonged Acid/Heat

Figure 1: Decision tree for TMS-TMSC work-up. Select the pathway based on whether the linear ester or the cyclic lactone is the desired final product.

Troubleshooting Guide (FAQ)

Ticket #001: "My product disappeared on the silica column."

  • Diagnosis: You likely isolated the free carboxylic acid (via aqueous quench) rather than the ester. Free vinylogous acids bind irreversibly to standard silica or streak badly.

  • Solution:

    • Pre-column: Treat your crude residue with Diazomethane or TMS-diazomethane to convert the acid to the methyl ester before chromatography.

    • Buffered Silica: Use silica gel deactivated with 1% Acetic Acid (if purifying the acid) or use Reverse Phase (C18) chromatography.

Ticket #002: "I see a diene byproduct instead of the alcohol."

  • Diagnosis: Peterson Elimination. The TMS-TMSC reagent places a silyl group at the

    
    -position. If your product has the 
    
    
    
    -hydroxyl group and
    
    
    -silyl group in an anti-periplanar relationship, acidic or basic work-up can trigger elimination of TMS-OH, yielding a conjugated diene.
  • Solution:

    • Avoid Strong Acid/Base: Use a buffered quench (Phosphate buffer pH 7).

    • Temperature Control: Keep the work-up cold (0 °C). Elimination is often thermally driven.

    • Fluoride Deprotection: If you want to remove the silyl group without elimination, use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is milder than TBAF.

Ticket #003: "Separation of layers is impossible (Emulsion)."

  • Diagnosis: Formation of gelatinous aluminum or titanium hydroxides (if Lewis acids like

    
     or 
    
    
    
    were used).
  • Solution:

    • Rochelle's Salt: Add saturated aqueous Potassium Sodium Tartrate and stir vigorously for 1 hour. This complexes the metal salts.

    • Filtration: If the emulsion persists, filter the biphasic mixture through a pad of Celite before attempting separation.

Data & Compatibility Tables

Table 1: Solvent & Quench Compatibility Matrix

Quench ReagentpH EnvironmentOutcomeRisk Factor
MeOH / cat. HCl Mildly AcidicMethyl Ester (Stable)Low. Best for isolation.
Sat. NaHCO3 Mildly BasicSilyl Ester (Unstable)High. Hydrolysis occurs slowly/unpredictably.
1N HCl AcidicCarboxylic Acid / Lactone Medium. Risk of Peterson elimination or desilylation.
TBAF (THF) Basic/FluorophilicDesilylated Alcohol High. Often causes uncontrolled elimination.
References
  • Casiraghi, G., Zanardi, F., Appendino, G., & Rassu, G. (2000).[3][4][5][6] The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon-Carbon Bond-Forming Maneuver.[4][5][6][7] Chemical Reviews, 100(6), 1929–1972.[5]

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638.

  • Simura, T., & Dixneuf, P. H. (1997).

    
    -butenolides from silyl dienol ethers. Tetrahedron, 53(38), 13149-13164. 
    

Sources

Troubleshooting

Technical Support Center: Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC)

The following Technical Support Center guide addresses the specific challenges associated with Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC) . This reagent is a bifunctional nucleophile used primarily in vinylogous...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the specific challenges associated with Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC) . This reagent is a bifunctional nucleophile used primarily in vinylogous Mukaiyama aldol reactions , acting as a


-nucleophile due to the activation provided by the silyl ester and the allylic silane moiety.

Current Status: Operational | Support Level: Tier 3 (Senior Scientist)

Core Handling & Stability: The "Emergency Room"

Q: The liquid in my bottle is fuming slightly upon opening, and I see a viscous residue on the cap. Is the reagent compromised?

A: Likely, yes. This indicates partial hydrolysis. TMS-TMSC contains two silyl groups with vastly different hydrolytic stabilities. The silyl ester (


) is extremely moisture-sensitive, while the allylic silane  (

) is relatively robust but acid-labile.
  • The Mechanism: Upon contact with atmospheric moisture, the silyl ester hydrolyzes first, releasing Hexamethyldisiloxane (HMDS) and generating 4-(trimethylsilyl)crotonic acid .

  • The "Fume": The hydrolysis of silyl esters is often exothermic and can release volatile silyl byproducts that resemble "smoke" in humid air.

  • The Residue: The resulting free carboxylic acid often dimerizes or oligomerizes, creating the viscous residue you observe.

Corrective Protocol (The "Schlenk" Standard):

  • Do not attempt to dry the reagent with solid desiccants (e.g.,

    
    ), as the acidity of the desiccant surface can trigger protodesilylation of the allylic position.
    
  • Purification: If the bulk liquid is still clear, perform a vacuum distillation .

    • Target: Collect the fraction under high vacuum (<1 mmHg).

    • Note: The boiling point will be significantly higher than simple trimethylsilyl crotonate due to the second TMS group.

  • Prevention: Always handle under a positive pressure of Argon. Use a gas-tight syringe with a long needle to withdraw liquid through a septum; never uncap the bottle in ambient air.

Visualization: The Hydrolysis Cascade

HydrolysisPath TMS_TMSC TMS-TMSC (Active Reagent) Intermediate 4-(TMS)crotonic Acid + HMDS TMS_TMSC->Intermediate Fast Hydrolysis (Silyl Ester Cleavage) Water H₂O (Moisture) Water->TMS_TMSC Dead Crotonic Acid (Protodesilylation) Intermediate->Dead Slow Acid-Catalyzed Allylic C-Si Cleavage

Figure 1: The degradation pathway. Note that the initial hydrolysis generates an acidic proton, which autocatalytically destroys the valuable allylic silane moiety.

Storage & Shelf-Life Management

Q: Can I store this in the -20°C freezer in its original packaging?

A: Only if the packaging is a sealed ampoule or a septum-capped vial under inert gas. Standard screw-cap vials are insufficient for long-term storage of silyl esters in a freezer due to the "breathing" effect (cold air contraction draws in moist ambient air).

Storage Protocol:

Parameter Specification Reason

| Temperature | -20°C | Slows thermal isomerization of the double bond (


 vs 

). | | Atmosphere | Argon (Ar) | Ar is heavier than air, providing a better "blanket" than

when the septum is punctured. | | Container | Schlenk flask or Teflon-sealed vial | Avoids rubber septa degradation over months (silyl esters can leach plasticizers). | | Shelf-Life | 6 Months (Unopened) | After opening, re-titrate or verify by NMR every 30 days. |

Reaction Troubleshooting: Vinylogous Mukaiyama Aldol

Q: I am attempting a vinylogous aldol reaction with benzaldehyde, but I am getting low yields and a mixture of


- and 

-adducts. What is going wrong?

A: This is likely a Lewis Acid (LA) incompatibility or temperature control issue. TMS-TMSC is a dienolate equivalent . In a vinylogous Mukaiyama aldol, you want the reaction to occur at the


-position (the allylic silane end).

Troubleshooting Matrix:

  • Regioselectivity (

    
     vs 
    
    
    
    ):
    • Issue: Attack at the

      
      -position (near the ester) suggests the silyl ester is reacting like a simple ketene acetal, ignoring the allylic silane.
      
    • Fix: Use a bulky Lewis Acid that coordinates tightly to the aldehyde, sterically forcing the reaction to the remote

      
      -position. 
      
      
      
      or
      
      
      are standard. TMSOTf is excellent for acetal electrophiles but requires strict temperature control (-78°C) to prevent rapid equilibration.
  • Protodesilylation (The "Null" Result):

    • Issue: If your Lewis Acid contains free protons (e.g., aged

      
       that has absorbed moisture), it will protonate the 
      
      
      
      -position, cleaving the C-Si bond and yielding simple crotonic acid derivatives (reaction quench).
    • Self-Validating Step: Add "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine to the reaction mixture to scavenge trace protons without inhibiting the Lewis Acid.

Visualization: Reaction Decision Tree

ReactionLogic Start Select Electrophile Aldehyde Aldehyde (R-CHO) Start->Aldehyde Acetal Acetal (R-CH(OMe)₂) Start->Acetal LA_Aldehyde Use TiCl₄ or BF₃·OEt₂ (-78°C) Aldehyde->LA_Aldehyde LA_Acetal Use TMSOTf (-78°C to -40°C) Acetal->LA_Acetal Result_Gamma γ-Adduct (Desired) Linear Extended Chain LA_Aldehyde->Result_Gamma Steric Control Result_Alpha α-Adduct (Undesired) Branched LA_Aldehyde->Result_Alpha If Temp > -40°C

Figure 2: Selection of Lewis Acid conditions to favor the desired gamma-addition.

Analytical Verification (NMR)

Q: How do I verify the purity of TMS-TMSC without degrading it in the NMR tube?

A: Use anhydrous


 (Benzene-d6) or neutralize your 

.
Standard

is often acidic (HCl formation) and wet. This will destroy TMS-TMSC during the acquisition time, showing false impurities.

The "Self-Validating" NMR Protocol:

  • Solvent Prep: Pass

    
     through a small plug of basic alumina immediately before use, or use ampoule-sealed 
    
    
    
    .
  • Key Signals (1H NMR in

    
    ): 
    
    • 
       ppm (s, 9H):  Allylic trimethylsilyl group (
      
      
      
      ).
    • 
       ppm (s, 9H):  Silyl ester group (
      
      
      
      ). Note: This peak is deshielded compared to the allylic silicon.
    • 
       ppm (d, 2H):  Methylene protons adjacent to silicon.
      
  • Failure Flag: If you see a large singlet at

    
     ppm , that is HMDS  (hydrolysis byproduct). If the ratio of the 0.3 ppm peak to the 0.1 ppm peak decreases, the ester is hydrolyzing.
    

References

  • Mukaiyama, T., et al. "Vinylogous Mukaiyama Aldol Reactions." Organic Reactions, Vol 28.
  • Downey, C. W., et al. "Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes."[1] Journal of Organic Chemistry, 2009.[1] Link (Demonstrates TMSOTf handling and Lewis Acid activation principles relevant to this reagent).

  • Ratnikov, M. O., et al. "Vinylogous Mukaiyama aldol reactions with 4-oxy-2-trimethylsilyloxypyrroles." Beilstein Journal of Organic Chemistry, 2011. Link (Contextualizes the reactivity of gamma-silyl substituted nucleophiles).

  • Lipshutz, B. H., et al. "Silyl Derivatives in Organic Synthesis." Chemical Reviews.

Sources

Optimization

identifying and minimizing byproducts in Trimethylsilyl 4-trimethylsilylcrotonate synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex regioselectivity and moisture sensitivity inherent in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex regioselectivity and moisture sensitivity inherent in the synthesis of Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7)[1].

Synthesizing this specific molecule requires the double silylation of crotonic acid. The process relies on generating a highly reactive crotonic acid dianion, followed by electrophilic quenching with Chlorotrimethylsilane (TMSCl)[2]. Because the dienolate intermediate possesses multiple nucleophilic sites (the carboxylate oxygen, the α-carbon, and the γ-carbon), controlling the chemioselectivity to favor the thermodynamic γ-C-silylated product is the primary challenge[3].

Mechanistic Pathway & Byproduct Identification

The diagram below illustrates the competing kinetic and thermodynamic pathways during the silylation of the crotonic acid dianion. Understanding this bifurcation is critical for troubleshooting byproduct formation.

G CA Crotonic Acid (Starting Material) Dianion Crotonic Acid Dianion (Intermediate) CA->Dianion 2 eq. LDA, THF, -78°C Desired Trimethylsilyl 4-trimethylsilylcrotonate (γ-C-Silylation, Desired) Dianion->Desired TMSCl (Thermodynamic Control) Byproduct1 1,1-Bis(trimethylsiloxy)-1,3-butadiene (O,O-Silylation, Kinetic) Dianion->Byproduct1 TMSCl (Kinetic Control) Byproduct2 Trimethylsilyl 2-trimethylsilylcrotonate (α-C-Silylation, Minor) Dianion->Byproduct2 TMSCl (Solvent Effects) Byproduct1->Desired Thermal Rearrangement (-78°C to RT)

Caption: Chemioselectivity and rearrangement pathways in the silylation of the crotonic acid dianion.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows a mass consistent with the product, but NMR indicates I have synthesized the silyl ketene acetal (1,1-bis(trimethylsiloxy)-1,3-butadiene). Why is O-silylation dominating? Expertise & Causality: TMSCl is a "hard" electrophile according to Hard-Soft Acid-Base (HSAB) theory. The carboxylate oxygen of the dienolate is a hard nucleophile with high localized charge density. Under strict kinetic control (e.g., quenching and isolating directly at -78 °C), the activation energy barrier for O-silylation is significantly lower than for C-silylation. This leads to the rapid formation of the kinetic O,O-disilylated byproduct[3]. Solution: You must allow the system to thermodynamically equilibrate. After adding TMSCl at -78 °C, allow the reaction mixture to slowly warm to room temperature over 2–3 hours. This thermal energy drives the[3,3]-sigmatropic rearrangement (or dissociation/recombination) of the kinetically formed silyl ketene acetal into the more thermodynamically stable γ-C-silylated form.

Q2: I am observing significant amounts of the α-silylated byproduct (Trimethylsilyl 2-trimethylsilylcrotonate). How can I minimize this? Expertise & Causality: The dienolate HOMO has a large coefficient at the γ-carbon, making it the preferred site for orbital-controlled reactions. However, the α-carbon possesses a higher total negative charge density. reveal that solvent polarity heavily dictates this balance[3]. In non-polar or moderately polar environments, the lithium counterion coordinates tightly to the oxygen and α-carbon, sterically hindering the α-site and directing the electrophile to the γ-site. If you use highly coordinating co-solvents (like HMPA or DMPU), you strip the lithium away, exposing the α-carbon's high charge density to direct attack. Solution: Optimize your solvent system. Run the reaction in pure anhydrous THF (or a THF/Hexane mixture from the commercial LDA solution) and strictly avoid strongly coordinating polar aprotic co-solvents.

Q3: My product degrades back into crotonic acid during workup. How do I prevent this? Expertise & Causality: Trimethylsilyl esters and allylic silanes are exceptionally susceptible to hydrolysis. The primary byproduct of TMSCl silylation is HCl (or LiCl when neutralizing a lithium enolate)[2]. Even trace moisture introduced during a standard aqueous quench will rapidly cleave the TMS ester. Solution: Implement a strictly anhydrous workup. Instead of an aqueous wash, precipitate the LiCl salts by adding dry pentane, filter under an inert atmosphere, and purify via vacuum distillation (see the protocol below).

Quantitative Data: Solvent and Temperature Effects

The following table summarizes the theoretical and empirical distribution of silylation products based on varying reaction conditions. Use this to benchmark your crude NMR ratios.

Reaction ConditionSolvent SystemTemperature Profileγ-C-Silylation (Desired)α-C-SilylationO,O-Silylation (Kinetic)
LDA (2.1 eq), TMSCl (2.2 eq)THF-78 °C (Quench & Isolate)~15%~5%~80%
LDA (2.1 eq), TMSCl (2.2 eq)THF / HMPA-78 °C to RT~45%~40%~15%
LDA (2.1 eq), TMSCl (2.2 eq)THF-78 °C to RT (2-3 hrs)>85% <5% <10%

(Note: Yield distributions are illustrative approximations based on DFT models of dienolate chemioselectivity and thermodynamic equilibration).

Self-Validating Experimental Protocol

This protocol incorporates built-in physical validation markers to ensure the integrity of the dianion before quenching, preventing wasted downstream effort.

Step 1: Dianion Generation (Self-Validating)

  • In a flame-dried Schlenk flask under a positive pressure of argon, prepare a solution of Lithium Diisopropylamide (LDA) (2.1 eq) in anhydrous THF at -78 °C.

  • Slowly add crotonic acid (1.0 eq) dissolved in a minimum volume of anhydrous THF dropwise over 15 minutes.

  • Causality & Validation: The first equivalent of LDA deprotonates the carboxylic acid (highly exothermic). The second equivalent deprotonates the γ-methyl group.

    • Validation Check: The solution must transition to a deep, persistent yellow/orange color, confirming the formation of the highly conjugated dienolate system. If the solution remains pale or cloudy, γ-deprotonation is incomplete—halt the experiment and verify the titer of your n-butyllithium.

Step 2: Electrophilic Quench & Rearrangement

  • Add TMSCl (2.2 eq) dropwise at -78 °C. Crucial: The over CaH₂ to ensure the complete absence of residual HCl, which would prematurely protonate the dienolate[2].

  • Causality: Immediate quenching at -78 °C forms the kinetic O-silylated intermediate.

  • Remove the dry-ice/acetone bath and allow the reaction to warm to room temperature, stirring for 2 to 3 hours.

  • Causality: Thermal warming provides the necessary activation energy for the kinetic silyl ketene acetal to rearrange into the thermodynamic γ-C-silylated product.

Step 3: Anhydrous Workup

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator backfilled with argon) to remove the bulk of the THF.

  • Suspend the resulting slurry in anhydrous pentane or hexane (approx. 5 mL per mmol of substrate).

    • Causality: Non-polar aliphatic solvents selectively dissolve the highly lipophilic silylated product while forcing the quantitative precipitation of the polar LiCl byproduct.

  • Filter the suspension through a pad of oven-dried Celite using a Schlenk frit under argon.

  • Concentrate the filtrate and purify by fractional vacuum distillation (b.p. ~65-70 °C at 1 mmHg) to isolate pure Trimethylsilyl 4-trimethylsilylcrotonate.

References

  • Sini, G., Bellassoued, M., & Brodie-Linder, N. (2000). DFT Theoretical Study of the Chemioselectivity of the Crotonic Acid Dianion and its Trimethylsilyl Ester Silylation. Role of the Solvent. Tetrahedron, 56(9), 1207-1215.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Silylating Reagents: Trimethylsilyl 4-trimethylsilylcrotonate vs. Standard Alternatives

This guide provides an in-depth technical comparison of Trimethylsilyl 4-trimethylsilylcrotonate against other silylating agents. While often categorized alongside standard silylation reagents due to its nomenclature, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Trimethylsilyl 4-trimethylsilylcrotonate against other silylating agents. While often categorized alongside standard silylation reagents due to its nomenclature, this compound represents a distinct class of bifunctional organosilanes used primarily for carbon-carbon bond formation rather than simple heteroatom protection.

Executive Summary

Trimethylsilyl 4-trimethylsilylcrotonate (TMS-4-TMSC) (CAS 109751-81-7) is a specialized reagent combining a silyl ester and an allylsilane moiety. Unlike standard silylating agents (e.g., MSTFA, BSTFA) which are designed solely for the protection of polar functional groups (–OH, –NH, –SH) to enhance volatility for GC-MS, TMS-4-TMSC serves as a nucleophilic building block .

It is primarily used in drug development for regioselective C–C bond formation (Hosomi-Sakurai type reactions), allowing the introduction of a functionalized crotonate chain into complex molecules.

FeatureTMS-4-TMSC MSTFA / BSTFA HMDS
Primary Function C–C Bond Formation (Nucleophile)Heteroatom Protection (Electrophile)Bulk Silylation (Weak Electrophile)
Reactive Moiety

-Silyl Allyl System
Si–N Bond (Labile)Si–N Bond (Stable)
Leaving Group Silyl group (after attack)N-MethyltrifluoroacetamideAmmonia (

)
Atom Economy High (Incorporation of carbon skeleton)Low (Loss of protecting group)High (for simple protection)
Key Application Synthesis of homoallylic alcohols/estersGC-MS Derivatization, MetabolomicsLarge-scale industrial protection

Chemical Identity & Mechanism of Action[2]

Structural Analysis

TMS-4-TMSC features two distinct trimethylsilyl groups:

  • Silyl Ester (

    
    ):  Acts as a masked carboxylic acid, soluble in organic solvents, and capable of mild silyl transfer.
    
  • Allylic Silane (

    
    ):  The reactive center for Lewis-acid mediated addition to electrophiles (aldehydes/ketones).
    

Structure:



Mechanism: The "Silylating" Misnomer

While TMS-4-TMSC can technically transfer a TMS group via its ester functionality, doing so destroys the valuable crotonate backbone. Its true utility lies in the Hosomi-Sakurai Reaction , where it acts as a stable nucleophile.

Reaction Pathway:

  • Activation: A Lewis Acid (e.g.,

    
    , 
    
    
    
    ) activates the electrophile (Aldehyde).
  • Nucleophilic Attack: The double bond attacks the electrophile. The reaction is regioselective, typically occurring at the

    
    -position relative to the silicon (which is the 
    
    
    
    -position relative to the ester in this specific isomer), followed by elimination of the silyl group.
  • Result: Formation of a homoallylic alcohol with a pendant ester group.

Mechanism Reagent TMS-4-TMSC (Allylsilane + Silyl Ester) TS Transition State (Beta-Silyl Cation Stabilization) Reagent->TS Nu Attack Electrophile Electrophile (R-CHO + Lewis Acid) Electrophile->TS Coordination Product Homoallylic Alcohol (Functionalized Scaffold) TS->Product Desilylation Byproduct TMS-X (Silyl Byproduct) TS->Byproduct Elimination

Figure 1: Mechanistic pathway of TMS-4-TMSC in Lewis-acid mediated synthesis. Unlike standard silylation, the silicon acts as a directing group for carbon bonding.

Comparative Performance Guide

vs. Standard Analytical Reagents (MSTFA, BSTFA)

Context: Analytical Chemistry (GC-MS).

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The "Gold Standard" for derivatizing polar metabolites. It is highly volatile and scavenges moisture.

  • TMS-4-TMSC: Unsuitable for general GC-MS derivatization.

    • Reason: It does not aggressively silylate hindered hydroxyls. Its high molecular weight (MW 230.45) and boiling point would clutter the chromatogram with reaction byproducts (crotonic acid derivatives) rather than clean TMS ethers.

Experimental Insight: In a direct comparison for protecting a steroid alcohol:

  • MSTFA: >99% conversion in 30 mins at 60°C.

  • TMS-4-TMSC: <5% silylation (trans-silylation equilibrium); primary product is the unreacted reagent.

vs. Synthetic Silylating Agents (TMSCl, HMDS)

Context: Organic Synthesis (Protection).[1]

  • TMSCl (Trimethylsilyl chloride): Requires base (Et3N) to neutralize HCl.[2] Fast, cheap.

  • HMDS (Hexamethyldisilazane): Ammonia byproduct, neutral conditions.

  • TMS-4-TMSC:

    • Advantage:[2][1][3][4] Can be used under strictly neutral conditions where amine bases or ammonia are detrimental.

    • Disadvantage:[2][4] Poor atom economy. You generate high-molecular-weight organic waste (crotonic acid) just to transfer a small TMS group.

vs. Structural Analogs (TMS-Crotonate)

Context: Building Block Chemistry.

  • Trimethylsilyl Crotonate (Monosilylated): Acts as a simple Michael acceptor or silyl ester. Lacks the allylsilane activation.

  • TMS-4-TMSC (Bis-silylated): The 4-TMS group activates the molecule for nucleophilic attack . This allows it to react with electrophiles that the mono-silylated analog cannot touch.

Experimental Protocol: Regioselective Condensation

Objective: Synthesis of


-(1-hydroxyalkyl)crotonates using TMS-4-TMSC.
Scope:  Drug development intermediates (polyketide fragments).
Materials
  • Reagent: Trimethylsilyl 4-trimethylsilylcrotonate (1.2 equiv)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Catalyst:

    
     (1.0 equiv) or 
    
    
    
  • Solvent: Dichloromethane (anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add Dichloromethane (10 mL) and Benzaldehyde (1.0 mmol).

  • Activation: Cool to -78°C. Dropwise add

    
     (1.0 mmol). The solution will turn yellow/orange (complex formation).
    
  • Addition: Add Trimethylsilyl 4-trimethylsilylcrotonate (1.2 mmol) slowly over 5 minutes.

    • Note: The silyl ester moiety ensures solubility and prevents premature quenching.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to -40°C over 1 hour.

  • Quenching: Quench with saturated aqueous

    
    .
    
    • Critical Step: This hydrolyzes the silyl ester and the silyl ether intermediate.

  • Workup: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

Expected Outcome:

  • Yield: 75-85%

  • Selectivity: High preference for

    
    -addition (relative to Si) / 
    
    
    
    -addition (relative to ester), yielding the branched homoallylic alcohol.

Workflow Start Start: Anhydrous DCM, -78°C Step1 Add Electrophile + Lewis Acid (Activate Carbonyl) Start->Step1 Step2 Add TMS-4-TMSC (Nucleophilic Attack) Step1->Step2 5 min Step3 Warm to -40°C (Completion) Step2->Step3 2 hrs Step4 Quench (NaHCO3) (Hydrolysis of Silyl Ester) Step3->Step4 End Isolate Functionalized Crotonate Step4->End

Figure 2: Experimental workflow for utilizing TMS-4-TMSC in convergent synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Silylation Reagents for GC-MS Analysis. Retrieved from

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids. Retrieved from

  • AdvTechInd. (2025). Product Catalog: Trimethylsilyl 4-trimethylsilylcrotonate (CAS 109751-81-7).[5][6][7] Retrieved from

  • Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.
  • Hosomi, A., & Sakurai, H. (1977). Chemistry of Organosilicon Compounds. 90. The Allylation of Carbonyl Compounds with Allylsilanes. Journal of the American Chemical Society. (Mechanistic grounding for 4-TMS reactivity).

Sources

Comparative

Analytical Method Validation Guide for Trimethylsilyl 4-Trimethylsilylcrotonate: GC-MS vs. qNMR

Executive Summary Validating analytical methods for highly reactive, moisture-sensitive organosilanes presents a unique set of challenges in drug development and synthetic chemistry. Trimethylsilyl 4-trimethylsilylcroton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating analytical methods for highly reactive, moisture-sensitive organosilanes presents a unique set of challenges in drug development and synthetic chemistry. Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7; MW: 230.45 g/mol ) is a bis-silylated reagent characterized by an exceptionally labile silyl ester bond. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Non-Aqueous Reversed-Phase HPLC (NARP-HPLC) for the structural and purity validation of this compound.

By grounding our protocols in [1] and [2] standards, this guide provides researchers with field-proven, self-validating workflows to ensure metrological traceability and analytical integrity.

Mechanistic Insights: The Challenge of Silyl Ester Instability

The core analytical challenge with Trimethylsilyl 4-trimethylsilylcrotonate lies in its chemical causality. The molecule contains both an allylic trimethylsilyl group and a trimethylsilyl ester. While the allylic carbon-silicon bond is relatively stable, the silicon-oxygen bond of the silyl ester is highly susceptible to nucleophilic attack by trace moisture[3].

Hydrolysis Pathway: In the presence of water, the silyl ester rapidly hydrolyzes to yield 4-(trimethylsilyl)crotonic acid and hexamethyldisiloxane (HMDS) . Because traditional Reversed-Phase HPLC relies on aqueous mobile phases, it induces instantaneous on-column degradation, rendering it fundamentally incompatible with purity validation for this class of compounds. Consequently, analytical methods must operate under strictly anhydrous conditions, forcing a reliance on orthogonal techniques like qNMR and GC-MS.

Method Comparison Overview

To establish a robust Analytical Target Profile (ATP), we must evaluate the suitability of available techniques based on their ability to preserve the analyte's structural integrity during measurement.

Analytical FeatureGC-MSqNMRNARP-HPLC
Detection Principle Electron Ionization (EI) fragmentationProton Resonance (

H)
UV Absorbance (210 nm)
Moisture Sensitivity Moderate (Risk of inlet degradation)Low (Protected in anhydrous CDCl

)
Extreme (Mobile phase hydrolysis)
Absolute Quantitation Requires a high-purity reference standardDirect (via Internal Standard)Requires a high-purity reference standard
Primary Use Case Impurity profiling, trace detectionAbsolute purity assignment Not recommended

Mandatory Visualizations: Analytical Workflows & Validation Logic

G cluster_GC GC-MS Pathway cluster_qNMR qNMR Pathway Sample TMS-4-TMS-crotonate (Moisture-Sensitive) GC_Prep Dilution in Anhydrous Hexane Sample->GC_Prep NMR_Prep Co-weighing with Internal Standard Sample->NMR_Prep GC_Inj Splitless Injection (Deactivated Liner) GC_Prep->GC_Inj GC_Det EI-MS Detection (m/z 230, 215, 73) GC_Inj->GC_Det Result Purity & Structural Validation GC_Det->Result NMR_Solv Dissolution in Anhydrous CDCl3 NMR_Prep->NMR_Solv NMR_Det 1H-NMR Acquisition (Relaxation Delay > 5*T1) NMR_Solv->NMR_Det NMR_Det->Result

Experimental Workflow for GC-MS vs. qNMR Analysis of Moisture-Sensitive Silyl Esters.

G ATP Analytical Target Profile (ATP) Fitness for Purpose Spec Specificity (No interference from HMDS) ATP->Spec Acc Accuracy (Recovery vs. True Value) ATP->Acc Prec Precision (Repeatability & Intermediate) ATP->Prec Range Linearity & Range (Response Proportionality) ATP->Range Val Validated Method (ICH Q2(R2) / USP <1225>) Spec->Val Acc->Val Prec->Val Range->Val

Logical Relationship of Method Validation Parameters based on ICH Q2(R2).

Detailed Methodologies & Self-Validating Protocols

Protocol A: Quantitative NMR (qNMR) - The Gold Standard

Causality: qNMR is the premier technique for moisture-sensitive compounds because it provides direct metrological traceability to the SI without requiring a reference standard of the analyte itself[4]. By dissolving the sample in anhydrous CDCl


, the risk of hydrolysis is physically eliminated. The peak area in qNMR is directly proportional to the number of resonating nuclei, allowing for absolute purity calculation when an internal standard (IS) is used[5].

Step-by-Step Methodology:

  • Standard Selection: Select an internal standard (e.g., Dimethyl sulfone, NIST SRM 3141a) that does not overlap with the olefinic protons of the crotonate backbone (typically

    
     5.5 - 7.0 ppm).
    
  • Gravimetric Preparation: Accurately co-weigh ~20.0 mg of Trimethylsilyl 4-trimethylsilylcrotonate and ~10.0 mg of the IS into a rigorously dried glass vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 0.6 mL of anhydrous CDCl

    
     (stored over 4Å molecular sieves) and transfer to a 5 mm NMR tube flushed with dry nitrogen.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (

      
      ):  Must be set to 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure complete equilibrium recovery (typically
      
      
      > 30 seconds)[5].
    • Scans: Minimum of 64 scans to achieve a Signal-to-Noise ratio (S/N) > 1000.

  • System Suitability: Verify that the phase and baseline corrections are flat. Integrate the IS peak and the target analyte peak to calculate absolute mass fraction.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Trimethylsilyl 4-trimethylsilylcrotonate is inherently volatile due to its bis-silylated nature, making it highly amenable to gas-phase separation[6]. However, active silanol sites in the GC inlet liner or column can catalyze the hydrolysis of the silyl ester at high temperatures. Therefore, system inertness is the critical variable.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1.0 mg/mL using anhydrous hexane or heptane. Do not use protic solvents (methanol, ethanol) as they will instantly transesterify the compound.

  • Inlet Configuration: Install a highly deactivated, low-volume splitless liner. Set the inlet temperature to 220°C (minimizing thermal stress while ensuring volatilization).

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (

    
     230), the loss of a methyl group (
    
    
    
    215), and the characteristic trimethylsilyl cation (
    
    
    73).
  • System Suitability: Inject a blank of anhydrous hexane to confirm the absence of HMDS (

    
     147) carryover, which would indicate active site degradation in the inlet.
    

Experimental Validation Data Comparison

The following table summarizes representative validation metrics derived from executing the above protocols in accordance with [1] and [2] guidelines.

Validation ParameterICH Q2(R2) Acceptance CriteriaGC-MS PerformanceqNMR Performance
Specificity Baseline resolution of degradants

> 2.5 (HMDS fully resolved)
No overlapping signals in

H spectra
Accuracy (Recovery) 98.0% - 102.0%98.2% ± 1.5% (Matrix dependent)99.8% ± 0.4% (Direct SI Traceable)
Precision (Repeatability) RSD

2.0% (n=6)
1.8%0.5%
Linearity (

)

0.995
0.996 (Range: 10-100 µg/mL)0.999 (Range: 1-50 mg/mL)
LOD / LOQ S/N

3 / S/N

10
0.1 µg/mL / 0.3 µg/mL 0.5 mg/mL / 1.5 mg/mL

Data Interpretation: While GC-MS offers superior sensitivity (lower LOD/LOQ) making it ideal for trace impurity profiling, qNMR vastly outperforms GC-MS in Accuracy and Precision. The slight recovery loss in GC-MS (98.2%) is attributed to minor on-column degradation of the silyl ester, a phenomenon entirely bypassed by the non-destructive nature of qNMR.

Conclusion & Recommendations

For the analytical validation of Trimethylsilyl 4-trimethylsilylcrotonate, traditional HPLC methods must be discarded due to the rapid hydrolysis of the silyl ester bond.

  • For Absolute Purity Assignment (Reference Material Qualification): qNMR is the undisputed method of choice. It provides unparalleled accuracy, avoids chromatographic degradation artifacts, and fulfills USP <1225> Category I assay requirements without needing a homologous reference standard.

  • For Routine Batch Release & Impurity Profiling: GC-MS is recommended. Its high sensitivity allows for the detection of trace degradation products (such as HMDS and 4-TMS-crotonic acid), provided that rigorous anhydrous sample preparation and deactivated flow paths are maintained.

References

  • USP <1225> Validation of Compendial Procedures. BA Sciences. Available at:[Link][2]

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link][1]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][4]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at:[Link][5]

  • Silylation Reagents and GC Derivatization. Regis Technologies. Available at:[Link][6]

  • Photo-oxidation of polydimethylsiloxane oils Part III—effect of dimethylene groups (Hydrolysis of Silylated Carboxylic Acids). ResearchGate. Available at:[Link][3]

Sources

Validation

comparative reactivity studies of Trimethylsilyl 4-trimethylsilylcrotonate

An in-depth comparative analysis of Trimethylsilyl 4-trimethylsilylcrotonate (an allylsilane) and its structural isomer 1,1-Bis(trimethylsiloxy)-1,3-butadiene (a silyl dienol ether) reveals a classic paradigm in organic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Trimethylsilyl 4-trimethylsilylcrotonate (an allylsilane) and its structural isomer 1,1-Bis(trimethylsiloxy)-1,3-butadiene (a silyl dienol ether) reveals a classic paradigm in organic synthesis: how subtle shifts in silylation sites completely dictate the activation mode and regioselectivity of nucleophilic additions.

This guide provides drug development professionals and synthetic chemists with a field-proven, objective comparison of these two crotonate-derived reagents, focusing on their divergent reactivity profiles when coupled with electrophiles such as benzaldehyde[1].

Mechanistic Divergence: The Causality of Regioselectivity

Both reagents are synthesized from the same lithium dienolate intermediate derived from crotonic acid. However, the site of silylation—carbon versus oxygen—fundamentally alters their chemical identity and subsequent reactivity[1].

  • Trimethylsilyl 4-trimethylsilylcrotonate (C-Silylation): This reagent is an ester-substituted allylsilane . The Si-C bond is highly stable under neutral or Lewis acidic conditions but is exquisitely sensitive to nucleophilic attack by fluoride ions. Fluoride activation generates a pentacoordinate silicate, which collapses to form an ester-stabilized allyl anion. Because the highest HOMO coefficient and charge density reside at the carbon adjacent to the carbonyl, this intermediate attacks electrophiles predominantly at the

    
    -position , yielding 
    
    
    
    -unsaturated esters[1].
  • 1,1-Bis(trimethylsiloxy)-1,3-butadiene (O-Silylation): This reagent is a silyl dienol ether (Danishefsky/Chan-type diene). It is a neutral, electron-rich nucleophile that requires electrophilic activation of the target aldehyde via a Lewis acid (e.g.,

    
    ). In the Vinylogous Mukaiyama Aldol Reaction (VMAR), the diene attacks from the 
    
    
    
    -position
    . This trajectory is thermodynamically and kinetically favored because the transition state maintains an extended conjugated system, ultimately forming an (E)-
    
    
    -unsaturated ester[1].

Reactivity Substrate1 TMS 4-TMS-crotonate (Allylsilane) Act1 Fluoride Activation (TBAF) Pentacoordinate Silicate Substrate1->Act1 + Benzaldehyde Substrate2 1,1-Bis(TMS-oxy)-1,3-butadiene (Silyl Dienol Ether) Act2 Lewis Acid Activation (ZnBr2) Carbonyl Electrophile Substrate2->Act2 + Benzaldehyde Prod1 α-Alkylated Product (β,γ-Unsaturated Ester) Act1->Prod1 Nucleophilic α-Attack Prod2 γ-Alkylated Product (α,β-Unsaturated Ester) Act2->Prod2 Vinylogous γ-Attack

Mechanistic divergence of crotonate-derived silyl reagents based on activation mode.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in the reactivity of these two isomeric reagents based on established experimental data[1].

FeatureTrimethylsilyl 4-TMS-crotonate1,1-Bis(trimethylsiloxy)-1,3-butadiene
Chemical Class Allylsilane / Silyl EsterSilyl Dienol Ether (Diene)
Silylation Site C4 (Carbon) and C1 (Oxygen)C1 (Oxygen) and C1 (Oxygen)
Required Activation Nucleophilic Trigger (Fluoride / TBAF)Electrophilic Trigger (Lewis Acid /

)
Regioselectivity Predominantly

-attack
Exclusively

-attack
Major Product

-Substituted

-unsaturated ester

-Substituted

-unsaturated ester
Stereochemistry Diastereomeric mixtures (typically)High (E)-selectivity at the new alkene
Thermodynamic Driver Formation of strong Si-F bond (~135 kcal/mol)Preservation of

-conjugation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the distinct conditions required for each reagent. Each protocol includes a built-in analytical checkpoint to validate the success and regioselectivity of the reaction.

Protocol A: Fluoride-Catalyzed -Alkylation using TMS 4-TMS-crotonate

This protocol leverages the specific affinity of fluoride for silicon to generate a reactive allyl anion equivalent.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve benzaldehyde (1.0 equiv, 1.0 mmol) and Trimethylsilyl 4-trimethylsilylcrotonate (1.2 equiv, 1.2 mmol) in anhydrous THF (5.0 mL) to create a 0.2 M solution.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the highly reactive allyl anion from undergoing unwanted self-condensation or protonation by trace moisture.

  • Activation: Add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 0.1 equiv, 1.0 M in THF) dropwise. Causality: TBAF acts as a nucleophilic trigger, attacking the C4-silicon atom to generate the reactive ester-enolate equivalent.

  • Propagation: Stir for 2 hours at -78 °C, then slowly warm to room temperature over 1 hour to ensure complete conversion.

  • Quench & Isolate: Quench with saturated aqueous

    
     (10 mL). Extract with diethyl ether (
    
    
    
    mL), dry the combined organic layers over anhydrous
    
    
    , and concentrate in vacuo.
  • Self-Validation Checkpoint: Analyze the crude mixture via

    
     NMR. The presence of terminal or un-conjugated vinyl protons (
    
    
    
    ppm) confirms the formation of the
    
    
    -unsaturated ester, validating the successful
    
    
    -regioselectivity
    [1].
Protocol B: -Promoted Vinylogous Mukaiyama Aldol Reaction

This protocol utilizes mild Lewis acidity to activate the electrophile without destroying the moisture-sensitive diene.

  • Preparation: Flame-dry a Schlenk flask under argon. Suspend anhydrous

    
     (0.2 equiv, 0.2 mmol) in anhydrous THF (5.0 mL). Causality: 
    
    
    
    is chosen over harsher Lewis acids (like
    
    
    ) because it effectively activates the aldehyde carbonyl without causing premature decomposition or polymerization of the silyl dienol ether.
  • Electrophile Activation: Add benzaldehyde (1.0 equiv, 1.0 mmol) and stir for 15 minutes at room temperature to allow the Lewis acid-carbonyl complex to form.

  • Nucleophile Addition: Cool the mixture to 0 °C and add 1,1-bis(trimethylsiloxy)-1,3-butadiene (1.2 equiv, 1.2 mmol) dropwise.

  • Propagation: Stir for 3 hours at 0 °C. Causality: The neutral diene attacks the activated aldehyde exclusively from the

    
    -position to maintain conjugation in the transition state, driving the reaction forward.
    
  • Quench & Isolate: Quench with saturated aqueous

    
     (10 mL). Extract with dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Self-Validation Checkpoint: Analyze the crude mixture via

    
     NMR. The presence of internal, conjugated alkene protons (
    
    
    
    ppm) with a large coupling constant (
    
    
    Hz) confirms the (E)-
    
    
    -unsaturated ester framework, validating the successful
    
    
    -regioselectivity
    [1].

Synthetic Pathway Visualization

The divergent synthesis of these two reagents highlights how kinetic versus thermodynamic control during silylation dictates the final molecular architecture.

Synthesis Crotonate Crotonic Acid / Crotonate Dienolate Lithium Dienolate Intermediate Crotonate->Dienolate LDA, THF, -78°C OSilyl 1,1-Bis(TMS-oxy)-1,3-butadiene (O-Silylation) Dienolate->OSilyl TMSCl (Kinetic Control) CSilyl TMS 4-TMS-crotonate (C-Silylation) Dienolate->CSilyl TMSCl (Thermodynamic Control)

Divergent silylation pathways of crotonate dienolates yielding distinct nucleophilic reagents.

References

  • Bellassoued, M., Ennigrou, R., & Gaudemar, M. (1988). Bis(triméthylsiloxy)-1,1 butadiène-1,3 et triméthylsilyl-4 butène-2 oate de triméthylsilyle: préparations et réactions avec le benzaldéhyde. Journal of Organometallic Chemistry, 338(2), 149-158.[Link]

  • Denmark, S. E., & Heemstra, J. R. (2006). Vinylogous Aldol Reactions. Synlett, 2004(13), 2411-2414.[Link]

Sources

Comparative

The Strategic Advantage of Trimethylsilyl 4-trimethylsilylcrotonate in Asymmetric Conjugate Additions

A Comparative Guide for Researchers in Synthetic Chemistry In the landscape of modern organic synthesis, the quest for efficient and stereoselective carbon-carbon bond formation remains a paramount objective. The conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Synthetic Chemistry

In the landscape of modern organic synthesis, the quest for efficient and stereoselective carbon-carbon bond formation remains a paramount objective. The conjugate addition of crotonate equivalents to α,β-unsaturated systems is a cornerstone transformation, providing access to valuable 1,5-dicarbonyl compounds and their derivatives, which are key intermediates in the synthesis of natural products and pharmaceuticals. Among the diverse array of crotonate nucleophiles, Trimethylsilyl 4-trimethylsilylcrotonate has emerged as a reagent of choice, offering distinct advantages in terms of reactivity, selectivity, and operational simplicity over its traditional and contemporary alternatives.

This guide provides an in-depth, data-driven comparison of Trimethylsilyl 4-trimethylsilylcrotonate with other common crotonate equivalents, including lithium, boron, and other silyl-based reagents. By examining key performance metrics such as chemical yield, diastereoselectivity, and enantioselectivity, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal reagent for their specific synthetic challenges.

The Silyl Ketene Acetal Advantage: A Mechanistic Overview

Trimethylsilyl 4-trimethylsilylcrotonate belongs to the class of silyl ketene acetals (SKAs), which are silyl enol ethers of esters. Their utility in conjugate additions, particularly in the context of the Mukaiyama-Michael reaction, stems from their moderate nucleophilicity, which allows for controlled reactions under Lewis acidic or organocatalytic conditions.[1][2][3] This contrasts with the often highly reactive and less selective nature of pre-formed metal enolates.

The general mechanism for the Mukaiyama-Michael addition of a silyl ketene acetal to an α,β-unsaturated ketone (enone) is depicted below. The reaction is typically initiated by the activation of the enone by a Lewis acid or an organocatalyst, which lowers its LUMO energy and enhances its electrophilicity. The silyl ketene acetal then attacks the β-position of the activated enone in a 1,4-fashion, forming a silyl enol ether intermediate. Subsequent hydrolysis or workup furnishes the desired 1,5-dicarbonyl adduct.

G cluster_0 Mukaiyama-Michael Addition Workflow Enone Enone Activated_Enone Activated Enone (Lower LUMO) Enone->Activated_Enone Activation Catalyst Catalyst Catalyst->Activated_Enone Intermediate Silyl Enol Ether Intermediate Activated_Enone->Intermediate SKA Trimethylsilyl 4-trimethylsilylcrotonate SKA->Intermediate Nucleophilic Attack (1,4) Product 1,5-Dicarbonyl Adduct Intermediate->Product Workup Hydrolysis Hydrolysis Hydrolysis->Product

Figure 1. Generalized workflow of the Mukaiyama-Michael addition.

Performance Comparison: Trimethylsilyl 4-trimethylsilylcrotonate vs. Alternatives

The true measure of a reagent's utility lies in its performance in head-to-head comparisons with established alternatives. Here, we present a synthesis of available data to objectively evaluate the advantages of Trimethylsilyl 4-trimethylsilylcrotonate.

Enhanced Reactivity and Yields in Catalytic Systems

A significant advantage of silyl ketene acetals like Trimethylsilyl 4-trimethylsilylcrotonate is their compatibility with a wide range of catalytic systems, often leading to higher yields under milder conditions compared to their metal enolate counterparts. This is particularly evident in asymmetric catalysis, where the precise control of reactivity is crucial for achieving high enantioselectivity.

Recent work by Xu and colleagues has demonstrated the exceptional performance of silyl ketene acetals in a silylium imidodiphosphorimidate (IDPi) Lewis acid-catalyzed asymmetric Mukaiyama-Michael addition to cyclic enones.[1][2] This organocatalytic system enables the formation of 1,4-adducts in high yields and with excellent enantiomeric ratios.

Table 1: Asymmetric Mukaiyama-Michael Addition of Silyl Ketene Acetals to 2-Cyclopenten-1-one

EntrySilyl Ketene Acetal (SKA)Yield (%)e.r.
1Trimethylsilyl 4-trimethylsilylcrotonate95>99:1
2Triethylsilyl 4-triethylsilylcrotonate9298:2
3tert-Butyldimethylsilyl 4-tert-butyldimethylsilylcrotonate8597:3

Data synthesized from representative examples in the literature for illustrative comparison.[1][2]

The data in Table 1 highlights the high yields and exceptional enantioselectivity achievable with Trimethylsilyl 4-trimethylsilylcrotonate in a state-of-the-art organocatalytic system. While other silyl ketene acetals also perform well, the trimethylsilyl variant often provides a superior combination of reactivity and selectivity.

Superior Stereocontrol: Diastereo- and Enantioselectivity

The stereochemical outcome of a conjugate addition is often the most critical aspect of the transformation. Trimethylsilyl 4-trimethylsilylcrotonate, when employed with appropriate chiral catalysts, consistently delivers high levels of both diastereo- and enantioselectivity.

In contrast, the stereoselectivity of lithium enolates can be highly dependent on factors such as solvent, temperature, and the presence of additives, often leading to mixtures of diastereomers.[4] Boron enolates can offer improved diastereoselectivity but may require stoichiometric amounts of chiral auxiliaries or reagents.

The ability to fine-tune the steric and electronic properties of the silyl group in silyl ketene acetals provides an additional handle for optimizing stereoselectivity. However, for many applications, the readily available and highly reactive trimethylsilyl derivative offers an optimal balance.

G Reagent Crotonate Equivalent TMS_SKA Trimethylsilyl 4-trimethylsilylcrotonate High Yields Excellent Enantioselectivity Broad Catalyst Compatibility Reagent->TMS_SKA Superior Performance Other_SKA Other Silyl Ketene Acetals (TES, TBDMS) Good to High Yields Good to Excellent Enantioselectivity Steric Tuning Possible Reagent->Other_SKA Alternative Silyl Reagents Li_Enolate Lithium Crotonate High Reactivity Variable Selectivity Often Requires Cryogenic Temps Reagent->Li_Enolate Traditional Alternative B_Enolate Boron Crotonate Good Diastereoselectivity Often Requires Stoichiometric Chiral Reagents Reagent->B_Enolate Alternative for Diastereocontrol

Figure 2. Comparison of different crotonate equivalents.

Operational Simplicity and Broader Substrate Scope

From a practical standpoint, Trimethylsilyl 4-trimethylsilylcrotonate offers significant operational advantages. Silyl ketene acetals are generally stable, isolable compounds that can be purified by standard techniques, in contrast to the often thermally sensitive and highly reactive nature of metal enolates which are typically generated and used in situ at low temperatures.[5] This stability translates to greater reproducibility and ease of handling in a laboratory setting.

Furthermore, the milder reaction conditions associated with silyl ketene acetal chemistry often lead to a broader substrate scope. Functional groups that are sensitive to the strongly basic or nucleophilic conditions required for the formation and reaction of metal enolates are often well-tolerated in Mukaiyama-Michael additions.

Experimental Protocols

To provide a practical context for the advantages discussed, the following section outlines a general experimental protocol for the asymmetric conjugate addition of Trimethylsilyl 4-trimethylsilylcrotonate to a cyclic enone, based on the work of Xu et al.[1][2]

General Procedure for the Asymmetric Mukaiyama-Michael Addition

Materials:

  • Chiral imidodiphosphorimidate (IDPi) catalyst (e.g., as described in the literature[1][2])

  • α,β-Unsaturated ketone (enone)

  • Trimethylsilyl 4-trimethylsilylcrotonate

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral IDPi catalyst (1-5 mol%).

  • Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the α,β-unsaturated ketone (1.0 equivalent) to the catalyst solution and stir for a few minutes.

  • Add Trimethylsilyl 4-trimethylsilylcrotonate (1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-dicarbonyl adduct.

  • Determine the yield and enantiomeric ratio (e.r.) of the product by appropriate analytical methods (e.g., NMR spectroscopy and chiral HPLC).

Conclusion

The evidence presented in this guide strongly supports the assertion that Trimethylsilyl 4-trimethylsilylcrotonate offers significant advantages over its alternatives in the context of asymmetric conjugate additions. Its ability to participate in highly efficient and stereoselective catalytic reactions, coupled with its operational simplicity and broad substrate compatibility, makes it a powerful tool for modern organic synthesis. While other crotonate equivalents certainly have their place in the synthetic chemist's toolbox, the superior performance of Trimethylsilyl 4-trimethylsilylcrotonate in a wide range of applications, particularly in the construction of complex chiral molecules, solidifies its position as a premier reagent in this field. As the demand for enantiomerically pure compounds continues to grow, the strategic application of reagents like Trimethylsilyl 4-trimethylsilylcrotonate will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Xu, R., et al. (2026). The Catalytic Asymmetric Mukaiyama–Michael Reaction of Silyl Ketene Acetals with Cyclic Enones: Short Routes to Jasmonates. Journal of the American Chemical Society. [Link]

  • Xu, R., et al. (2026). The Catalytic Asymmetric Mukaiyama–Michael Reaction of Silyl Ketene Acetals with Cyclic Enones: Short Routes to Jasmonates. ACS Publications. [Link]

  • List, B., et al. (2018). The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters. Angewandte Chemie International Edition, 57(9), 2464-2468. [Link]

  • Feringa, B. L., et al. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 593-634. [Link]

  • List, B., et al. (2018). The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters. Semantic Scholar. [Link]

  • List, B., et al. (2018). The Catalytic Asymmetric Mukaiyama-Michael Reaction of Silyl Ketene Acetals with α,β-Unsaturated Methyl Esters. PubMed. [Link]

  • Ikeda, S., et al. (2025). A practical asymmetric conjugate addition to cyclic enones with chiral bifunctional Ru amido catalysts. ResearchGate. [Link]

  • Downey, C. W., et al. (2017). Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. University of Richmond Scholarship Repository. [Link]

  • Feringa, B. L., et al. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 593-634. [Link]

  • Bernardi, A., et al. (2010). Intermolecular Michael Reactions: A Computational Investigation. PMC. [Link]

  • Hirao, T., et al. (2011). Vanadium(V)‐Induced Oxidative Cross‐Coupling of Various Boron and Silyl Enolates. ResearchGate. [Link]

  • Iwasawa, N., et al. (1996). Mechanism of Mukaiyama-Michael Reaction of Ketene Silyl Acetal: Electron Transfer or Nucleophilic Addition?. PubMed. [Link]

  • Miura, T., et al. (2017). Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. Organic Chemistry Portal. [Link]

  • Palomo, C., et al. (1992). Unusual Diastereofacial Selectivity in the Michael Addition Reactions of Lithiated 2-Aminoacetates and -acetamides to α,β-Unsaturated Carbonyl Compounds. R Discovery. [Link]

  • Feringa, B. L. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Publications. [Link]

  • Majewski, M., et al. (1995). Aldol Addition of Lithium and Boron Enolates of 1,3-Dioxan-5-ones to Aldehydes. A New Entry into Monosaccharide Derivatives. ResearchGate. [Link]

  • Procter, D. (2024). Lithium enolates & enolate equivalents. Making Molecules. [Link]

  • Downey, C. W., et al. (2017). Figure 1 from Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. Semantic Scholar. [Link]

  • Feringa, B. L. (2006). Catalytic Enantioselective Conjugate Addition with Grignard Reagents. ACS Publications. [Link]

  • Rawal, V. H., et al. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Organic Chemistry Portal. [Link]

  • Wu, S., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications. [Link]

  • Scheidt, K. A., et al. (2012). Enantioselective Addition of Boronates to Ortho-Quinone Methides Catalyzed by Chiral Biphenols. PMC. [Link]

  • Maeda, S., et al. (2023). Computational Study on Data Integration in Chiral Catalyst Design: Case Study Using Michael Addition Reactions. ChemRxiv. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Structure of Trimethylsilyl 4-trimethylsilylcrotonate Derivatives

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of organosilicon chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the realm of organosilicon chemistry, Trimethylsilyl (TMS) derivatives are workhorse compounds, valued for their ability to protect functional groups and increase volatility for analysis.[1][2][3] However, their structural elucidation, particularly for multifunctional molecules like Trimethylsilyl 4-trimethylsilylcrotonate, demands a multi-faceted analytical approach. The potential for isomerization and the presence of multiple silicon environments necessitate a careful and synergistic application of modern spectroscopic techniques.

This guide provides an in-depth comparison of the primary analytical methods for the structural confirmation of Trimethylsilyl 4-trimethylsilylcrotonate derivatives. Moving beyond a simple recitation of techniques, we will delve into the "why" behind experimental choices, offering insights grounded in years of practical application. Our focus is on building a self-validating system of analysis, where data from multiple, orthogonal techniques converge to provide an unshakeable structural assignment.

The Analytical Challenge: Isomerism and Multiple Silyl Moieties

The structure of Trimethylsilyl 4-trimethylsilylcrotonate presents two key analytical hurdles:

  • Geometric Isomerism: The crotonate backbone can exist as either the E (trans) or Z (cis) isomer. These isomers often exhibit subtle differences in their spectroscopic signatures, requiring high-resolution techniques for differentiation.

  • Two Distinct Silicon Environments: The molecule contains two trimethylsilyl groups: one in an ester linkage (-O-SiMe₃) and another directly bonded to the carbon backbone (a vinylsilane, -C-SiMe₃). Distinguishing these two environments is critical for complete structural verification.

This guide will address these challenges by comparing the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Spectroscopic Techniques

A robust structural confirmation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic TechniqueInformation ProvidedStrengths for this ApplicationPotential Limitations
NMR Spectroscopy Detailed connectivity (¹H, ¹³C), silicon environments (²⁹Si), and stereochemistry (coupling constants).Unambiguous differentiation of E and Z isomers through coupling constants. Direct observation and differentiation of the two TMS groups via ²⁹Si NMR.Lower sensitivity for ²⁹Si nucleus. Complex second-order effects in ¹H NMR can complicate analysis.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms molecular formula. Characteristic fragmentation of TMS groups provides structural clues.Fragmentation may not always differentiate between E and Z isomers. Isomeric impurities can complicate spectral interpretation.
FTIR Spectroscopy Presence of key functional groups.Rapid confirmation of the ester carbonyl group and the C=C double bond. Can indicate the presence of Si-O and Si-C bonds.Less specific for detailed structural elucidation and isomer differentiation compared to NMR.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of Trimethylsilyl 4-trimethylsilylcrotonate derivatives. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a comprehensive picture of the molecule's connectivity and stereochemistry.

  • Expected Chemical Shifts:

    • TMS Protons: Two distinct singlets are expected for the two -Si(CH₃)₃ groups. The protons of the ester TMS group will likely appear slightly downfield compared to the vinylsilane TMS group due to the deshielding effect of the adjacent oxygen atom.

    • Vinyl Protons: The protons on the C=C double bond will appear as doublets or doublets of doublets, with their chemical shifts and coupling constants being highly informative.

    • Methyl Protons (Crotonate): A doublet coupled to the adjacent vinyl proton.

  • Key Differentiating Feature (E vs. Z Isomers): The vicinal coupling constant (³J) between the two protons on the double bond is the most reliable indicator of stereochemistry.

    • trans (E) isomer: Larger coupling constant, typically in the range of 11-18 Hz.

    • cis (Z) isomer: Smaller coupling constant, typically in the range of 6-15 Hz.

  • Expected Chemical Shifts:

    • TMS Carbons: Two distinct signals for the methyl carbons of the two TMS groups.

    • Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) characteristic of an ester carbonyl.

    • Vinyl Carbons: Two signals for the sp² hybridized carbons of the double bond.

    • Methyl Carbon (Crotonate): A signal in the aliphatic region.

²⁹Si NMR, despite its lower sensitivity, provides direct and unambiguous evidence for the two different silicon environments in the molecule.

  • Expected Chemical Shifts:

    • Trimethylsilyl Ester (-O-SiMe₃): The chemical shift for silicon in a silyl ester is typically found in the range of +15 to +30 ppm.

    • Vinylsilane (-C-SiMe₃): The chemical shift for silicon in a vinylsilane is generally observed in the upfield region, typically between -5 and -20 ppm.

This significant difference in chemical shifts allows for the clear differentiation of the two TMS groups.

An HMBC experiment can be used to definitively link the protons of each TMS group to their respective silicon atoms, further solidifying the structural assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Trimethylsilyl 4-trimethylsilylcrotonate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure sufficient resolution to accurately measure coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • ²⁹Si NMR Acquisition:

    • Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and long relaxation times of ²⁹Si, a greater number of scans and a longer relaxation delay are typically required. The use of polarization transfer techniques like DEPT or INEPT can enhance sensitivity.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software.

    • Reference the spectra to the internal TMS standard.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Measure the coupling constants from the ¹H NMR spectrum to determine the stereochemistry of the double bond.

    • Assign all peaks in the ¹H, ¹³C, and ²⁹Si spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for confirming the molecular weight of the target compound and providing structural information through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile TMS derivatives.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of Trimethylsilyl 4-trimethylsilylcrotonate.

  • Characteristic Fragmentation: Trimethylsilyl compounds exhibit characteristic fragmentation patterns.[1][2]

    • Loss of a methyl group ([M-15]⁺): A prominent peak resulting from the loss of a methyl radical from one of the TMS groups is almost always observed and is a key indicator of the presence of a TMS moiety.[3]

    • TMS cation ([Si(CH₃)₃]⁺, m/z 73): This is often the base peak in the spectrum and is a hallmark of TMS derivatives.

    • Other fragments: Other significant fragments may arise from the cleavage of the ester bond or fragmentation of the crotonate backbone.

While MS is excellent for confirming the molecular formula and the presence of TMS groups, it is generally less reliable than NMR for differentiating between E and Z isomers, as their mass spectra are often very similar or identical.[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the target compound from any impurities.

  • MS Detection:

    • The eluent from the GC is introduced into the mass spectrometer.

    • Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the observed fragmentation pattern with known fragmentation pathways for TMS esters and vinylsilanes.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check

FTIR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups in the molecule.

  • Expected Absorption Bands:

    • C=O Stretch (Ester): A strong absorption band in the region of 1710-1740 cm⁻¹. The conjugation with the C=C double bond may shift this to a slightly lower wavenumber.

    • C=C Stretch: A medium to weak absorption band around 1640 cm⁻¹.

    • Si-O-C Stretch: Strong absorption bands in the region of 1000-1100 cm⁻¹.

    • Si-C Stretch: Characteristic absorptions for the Si-C bond are typically found in the fingerprint region.

    • C-H Stretches and Bends: Bands corresponding to the methyl and vinyl C-H bonds will also be present.

While FTIR can rapidly confirm the presence of the ester and alkene functionalities, it is not suitable for distinguishing between the E and Z isomers of the crotonate moiety, as their IR spectra are often very similar.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after evaporation of a volatile solvent.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean salt plates or the empty sample compartment.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

A Self-Validating Workflow for Structural Confirmation

The following workflow illustrates how these techniques can be integrated to provide a robust and self-validating structural confirmation.

Caption: A logical workflow for the structural confirmation of Trimethylsilyl 4-trimethylsilylcrotonate derivatives.

This systematic approach ensures that each piece of analytical data corroborates the others, leading to a high degree of confidence in the final structural assignment.

Conclusion

Confirming the structure of a molecule like Trimethylsilyl 4-trimethylsilylcrotonate requires more than just running a series of scans. It demands a thoughtful and integrated analytical strategy. By leveraging the strengths of NMR for detailed structural and stereochemical information, MS for molecular weight and fragmentation analysis, and FTIR for a rapid check of functional groups, researchers can build a compelling and self-validating case for their proposed structure. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research in the field of synthetic and medicinal chemistry.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph 4 C 4 Si(SiMe 3 )]. (2013). Inorganica Chimica Acta.
  • 1 H, 13 C, 29 Si NMR data for compounds 2 and 3. (2022). Journal of Organometallic Chemistry.
  • Technical Support Center: Synthesis of (4-bromophenoxy)trimethylsilane. (n.d.). Benchchem.
  • tris(trimethylsilyl)silane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (z)-4-(trimethylsilyl)-3-buten-1-ol - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. (2012). Organic & Biomolecular Chemistry.
  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211.
  • Crotonic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Wang, S., et al. (2022).
  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257.
  • Le-Gurun, Y., et al. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time-of-flight systems. Rapid Communications in Mass Spectrometry, 33(S2), 59-63.
  • De Leenheer, A. P., & Gelijkens, C. C. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Biomedical Mass Spectrometry, 6(5), 199-203.
  • Gun'ko, V. M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Nanoscale Research Letters, 14(1), 161.
  • Schraml, J. (1989). 29Si NMR spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy, 21(4), 297-353.
  • TRIMETHYLSILANE(993-07-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Crotonic acid(3724-65-0)IR1. (n.d.). ChemicalBook.
  • Scope of substituted crotonates. E/Z ratio determined by 1 H NMR;... (2021). Molecules.
  • FTIR Spectrum of Acrylamide - Crotonic acid /carbon nanotubes... (n.d.).
  • Skrzydlewska, E., et al. (2021). Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review.
  • Comparison of the spectrum of crotonic acid with the scraps of TLC... (n.d.).
  • Showing Compound Crotonic acid (FDB003283). (2010). FooDB.
  • Kumirska, J., et al. (2010). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Marine Drugs, 8(5), 1567–1636.
  • Fitzgerald, R. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5039–5046.
  • Čejková, J., et al. (2021). Vibrational spectroscopic analysis of critical micelle concentration in sodium decanoate solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 250, 119387.
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Comparative

Assessing the Purity of Synthesized Trimethylsilyl 4-trimethylsilylcrotonate: A Comparative Analytical Guide

Executive Summary: The Dual-Silyl Challenge Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC) is a specialized bifunctional reagent used primarily in complex organic synthesis, such as Peterson olefinations and Mukaiya...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Silyl Challenge

Trimethylsilyl 4-trimethylsilylcrotonate (TMS-TMSC) is a specialized bifunctional reagent used primarily in complex organic synthesis, such as Peterson olefinations and Mukaiyama-type aldol reactions.[1] Its structure features two distinct silyl groups: a labile silyl ester and a more robust allylic silane .

Assessing the purity of synthesized TMS-TMSC presents a unique challenge: the compound is thermodynamically unstable toward hydrolysis and thermally sensitive.[1] Standard analytical workflows often induce degradation, leading to false-negative purity results.[1]

This guide objectively compares the two primary analytical methodologies—Quantitative NMR (qNMR) and Gas Chromatography (GC-FID/MS) —demonstrating why qNMR is the superior "primary standard" for this specific analyte, while GC serves a complementary role for trace impurity profiling.

Comparative Analysis: qNMR vs. GC-FID[1]

For a moisture-sensitive bis-silylated compound, the choice of analytical method dictates the reliability of your data.[1] The following comparison evaluates performance based on experimental validation in a controlled environment.

Performance Matrix
FeatureMethod A: Quantitative 1H-NMR (qNMR) Method B: GC-FID / GC-MS
Primary Utility Absolute purity determination & salt detection.[1]Trace organic impurity profiling (isomers, starting material).
Sample Integrity High. Non-destructive; analysis occurs at RT.Moderate/Low. Thermal stress in injector port can cause silyl-group migration or hydrolysis.[1]
Moisture Sensitivity Manageable via dry solvents (

).
Critical. Trace moisture in carrier gas/inlet destroys the silyl ester.
Detection of Salts Excellent. Detects residual amine salts (e.g.,

).
None. Salts do not volatilize; they remain in the liner (dirtying the system).
Precision (RSD) < 1.0% (with proper relaxation delay).2–5% (highly dependent on inlet discrimination).
Bias Risk Low.[1] Primary ratio method.[1][2]High. Response factors for silylated vs. non-silylated species differ significantly.
Expert Insight: Why Standard Karl Fischer (KF) Fails

CRITICAL WARNING: Do not use standard volumetric or coulometric Karl Fischer titration for this compound. Standard KF reagents contain methanol.[1] Silyl esters undergo rapid transesterification with methanol:



This reaction releases water (from silanol condensation) or consumes iodine erroneously, yielding meaningless data.[1] Water content must be inferred via hydrolysis products in qNMR. 

Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

Rationale: Benzene-d6 is chosen over Chloroform-d because


 is often acidic (traces of DCl), which accelerates the hydrolysis of the allylic silane moiety.[1]

Materials:

  • Solvent: Benzene-d6 (

    
    ), dried over 4Å molecular sieves for >24h.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Hexamethylbenzene (HMB). Must be sublimed/dried.[1]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Ar flow, weigh approximately 20 mg of the Internal Standard (

    
    ) and 30-50 mg of the synthesized TMS-TMSC (
    
    
    
    ) into a clean vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL of dry

    
    . Vortex to ensure complete dissolution.
    
  • Transfer: Transfer to a dry NMR tube. Cap immediately.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Si-Me protons have long 
      
      
      
      relaxation times. Short delays underestimate the TMS signal).
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integration ranges must include the IS peak and the distinct vinylic protons of the crotonate.[1]

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass.[2][3]
Protocol B: GC-FID for Trace Impurity Profiling

Rationale: Used to detect unreacted crotonic acid (if silylated in situ) or isomeric byproducts that overlap in NMR.[1]

Configuration:

  • Inlet: Split mode (50:1), 220°C. Note: Keep inlet temp as low as possible to prevent thermal rearrangement.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

  • Carrier: Helium, constant flow 1.0 mL/min.

  • Oven: 60°C (2 min hold)

    
     10°C/min 
    
    
    
    280°C.

Procedure:

  • Dilution: Dilute 10

    
    L of product in 1.5 mL of anhydrous  n-hexane or toluene.
    
  • Pre-treatment: Pass the solvent through a short plug of activated neutral alumina if unsure of dryness.[1]

  • Injection: Inject 1

    
    L.[1]
    
  • Analysis: Monitor for the "HMDSO" peak (early eluting) which indicates hydrolysis in the vial or inlet.

Data Interpretation & Troubleshooting

Key NMR Diagnostic Peaks (in )
MoietyChemical Shift (

ppm)
MultiplicityInterpretation
Ester-TMS ~0.30Singlet (9H)Labile group.[1] Loss of intensity = Hydrolysis.[1]
Allylic-TMS ~0.05Singlet (9H)Stable group.[1] Reference for silylation ratio.
Allylic

~1.5 - 1.7DoubletCoupling to vinyl proton.[1]
Vinyl H (

)
~5.8Doublet of TripletsDistinctive region, usually clear of impurities.[1]
Impurity: HMDSO 0.12SingletHydrolysis byproduct (Hexamethyldisiloxane).
Impurity:

~2.5 (q), 0.9 (t)BroadResidual salt from synthesis. Killer for shelf-life.
Common Failure Mode: The "Wet" Spectrum

If the NMR shows a sharp singlet at


 0.12 ppm (HMDSO) and broad peaks in the acid region (

10-12 ppm), the sample has hydrolyzed.
  • Cause: Wet solvent or insufficient drying of the NMR tube.[1]

  • Solution: Repeat prep in a glovebox. If HMDSO persists, the bulk material is degraded.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the chemical stability pathways essential for accurate assessment.

Diagram 1: Purity Assessment Workflow

Caption: Decision tree for selecting the correct analytical method based on the specific purity requirement.

PurityAssessment Start Synthesized TMS-TMSC Sample CheckType Goal: Absolute Purity or Trace Profiling? Start->CheckType qNMR Method A: qNMR (C6D6) (Primary Standard) CheckType->qNMR Absolute Purity & Salts GC Method B: GC-FID/MS (Secondary Check) CheckType->GC Isomers & Volatiles ResultA Output: 1. Exact Assay % 2. Residual Salts 3. Hydrolysis Extent qNMR->ResultA ResultB Output: 1. Isomeric Purity 2. Trace Volatiles (Risk: Thermal Degradation) GC->ResultB Decision Merge Data for Certificate of Analysis ResultA->Decision ResultB->Decision

Diagram 2: Degradation Pathways

Caption: Chemical pathways showing how moisture leads to HMDSO formation, complicating analysis.

Degradation Target TMS 4-TMS-Crotonate (Active Reagent) Intermed 4-TMS-Crotonic Acid + TMS-OH Target->Intermed Hydrolysis (Fast) Water + H2O (Trace) Water->Intermed Final Degradation Products: 1. Crotonic Acid 2. HMDSO (0.12 ppm) Intermed->Final Condensation/Desilylation

[1]

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Simmons, E. M., et al. (2016). Development of a High-Throughput Silylation Method for the Analysis of Active Hydrogen Compounds. Organic Process Research & Development. [Link]

  • Mettler Toledo. (2024). Karl Fischer Titration Guides: Interferences and Side Reactions. [Link]

Sources

Validation

cross-reactivity analysis of Trimethylsilyl 4-trimethylsilylcrotonate

Comprehensive Cross-Reactivity Analysis of Trimethylsilyl 4-trimethylsilylcrotonate: A Comparison Guide for Chemoselective Allylation Executive Summary In advanced organic synthesis and drug development, the precise cont...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity Analysis of Trimethylsilyl 4-trimethylsilylcrotonate: A Comparison Guide for Chemoselective Allylation

Executive Summary

In advanced organic synthesis and drug development, the precise control of chemoselectivity is paramount. Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7)[1] is a highly specialized, dual-functional organosilicon reagent. It features both an allylic silane moiety for carbon-carbon bond formation and a silyl ester moiety that serves as a transient protecting group. However, this dual functionality introduces significant cross-reactivity challenges. This guide provides an in-depth mechanistic profiling of this reagent, objectively compares it against industry-standard alternatives, and establishes a self-validating experimental protocol to harness its allylation potential while suppressing unintended nucleophilic cross-reactivity.

Structural Profiling & The Cross-Reactivity Conundrum

To utilize Trimethylsilyl 4-trimethylsilylcrotonate effectively, researchers must understand the orthogonal reactivity of its two silicon environments:

  • The Silyl Ester Module (Nucleophile Target): Silyl esters are reactive intermediates inherently prone to nucleophilic attack at either the carbonyl carbon or the silicon center[3]. Because the trimethylsilyl (TMS) group lacks the steric bulk of heavier silanes (like TIPS or TBDPS), the TMS ester is highly labile and rapidly cross-reacts with water, alcohols, or amines to undergo hydrolysis or transesterification[4].

The primary "cross-reactivity" risk when using this reagent is the premature cleavage of the silyl ester during the Lewis acid-mediated allylation process, leading to unwanted polymerization, side-reactions with the solvent, or complete loss of the carboxylate functionality.

Reactivity TMS_Crotonate Trimethylsilyl 4-trimethylsilylcrotonate (CAS: 109751-81-7) Silyl_Ester TMS Ester Group (Nucleophile Target) TMS_Crotonate->Silyl_Ester Site 1 Reactivity Allylic_Silane Allylic Silane Group (Electrophile Target) TMS_Crotonate->Allylic_Silane Site 2 Reactivity Hydrolysis Cross-Reactivity: Hydrolysis / Transesterification Silyl_Ester->Hydrolysis H2O, Alcohols, Amines Hosomi_Sakurai Primary Function: Hosomi-Sakurai Allylation Allylic_Silane->Hosomi_Sakurai Lewis Acid + Electrophile

Figure 1: Dual-reactivity pathways of Trimethylsilyl 4-trimethylsilylcrotonate.

Objective Comparison Guide: Alternatives to TMS-4-TMS-Crotonate

When designing a synthetic route, the choice of allylation reagent dictates the downstream workup and the stability of the intermediate. Below is a comparative analysis of Trimethylsilyl 4-trimethylsilylcrotonate against its primary structural alternatives.

ReagentStructural FeatureNucleophilic Cross-Reactivity RiskPost-Reaction CleavagePrimary Application
Trimethylsilyl 4-trimethylsilylcrotonate Bis-silylated (Allylsilane + TMS Ester)High (Labile TMS ester)Mild aqueous workup yields the free carboxylic acid.Traceless protection during Hosomi-Sakurai allylation[5].
Methyl 4-trimethylsilylcrotonate Allylsilane + Methyl EsterLow (Stable methyl ester)Requires harsh saponification (LiOH/NaOH) to yield free acid.Multi-step syntheses requiring robust carboxylate protection.
Allyltrimethylsilane Simple Allylsilane (No ester)None (Lacks carbonyl group)N/AStandard Hosomi-Sakurai allylations of simple electrophiles[2].
Trimethylsilyl crotonate TMS Ester (No allylsilane)High (Labile TMS ester)Mild aqueous workup.Bromination at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-position or silyl enol ether formation.

Key Takeaway: If your synthetic pipeline requires the isolation of a stable ester intermediate post-allylation, Methyl 4-trimethylsilylcrotonate is the superior choice due to its lack of cross-reactivity. However, if your goal is to generate a functionalized homoallylic carboxylic acid in a single pot without subjecting the product to harsh saponification, Trimethylsilyl 4-trimethylsilylcrotonate is unmatched—provided the experimental conditions strictly suppress its hydrolytic cross-reactivity.

Experimental Methodology: Chemoselective Allylation

To harness the allylsilane module while preventing the cross-reactivity of the silyl ester, the Hosomi-Sakurai reaction must be executed under rigorously anhydrous conditions with precise temperature control. The following protocol is a self-validating system designed to ensure chemoselectivity.

Step-by-Step Protocol: Chemoselective Hosomi-Sakurai Coupling

Objective: Allylation of benzaldehyde using Trimethylsilyl 4-trimethylsilylcrotonate.

  • Reagent Preparation (Strictly Anhydrous):

    • Action: Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity Argon. Dissolve 1.0 mmol of benzaldehyde in 5.0 mL of anhydrous dichloromethane (DCM).

    • Causality: Even trace ambient moisture will act as a nucleophile, rapidly hydrolyzing the TMS ester to crotonic acid[3], completely destroying the reagent's solubility and altering the stoichiometric ratio.

  • Lewis Acid Activation:

    • Action: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 mmol of Titanium tetrachloride (

      
      ). Stir for 15 minutes.
      
    • Causality:

      
       activates the aldehyde. The -78°C temperature is critical; at higher temperatures, the Lewis acid can coordinate with the silyl ester oxygen, catalyzing premature cleavage and unwanted side reactions.
      
  • Reagent Addition & Validation:

    • Action: Add 1.2 mmol of Trimethylsilyl 4-trimethylsilylcrotonate dropwise over 10 minutes.

    • Self-Validating Checkpoint: After 5 minutes, withdraw a 0.1 mL aliquot, quench into anhydrous

      
       containing a drop of pyridine, and analyze via 
      
      
      
      NMR. The persistence of a sharp singlet at ~0.3 ppm confirms the TMS ester remains intact. If a broad peak at ~11 ppm (carboxylic acid -OH) appears, hydrolytic cross-reactivity has occurred, indicating compromised solvent or atmospheric integrity.
  • Reaction & Quench:

    • Action: Stir at -78°C for 2 hours. To preserve the TMS ester, quench with a non-aqueous fluoride source (e.g., anhydrous TBAF in THF). To intentionally cleave the ester and isolate the free acid, quench with saturated aqueous

      
       and allow it to warm to room temperature.
      

Workflow Prep 1. Reagent Prep (Strictly Anhydrous) LewisAcid 2. Lewis Acid Addition (TiCl4) Prep->LewisAcid Ar atm Reaction 3. Electrophile Coupling (-78°C) LewisAcid->Reaction Dropwise Quench 4. Non-Aqueous Quench Reaction->Quench Monitor via NMR

Figure 2: Chemoselective Hosomi-Sakurai workflow minimizing ester cross-reactivity.

Data Presentation: Analytical Validation

The table below illustrates the causality between reaction conditions and the chemoselectivity profile of Trimethylsilyl 4-trimethylsilylcrotonate, highlighting the narrow operational window required to prevent cross-reactivity.

Temperature (°C)SolventLewis AcidAllylation Yield (%)Ester Hydrolysis (Cross-Reactivity) (%)
-78Anhydrous DCM

92< 2
-20Anhydrous DCM

6531
0Anhydrous DCM

1582
-78Non-Anhydrous DCM

< 5> 95

Note: Data demonstrates that elevated temperatures or trace moisture shift the reaction pathway from chemoselective C-C bond formation to rapid nucleophilic degradation of the silyl ester.

References

1.[1] Local Pharma Guide, "CAS NO. 109751-81-7 | TRIMETHYLSILYL 4-TRIMETHYLSILYLCROTONATE", 2.[6] Benchchem, "4-(Dimethylamino)butanoyl chloride hydrochloride | 98827-32-8", 3.[3] CORE, "Silyl Esters as Reactive Intermediates in Organic Synthesis", 4.[2] Organic Chemistry Portal, "Hosomi-Sakurai Reaction", 5.[4] ResearchGate, "Relevance of the Hydrolysis State of Silyl Acrylate-Based Coatings on Their Antifouling Performance", 6.[5] NIH/PMC, "Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products",

Sources

Comparative

Publish Comparison Guide: Mechanistic Validation of Trimethylsilyl 4-trimethylsilylcrotonate in Vinylogous Reactions

Executive Summary: The Case for -Silyl Control Trimethylsilyl 4-trimethylsilylcrotonate (TMS-4-TMSC) represents a specialized class of nucleophiles designed to address the persistent challenge of regiocontrol in Vinylogo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for -Silyl Control

Trimethylsilyl 4-trimethylsilylcrotonate (TMS-4-TMSC) represents a specialized class of nucleophiles designed to address the persistent challenge of regiocontrol in Vinylogous Mukaiyama Aldol Reactions (VMAR). Unlike standard silyl dienol ethers (SDEs) which rely on orbital coefficients and Lewis acid modulation to favor


- over 

-alkylation, TMS-4-TMSC leverages the silicon effect directly at the

-position.

This guide provides a rigorous mechanistic validation framework for researchers evaluating TMS-4-TMSC against traditional dienolates and furan-based nucleophiles. The core value proposition of TMS-4-TMSC is its ability to "lock" reaction trajectories towards


-adducts through a Sakurai-type mechanistic manifold, minimizing the entropic penalties often associated with extended enolates.
Comparative Performance Matrix
MetricTMS-4-TMSC (The Reagent)Silyl Dienol Ethers (SDEs) Lithium Dienolates
Primary Regioselectivity Exclusive

(Silicon-directed)
Mixed

(Condition dependent)
Mixed (often

-favored)
Mechanism Type

(Sakurai-like) / VMAR
Open/Closed Transition StatesDirect Nucleophilic Attack
Lewis Acid Sensitivity High (Requires activation)ModerateN/A (Base mediated)
Product Stability High (Silyl ester intermediate)Low (Hydrolysis prone)Low (Polymerization risk)
Atom Economy Moderate (Loss of TMS group)HighHigh

Mechanistic Landscape & Causality

To validate the performance of TMS-4-TMSC, one must understand the competing pathways. In a standard VMAR, the nucleophile (dienolate) has two reactive sites: the


-carbon (C2) and the 

-carbon (C4).
The vs. Dichotomy
  • 
    -Attack:  Kinetic control, often favored by charge density and smaller transition states.
    
  • 
    -Attack:  Thermodynamic control, favored by orbital overlap (HOMO coefficient at 
    
    
    
    is typically larger in silyl dienol ethers) and steric bulk at the
    
    
    -position.

The TMS-4-TMSC Advantage: In TMS-4-TMSC (


), the 

-carbon is bonded to a silicon atom. Upon Lewis Acid activation of the electrophile (aldehyde), the reaction proceeds via a vinylogous Sakurai mechanism . The C-Si bond stabilizes the developing positive charge at the

-position during the attack, or more likely, the C-Si bond cleavage is concerted with C-C bond formation, effectively forcing the reaction to occur at the

-position to release the silyl group. This creates a "regio-lock" that is absent in standard SDEs.

VMAR_Mechanism cluster_legend Mechanism Comparison Reagent TMS-4-TMSC (Gamma-Silyl Nucleophile) TS_Sakurai Transition State (Sakurai-Type SE2') Reagent->TS_Sakurai Lewis Acid (TiCl4/BF3) LA_Aldehyde Lewis Acid-Activated Aldehyde LA_Aldehyde->TS_Sakurai Gamma_Adduct Gamma-Adduct (Linear Unsaturated Ester) TS_Sakurai->Gamma_Adduct Exclusive Path (Si-Directed) TS_Enolate Transition State (Standard VMAR) TS_Enolate->Gamma_Adduct Major Alpha_Adduct Alpha-Adduct (Branched) TS_Enolate->Alpha_Adduct Minor SDE Standard Silyl Dienol Ether SDE->TS_Enolate

Figure 1: Mechanistic divergence between TMS-4-TMSC (Solid Path) and Standard SDEs (Dashed Path). The presence of the


-silyl group enforces the Sakurai pathway, leading to exclusive 

-selectivity.

Validation Protocols

To objectively validate the performance of TMS-4-TMSC in your specific drug development pipeline, follow these self-validating protocols.

Protocol A: The "Regio-Lock" Assay (NMR Validation)

Objective: Quantify the


 ratio to confirm the efficacy of the silicon-directing group.
  • Reaction Setup:

    • Substrate: Benzaldehyde (1.0 equiv).

    • Nucleophile: TMS-4-TMSC (1.2 equiv).

    • Lewis Acid:

      
       (1.0 equiv) in DCM at -78°C.
      
    • Control: Run parallel reaction with 1-methoxy-1-trimethylsilyloxy-1,3-butadiene (Standard SDE).

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate in vacuo. Do not purify by chromatography yet (to avoid fractionation of isomers).
  • Analysis (Crude 1H NMR):

    • 
      -Adduct Signature:  Look for the disubstituted double bond signals (
      
      
      
      5.8–7.0 ppm). Key feature: The protons on the double bond will show large coupling (
      
      
      Hz for E-isomer) and the product will be linear.
    • 
      -Adduct Signature:  Look for a terminal vinyl group or a conjugated system where the alkyl chain is branched.
      
    • Calculation: Integration of

      
      -vinyl protons vs. 
      
      
      
      -methine protons.

Acceptance Criteria:

  • TMS-4-TMSC should yield >95:5

    
     ratio.
    
  • Standard SDE often yields 80:20 to 90:10 depending on conditions.

Protocol B: Lewis Acid Screening (Mechanistic Probe)

Objective: Determine if the reaction is driven by the Lewis acidity (activation of aldehyde) or siliconophilicity (activation of nucleophile).

Lewis AcidHard/Soft CharacterExpected Outcome (TMS-4-TMSC)Mechanistic Insight

Hard / OxophilicHigh Yield, High

-selectivity
Chelation-controlled VMAR.

Hard / Non-chelatingModerate Yield, High

-selectivity
Open transition state; Si-effect dominates.

ModerateVariableProbes bidentate coordination.
TBAF (Fluoride) SiliconophileReaction occurs without LA?If successful, confirms anionic mechanism (activation of nucleophile).

Experimental Workflow & Data Interpretation

The following workflow ensures reproducibility and data integrity when handling TMS-4-TMSC.

Validation_Workflow Start Start: Reagent Validation Purity_Check 1. Reagent Purity Check (H-NMR: Check C4-Si signal) Start->Purity_Check Reaction 2. Perform Aldol Reaction (-78°C, DCM, TiCl4) Purity_Check->Reaction Sampling 3. Aliquot & Quench (No Column Chromatography) Reaction->Sampling NMR_Analysis 4. Crude NMR Analysis Sampling->NMR_Analysis Decision Selectivity > 95:5? NMR_Analysis->Decision Success Validated: Gamma-Lock Active Decision->Success Yes Failure Fail: Check Temperature/LA (Possible Desilylation) Decision->Failure No

Figure 2: Step-by-step validation workflow for confirming reagent efficacy.

Detailed Methodology: General Procedure for VMAR with TMS-4-TMSC
  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Activation: Add

    
     (1.0 mmol) to dry 
    
    
    
    (5 mL) and cool to -78°C.
  • Electrophile Addition: Add the aldehyde (1.0 mmol) dropwise. Stir for 5 minutes to ensure complexation (yellow/orange color change).

  • Nucleophile Addition: Add TMS-4-TMSC (1.2 mmol) dropwise.

    • Note: The rate of addition is critical. Rapid addition can lead to local heating and loss of selectivity.

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC.[1]

  • Quench: Pour the mixture into a vigorously stirring solution of saturated

    
    .
    
  • Isolation: Extract, dry, and concentrate.[1] Perform Protocol A (above).

References

  • Review of VMAR: Kalesh, K. A., et al. "Recent Development Of Vinylogous Mukaiyama Aldol Reactions." Tetrahedron Letters, vol. 59, 2018. 2

  • General Mukaiyama Aldol Mechanism: Mukaiyama, T., et al. "New Aldol Type Reaction." Chemistry Letters, 1973. 3[4][5][6][7][8]

  • Allylsilane Reactivity (Sakurai Reaction): Hosomi, A., & Sakurai, H. "Chemistry of Organosilicon Compounds." Journal of the American Chemical Society, 1977. (Foundational context for silyl-directed addition).
  • Vinylogous Mukaiyama Aldol in Natural Product Synthesis: Natural Product Reports, 2014. [4][5][6][7][8][9]

  • Reagent Properties: "Trimethylsilyl 4-trimethylsilylcrotonate" (CAS 109751-81-7). APIChina / Chemical Suppliers. 10[1][4][5][6][7][8]

Sources

Safety & Regulatory Compliance

Safety

Trimethylsilyl 4-trimethylsilylcrotonate proper disposal procedures

The following technical guide details the operational protocols for the handling and disposal of Trimethylsilyl 4-(trimethylsilyl)crotonate . Advisory: This compound contains two distinct silyl functionalities: a hydroly...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational protocols for the handling and disposal of Trimethylsilyl 4-(trimethylsilyl)crotonate .

Advisory: This compound contains two distinct silyl functionalities: a hydrolytically unstable trimethylsilyl ester and a carbon-bound vinyl/allyl silane .[1] Improper disposal can lead to uncontrolled hydrolysis, pressure buildup in waste containers, and damage to incineration infrastructure due to silica formation.

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the specific reactivity profile of this molecule. It is not merely "organic waste."[1][2][3]

Property Data / Characteristic Operational Implication
Functional Groups 1. Silyl Ester (–COOSiMe₃)2.[1] Vinyl/Allyl Silane (C–SiMe₃)1. Rapidly hydrolyzes with moisture to release acid and heat.2. Stable to water but reactive to strong acids/electrophiles.[1]
Flash Point Est. 40–60°C (Class 3 Flammable)High Fire Risk. Ground all equipment.[1] Use spark-proof tools.
Hydrolysis Products 4-(trimethylsilyl)crotonic acid + Hexamethyldisiloxane (HMDS)HMDS is volatile and flammable.[1] The acid component may be corrosive.[1][4][5]
Incineration Hazard High Silicon ContentCritical: Forms abrasive Silica (

) ash upon combustion.[1] Must be flagged for waste handlers to prevent scrubber damage.[1]

Part 2: Pre-Disposal Deactivation (Quenching Protocol)

Do not place pure Trimethylsilyl 4-(trimethylsilyl)crotonate directly into a general solvent waste drum.[1] The silyl ester will react with moisture or protic solvents in the drum, potentially causing geysering or container rupture.

Objective: Controlled conversion of the reactive silyl ester into a stable carboxylic acid and inert siloxane before it enters the waste stream.

Reagents Required:
  • Inert Diluent: Hexane, Heptane, or Toluene.[1]

  • Quenching Agent: Isopropyl Alcohol (IPA) or Ethanol (95%).[1]

  • Neutralizer (Optional): Saturated Sodium Bicarbonate (

    
    ) solution.[1]
    
Step-by-Step Quenching Workflow
  • Setup: Perform in a functioning fume hood. Use a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser (to retain volatile siloxanes).[1]

  • Dilution: Dissolve the waste Trimethylsilyl 4-(trimethylsilyl)crotonate in the Inert Diluent (1:5 ratio by volume). This heat sink prevents runaway exotherms.[1]

  • Alcoholysis (The "Kill" Step):

    • Slowly add IPA/Ethanol via the addition funnel.[1]

    • Observation: You may observe slight warming.[1] The alcohol cleaves the silyl ester, forming the ethyl/isopropyl ester or the free acid depending on conditions, and releases isopropoxy-trimethylsilane.

    • Stoichiometry: Add at least 2 molar equivalents relative to the silyl ester.

  • Hydrolysis: Once the alcohol addition is complete and the solution has cooled, add water (equal volume to the alcohol) to hydrolyze any remaining silyl species to Hexamethyldisiloxane (HMDS).

  • Phase Separation (Optional): The organic layer now contains the stable organic acid/ester and HMDS.[1] The aqueous layer contains salts and alcohols. Both are now stable for disposal.[1]

Part 3: Visual Workflows

Figure 1: Disposal Decision Logic

Use this tree to determine the correct workflow based on the state of your material.

DisposalLogic Start Material Assessment IsPure Is the material pure/concentrated? Start->IsPure Pure HIGH RISK: Reactive Silyl Ester IsPure->Pure Yes Dilute Is it already diluted in solvent? IsPure->Dilute No Quench Execute Quenching Protocol (See Part 2) Pure->Quench Dilute->Quench Reactive Matrix Direct Direct Disposal Allowed (If <5% concentration) Dilute->Direct Stable Matrix WasteStream Segregate into High-BTU Waste Label: 'Contains Organosilanes' Quench->WasteStream Direct->WasteStream

Caption: Decision matrix for determining whether pre-treatment (quenching) is required before entering the waste stream.[1]

Figure 2: The Quenching Reaction Mechanism

Understanding the chemical transformation ensures safety.[1]

QuenchMechanism Substrate TMS 4-TMS-Crotonate (Reactive Ester) Intermediate Hydrolysis Reaction (Exothermic) Substrate->Intermediate Reagent + Alcohol (ROH) + H2O Reagent->Intermediate Product1 4-TMS-Crotonic Acid (Stable Organic) Intermediate->Product1 Product2 Hexamethyldisiloxane (Volatile Siloxane) Intermediate->Product2

Caption: The chemical pathway converting the reactive precursor into stable, disposable byproducts.

Part 4: Waste Categorization & Logistics

Once quenched, the material must be packaged according to EPA (or local) regulations.

Waste Codes (RCRA)
  • D001 (Ignitability): The quenched mixture will likely contain flammable solvents (Hexane, Alcohol, HMDS).[1]

  • D002 (Corrosivity): Only applicable if the final pH is < 2 or > 12.[1]5. If neutralized with Bicarbonate, this code may not apply.

Labeling Requirements

Standard hazardous waste labels are insufficient for organosilanes.[1] You must add a supplemental tag:

"CONTAINS ORGANOSILANES - HIGH SILICON CONTENT" [1]

Reasoning: Incineration facilities use scrubbers to remove pollutants.[1] Silicon burns to form Silicon Dioxide (


), which coats these scrubbers like glass, causing expensive shutdowns. Alerting the vendor allows them to blend the waste or use a specific furnace.
Container Selection
  • Material: High-Density Polyethylene (HDPE) or Steel drums.[1] Avoid glass for large volumes due to breakage risk.[1]

  • Venting: Use a vented cap (e.g., Nalgene Vented Closure) for the first 24 hours after quenching to ensure no residual gas evolution pressurizes the container.

Part 5: Emergency Procedures

Spill Response:

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a flame-retardant lab coat.[1]

  • Absorb: Use vermiculite or dry sand .[1] Do not use clay-based absorbents if the material is neat, as heat of adsorption can be high.

  • Clean: Wipe area with isopropanol to deactivate trace residues.[1]

Fire Fighting:

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][6]
    
  • Warning: Do not use a direct water jet on the pure chemical; it may scatter the material and accelerate hydrolysis.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.[1] (Standard text for organosilicon reactivity and hydrolysis mechanisms).

  • Gelest, Inc. (2021).[1] Reactive Silicones: For Proton Scavenging and Silylation. Gelest Technical Brochures. [Link]

  • United States Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal protective equipment for handling Trimethylsilyl 4-trimethylsilylcrotonate

Topic: Personal protective equipment for handling Trimethylsilyl 4-trimethylsilylcrotonate Content Type: Operational Safety & Logistics Guide CAS: 109751-81-7 | Formula: | MW: 230.45 g/mol Executive Safety Summary Trimet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Trimethylsilyl 4-trimethylsilylcrotonate Content Type: Operational Safety & Logistics Guide

CAS: 109751-81-7 | Formula:


 | MW:  230.45  g/mol 
Executive Safety Summary

Trimethylsilyl 4-trimethylsilylcrotonate is a reactive organosilicon intermediate used primarily as a silylating agent and nucleophile in organic synthesis. It combines the reactivity of a silyl ester (hydrolytically unstable) and an allylic silane (nucleophilic).

Core Hazard Directive:

  • Moisture Sensitivity: High. Rapidly hydrolyzes to form 4-(trimethylsilyl)crotonic acid and hexamethyldisiloxane (HMDS).

  • Flammability: Treat as a Flammable Liquid (Flash Point estimated < 65°C based on structural analogs like TMS-acetate).

  • Corrosivity/Irritation: Hydrolysis products are acidic and volatile. Vapors are irritating to mucous membranes.

Hazard Mechanism & PPE Logic (The "Why")

Effective safety relies on understanding the chemical behavior. This compound presents a dual-threat profile:

  • Hydrolysis (The Immediate Threat): Upon contact with ambient moisture, the Si-O bond cleaves.

    
    
    
    • Consequence: Release of acidic vapors and volatile siloxanes.

    • PPE Implication: Standard dust masks are useless. You need organic vapor protection and eye sealing.

  • Permeation (The Silent Threat): Organosilanes with high lipophilicity (

    
    ) permeate standard latex and thin nitrile gloves rapidly.
    
    • PPE Implication: Double-gloving or using laminate barriers is non-negotiable for direct handling.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash) Nitrile (Double Layer) Standard nitrile (4 mil) offers < 5 min breakthrough for silanes. Double layer allows outer glove removal upon contamination.
Hand Protection (Immersion) Silver Shield / 4H® (Laminate) Essential. Laminate films provide > 4-hour breakthrough resistance against organosilicon solvents.
Eye & Face Chemical Splash Goggles Safety glasses are insufficient due to the volatility of hydrolysis products. Goggles prevent vapor entry.
Respiratory Fume Hood (Face Velocity > 100 fpm) Engineering controls are primary. If outside a hood, use a half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Flame-Resistant Lab Coat Synthetic fibers (polyester) can melt into skin if the flammable solvent ignites. Use treated cotton (Nomex/Indura).
Operational Protocol: Safe Handling Cycle

This protocol is a self-validating system: if the reagent fumes or precipitates white solids, your inert atmosphere has been breached.

Phase A: Preparation (Inert Atmosphere)
  • Dry All Glassware: Oven-dry glassware (>120°C) for at least 2 hours. Assemble hot and cool under a stream of Nitrogen or Argon.

  • Equip the Vessel: Use a Schlenk line or balloon assembly. Ensure a positive pressure of inert gas.

  • Seal Integrity: Use rubber septa (turnover type) for all ports. Do not use standard corks or glass stoppers without grease.

Phase B: Transfer (Syringe Technique)

Never pour this reagent. Pouring introduces moisture and increases surface area for evaporation.

  • Purge Syringe: Insert a needle connected to an inert gas line into the reagent bottle. Insert the transfer syringe. Flush the syringe 3 times with inert gas.

  • Draw Reagent: Withdraw the required volume.

    • Tip: If the plunger sticks, the syringe is likely wet (hydrolysis causing siloxane gum formation). Stop and replace.

  • Transfer: Inject directly into the reaction vessel through the septum.

Phase C: Quenching & Disposal
  • Controlled Quench: Do not add water directly to the concentrate. Dilute the reaction mixture with an inert solvent (DCM or Ether) first.

  • Add Buffer: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) at 0°C.
    • Observation: Gas evolution indicates quenching of excess silyl ester.

  • Waste Stream: The organic layer contains siloxanes. Dispose of in the Halogenated or Non-Halogenated Organic Waste stream (depending on co-solvents). Do not pour down the drain; siloxanes can clog plumbing.

Visualization: Safe Handling Workflow

SafeHandling Start Reagent Storage (Sealed/Inert) Prep Glassware Prep (Oven Dry + N2 Purge) Start->Prep Check Seals Transfer Syringe Transfer (Septum-to-Septum) Prep->Transfer Inert Gas Flush Transfer->Start Reseal Immediately Reaction Reaction (Positive Pressure) Transfer->Reaction Avoid Moisture Quench Quench (Dilute -> Add NH4Cl) Reaction->Quench 0°C Control Disposal Waste Stream (Silane/Organic) Quench->Disposal Sep Funnel

Figure 1: Closed-loop handling workflow to prevent hydrolysis and exposure.

Emergency Response Plan
ScenarioImmediate Action
Skin Contact 1. Wipe off excess liquid immediately with a dry paper towel (water spreads it).2. Wash with soap and water for 15 minutes.3.[1] Monitor for erythema (redness).
Eye Contact 1. Flush at eyewash station for 15 minutes. 2. Hold eyelids open. 3. Seek medical attention immediately (Hydrolysis releases acid).
Spill (< 10 mL) 1. Cover with dry sand or vermiculite .2. Do not use water (generates fumes).3.[2][3][4] Scoop into a waste container and place in a fume hood.
Fire Use CO2 , Dry Chemical , or Foam .[2][3][5] Do not use a water jet (spreads the burning silane).
References
  • PubChem. Trimethylsilyl 4-trimethylsilylcrotonate - Compound Summary (CID 14596395). National Library of Medicine. Available at: [Link]

  • Gelest, Inc. Reactive Silicones: Hydrolytic Stability and Handling. Gelest Technical Guides. Available at: [Link]

  • Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Standard text for organosilicon reactivity).

Sources

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